MS437
説明
特性
分子式 |
C22H24N2O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-15(2)24(16(3)4)22(25)19-14-21(17-10-6-5-7-11-17)23-20-13-9-8-12-18(19)20/h5-16H,1-4H3 |
InChIキー |
LXECNSUVDZQPHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MS437; MS-437; MS 437; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS437 on the Thyrotropin Receptor (TSHR)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MS437, a small molecule agonist of the thyrotropin receptor (TSHR). This compound, identified through high-throughput screening, acts as a potent and specific allosteric agonist, binding within the receptor's transmembrane domain. This document details its quantitative pharmacology, delineates the specific signal transduction pathways it activates, and describes its downstream effects on thyroid-specific gene expression. Detailed experimental protocols for the key assays used in its characterization and mandatory visualizations of its signaling pathways and experimental workflows are provided to facilitate understanding and replication of pivotal experiments.
Introduction
The thyrotropin receptor (TSHR) is a key G protein-coupled receptor (GPCR) central to thyroid physiology, regulating thyroid cell growth and hormone synthesis.[1] It is also the primary autoantigen in Graves' disease.[1] The discovery of small molecule ligands (SMLs) that can modulate TSHR activity offers significant potential for both therapeutic intervention and as molecular probes to study receptor function.[1]
This compound (N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide) is a novel SML identified as a potent stimulator of the TSHR.[1][2] Unlike the native ligand, thyroid-stimulating hormone (TSH), which binds to the large extracellular domain, this compound exemplifies a class of allosteric modulators that bind directly to the transmembrane domain (TMD), offering a different paradigm for receptor activation.[1] This guide synthesizes the current understanding of this compound's interaction with the TSHR and its functional consequences.
Quantitative Pharmacology
This compound demonstrates potent agonist activity at the TSHR. Its functional potency has been characterized in cell-based assays measuring cAMP response. The following tables summarize the key quantitative data for this compound and the related compound MS438.
Table 1: Functional Potency of Small Molecule TSHR Agonists
| Compound | Chemical Name | EC₅₀ (M) | Cell Line | Assay Principle | Reference |
|---|---|---|---|---|---|
| This compound | N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide | 1.3 x 10⁻⁷ | CHO-TSHR | CRE-Luciferase Reporter | [1][2] |
| MS438 | Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 5.3 x 10⁻⁸ | CHO-TSHR | CRE-Luciferase Reporter |[1] |
Note: Direct experimental binding affinity data (Kᵢ or KᏧ) for this compound have not been published. However, molecular dynamics simulations suggest high-affinity binding within the transmembrane pocket.[1]
Binding and Activation Mechanism
This compound is an allosteric agonist that binds to a pocket within the TSHR's transmembrane domain (TMD).[1] This was confirmed by its ability to activate a chimeric receptor composed of the luteinizing hormone receptor (LHR) ectodomain and the TSHR transmembrane domain.[1]
Molecular modeling and docking studies have pinpointed the specific interaction site. This compound is predicted to form a single hydrogen bond with the Threonine 501 (T501) residue located in transmembrane helix 3 (TMH3).[1] This interaction is believed to stabilize an active conformation of the receptor, initiating downstream signaling.
References
MS437: A Small Molecule Agonist of the Thyrotropin Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The thyrotropin receptor (TSHR), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary regulator of thyroid gland function, controlling thyroid hormone synthesis and secretion. Small molecule ligands that can modulate TSHR activity are of significant interest as molecular probes and potential therapeutic agents for thyroid dysfunctions, including hypothyroidism and thyroid cancer. This document provides a comprehensive technical overview of MS437, a novel small molecule agonist of the TSH receptor.
Physicochemical Properties of this compound
This compound, with the chemical name N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide, was identified through high-throughput screening as a potent stimulator of the TSH receptor.
| Property | Value |
| Chemical Name | N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide |
| Molecular Formula | C22H25N2O |
| Molecular Weight | 345.45 g/mol |
In Vitro Efficacy and Potency
This compound has been characterized in vitro for its ability to activate the TSH receptor and stimulate downstream signaling pathways.
| Parameter | Value | Cell Line | Assay Type |
| EC50 | 13 x 10⁻⁸ M | CHO cells expressing human TSHR | cAMP-responsive luciferase reporter assay |
| Serum Half-life (T1/2) | 3.10 hours | In vivo (mice) | Pharmacokinetic analysis |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo activity of this compound.
| Animal Model | Dosing Regimen | Effect |
| Normal female mice | 100 µg per mouse per day (intraperitoneal) | Significantly increased serum thyroxine levels |
Signaling Pathways
This compound activates the TSH receptor, leading to the stimulation of multiple G protein-mediated signaling cascades. Unlike the native ligand TSH, which binds to the extracellular domain, small molecule agonists like this compound are thought to bind within the transmembrane domain of the receptor.[1]
Gαs Signaling Pathway
The primary signaling pathway activated by this compound is the Gαs pathway.[1] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).
Caption: Gαs signaling pathway activated by this compound.
Gαq and Gα12 Signaling Pathways
In addition to the Gαs pathway, this compound also potently activates Gαq and Gα12 signaling cascades, similar to the native ligand, TSH.[1] Activation of Gαq leads to the stimulation of phospholipase C (PLC), while Gα12 activation can influence cellular processes such as cell proliferation. This compound did not show activation of the Gβγ pathway.[1]
Caption: Gαq and Gα12 signaling pathways activated by this compound.
Experimental Protocols
High-Throughput Screening for TSHR Agonists
The identification of this compound was accomplished through a transcription-based luciferase-cAMP high-throughput screening system.[1]
Caption: High-throughput screening workflow for TSHR agonists.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human TSH receptor and a luciferase reporter gene under the control of a cAMP response element (CRE) were used.
-
Screening: A library of 48,224 compounds was screened in duplicate.
-
Hit Identification: Compounds that produced a luciferase signal greater than the mean plus three standard deviations of the baseline were considered hits.
-
Counterscreening: The most active compounds were then tested on the parent CHO-luciferase cell line (lacking the TSHR) to eliminate false positives that non-specifically activate the luciferase reporter.
In Vitro G Protein Activation Assays
The specific G proteins activated by this compound were determined using CHO cells co-expressing the TSHR and transfected with luciferase reporter vectors for Gsα, Gβγ, Gαq, and Gα12 activation.[1]
Methodology:
-
Cell Lines: Individual CHO cell lines stably expressing the TSHR and a specific G protein-responsive luciferase reporter (e.g., CRE-luciferase for Gsα) were generated.
-
Treatment: Cells were treated with varying concentrations of this compound or TSH (as a positive control).
-
Measurement: Luciferase activity was measured to quantify the activation of each G protein pathway.
In Vivo Thyroxine Release Study
The in vivo efficacy of this compound was assessed by measuring its effect on serum thyroxine (T4) levels in mice.[1]
Methodology:
-
Animal Model: Normal female C57BL/6J mice were used.
-
Dosing: Mice received intraperitoneal (i.p.) bolus injections of 100 µg of this compound per mouse per day.
-
Blood Sampling: Blood samples were collected at various time points.
-
T4 Measurement: Serum T4 levels were quantified using an appropriate immunoassay (e.g., ELISA).
Selectivity
This compound demonstrated no detectable cross-reactivity with the homologous luteinizing hormone (LH)/human chorionic gonadotropin receptor and follicle-stimulating hormone receptor, indicating its selectivity for the TSH receptor.[1]
Conclusion
This compound is a potent and selective small molecule agonist of the TSH receptor with demonstrated in vitro and in vivo activity. Its ability to activate multiple G protein signaling pathways, similar to the endogenous ligand TSH, makes it a valuable tool for studying TSHR biology. Furthermore, its favorable pharmacokinetic properties suggest its potential as a lead compound for the development of novel therapeutics for thyroid-related disorders. Further studies are warranted to fully elucidate its binding mode to the TSHR and to explore its therapeutic potential in various disease models.
References
Allosteric Modulation of the Thyrotropin Receptor by MS437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thyrotropin receptor (TSHR), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary regulator of thyroid gland function.[1][2][3] Its dysfunction is implicated in various thyroid disorders.[2][4] Allosteric modulation of TSHR presents a promising therapeutic strategy, offering the potential for greater specificity and nuanced control over receptor activity compared to orthosteric ligands.[5][6] This document provides a comprehensive technical overview of MS437, a small molecule agonist that acts as an allosteric modulator of the TSHR. We will delve into its pharmacological properties, the signaling pathways it activates, and the experimental methodologies used to characterize its activity.
Introduction to TSHR and Allosteric Modulation
The TSHR is a class A GPCR with a large extracellular domain that binds the endogenous ligand, thyroid-stimulating hormone (TSH), and a transmembrane domain (TMD) containing seven helices.[5] While the orthosteric binding site for TSH is located on the extracellular domain, allosteric modulators typically bind to sites within the TMD.[5][7] This binding induces conformational changes that can modulate the receptor's response to the endogenous ligand or activate the receptor directly.[5][8] Allosteric modulators can be classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or allosteric agonists.[6][9] this compound has been identified as a biased allosteric agonist of the TSHR.[8][10]
Pharmacological Profile of this compound
This compound is a potent stimulator of the TSHR. Its efficacy has been quantified through various in vitro assays, demonstrating its ability to activate downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's activity on the TSHR.
| Parameter | Value | Assay System | Reference |
| EC50 | 13 x 10-8 M | CHO cells expressing HA-TSHR and a CRE-luciferase reporter | [7][11] |
| Gsα Activation | Potent activation, similar to TSH | CHO-TSHR cells with CRE-luciferase reporter | [7][12] |
| Gαq Activation | Potent activation, similar to TSH | CHO-TSHR cells with NFAT-luciferase reporter | [7][12] |
| Gα12 Activation | Potent activation, similar to TSH | CHO-TSHR cells with SRE-luciferase reporter | [7][12] |
| Gβγ Activation | No significant activation | CHO-TSHR cells with SRF-luciferase reporter | [7][12] |
| Thyroid-Specific Gene Upregulation | 2- to 8-fold increase (Tg, NIS, TSHR) | Rat thyrocytes (FRTL-5) | [7] |
Signaling Pathways Activated by this compound
This compound demonstrates biased agonism, preferentially activating specific G protein signaling cascades. Upon binding to an allosteric site within the TSHR's transmembrane domain, this compound induces a conformational change that facilitates the activation of Gsα, Gαq, and Gα12 proteins.[7][11] This leads to the stimulation of downstream effector pathways. Notably, this compound does not appear to engage the Gβγ pathway.[7]
Experimental Protocols
The characterization of this compound involved a series of robust experimental procedures to determine its potency, specificity, and mechanism of action.
High-Throughput Screening (HTS) and Hit Validation
A transcription-based luciferase-cAMP high-throughput screening system was employed to identify novel small molecule modulators of the TSHR.[7]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR (HA-TSHR) and a luciferase reporter gene under the control of a cyclic AMP response element (CRE).
-
Screening Protocol: A library of 48,224 small molecules was screened at a concentration of 17 µM in duplicate.
-
Hit Criteria: Compounds that produced a luciferase signal more than three standard deviations above the baseline activity were considered hits.
-
Validation: Positive hits were re-tested in TSHR-expressing CHO cells and parent CHO cells (lacking the TSHR) to eliminate false positives. This compound was selected for its high potency and lack of activity in the parent cell line.[7]
Specificity Assays
To ensure this compound's selectivity for the TSHR, its activity was tested against homologous receptors.
-
LH/hCG Receptor Assay: HEK 293 cells overexpressing the luteinizing hormone/human chorionic gonadotropin receptor (LH/hCGR) were treated with this compound (up to 10 µM). Intracellular cAMP levels were measured. This compound showed no activity in these cells.[7]
-
FSH Receptor Assay: A murine Sertoli cell line (TM4), which endogenously expresses the follicle-stimulating hormone receptor (FSHR), was treated with this compound. No stimulation of a response was observed.[7]
Allosteric Binding Site Identification
A chimeric receptor approach was used to confirm that this compound binds to the transmembrane domain of the TSHR.
-
Chimeric Receptor: A chimeric receptor was constructed with the ectodomain of the LH receptor and the transmembrane domain of the TSHR.
-
Cell Line: CHO cells were stably transfected with this chimeric receptor and a luciferase reporter construct.
-
Experiment: The cells were stimulated with hCG (which binds to the LHR ectodomain), TSH (which binds to the TSHR ectodomain), and this compound.
-
Results: The cells responded to hCG and this compound, but not to TSH. This indicates that this compound activates the receptor through the TSHR's transmembrane domain.[7] Molecular modeling further suggested that this compound forms a hydrogen bond with threonine 501 in transmembrane helix 3.[7][13]
References
- 1. Thyroid-stimulating hormone and thyroid-stimulating hormone receptor structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyrotropin receptor - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]
- 7. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Positive Allosteric Modulators of the Thyroid Stimulating Hormone Receptor Based on the Thieno[2,3-d]-Pyrimidine Structure and their Effect on Thyroid Status in Rats - Derkach - Russian Journal of Physiology [rjraap.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
MS437 Binding Site on the TSHR Transmembrane Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and functional characteristics of MS437, a small molecule partial agonist of the Thyroid Stimulating Hormone Receptor (TSHR). The focus is on its interaction with the transmembrane domain (TMD) of the receptor, detailing its signaling profile and the experimental methodologies used for its characterization.
Quantitative Data Summary
This compound has been identified as a potent stimulator of the TSHR. The available quantitative data from functional assays are summarized below. To date, specific binding affinity data (Kd or Ki) for this compound have not been reported in the reviewed literature.
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound | EC50 | 130 nM | CHO-TSHR | cAMP-Luciferase Reporter Assay | [1] |
Binding Site and Mechanism of Action
This compound acts as an allosteric agonist, binding within the transmembrane domain of the TSHR to induce a conformational change that leads to receptor activation.[1] This is in contrast to the orthosteric binding of the endogenous ligand, TSH, to the extracellular domain.
Predicted Interaction with the TSHR Transmembrane Domain
Molecular modeling studies have provided insights into the putative binding pocket of this compound within the TSHR TMD. These computational analyses predict that this compound interacts with the intrahelical region of transmembrane helix 3 (TMH3). Specifically, a hydrogen bond is predicted to form between this compound and the amino acid residue Threonine 501 (T501) .[1]
It is important to note that this proposed interaction is based on in silico modeling. As of the latest available literature, experimental validation of this binding site through methods such as site-directed mutagenesis of T501 has not been published.
Signaling Profile
This compound is a partial agonist and has been shown to activate multiple G protein signaling pathways downstream of the TSHR. This suggests that this compound can induce a distinct signaling cascade compared to the endogenous ligand.
Upon binding to the TSHR, this compound has been demonstrated to potently activate:
-
Gsα : leading to the canonical adenylyl cyclase activation and subsequent increase in intracellular cyclic AMP (cAMP).[1]
-
Gαq : which stimulates the phospholipase C pathway.[1]
-
Gα12 : another G protein family involved in cellular signaling.[1]
Interestingly, this compound, similar to TSH, does not appear to activate the Gβγ pathway.[1]
Caption: Predicted signaling pathways activated by this compound upon binding to the TSHR TMD.
Experimental Protocols
The characterization of this compound involved several key in vitro assays. The following sections provide an overview of the methodologies employed.
High-Throughput Screening for TSHR Agonists
This compound was identified from a large compound library using a cell-based high-throughput screening (HTS) assay.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human TSHR and a cAMP Response Element (CRE) coupled to a luciferase reporter gene (CHO-TSHR-CRE-Luc).
-
Principle: Activation of the TSHR by an agonist leads to a Gsα-mediated increase in intracellular cAMP. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE in the reporter construct, driving the expression of luciferase. The resulting luminescence is proportional to the agonist activity.
-
General Protocol:
-
Seed CHO-TSHR-CRE-Luc cells into multi-well plates.
-
Add library compounds (including this compound) to the cells.
-
Incubate for a defined period to allow for receptor activation and luciferase expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure luminescence using a plate reader.
-
Hits are identified as compounds that significantly increase the luminescent signal above the baseline.
-
Caption: General workflow for the high-throughput screening used to identify this compound.
Confirmation of Binding to the Transmembrane Domain
To confirm that this compound interacts with the TMD of the TSHR, a chimeric receptor assay was utilized.
-
Chimeric Receptor: A modified receptor was constructed consisting of the extracellular domain of the Luteinizing Hormone Receptor (LHR) fused to the transmembrane domain of the TSHR (LHR-TSHR chimera).
-
Cell Line: CHO cells stably expressing the LHR-TSHR chimeric receptor and a CRE-luciferase reporter.
-
Principle: The LHR extracellular domain binds human chorionic gonadotropin (hCG) but not TSH. Therefore, in cells expressing this chimera, hCG will activate the receptor through the LHR ectodomain, while TSH will have no effect. A small molecule that binds to the TSHR TMD should still be able to activate this chimeric receptor.
-
General Protocol:
-
Treat CHO-LHR-TSHR-CRE-Luc cells with TSH, hCG, and this compound in separate experiments.
-
Measure the luciferase activity as a readout for receptor activation.
-
Expected Results:
-
TSH: No response.
-
hCG: Robust response (positive control).
-
This compound: Robust response, confirming its action on the TSHR TMD.
-
-
Caption: Logical diagram of the LHR-TSHR chimeric receptor assay.
G Protein Activation Assays
The specific G protein pathways activated by this compound were elucidated using a panel of luciferase reporter assays.
-
Cell Lines: CHO cells stably co-expressing the TSHR and one of the following reporter constructs:
-
CRE-luciferase: For measuring Gsα activation.
-
NFAT-luciferase (Nuclear Factor of Activated T-cells): For measuring Gαq activation.
-
SRE-luciferase (Serum Response Element): For measuring Gα12 activation.
-
-
Principle: Each reporter construct is designed to be activated by a specific downstream signaling cascade initiated by a particular G protein subtype.
-
General Protocol:
-
Seed the respective CHO-TSHR reporter cell lines into multi-well plates.
-
Treat the cells with this compound, TSH (positive control), and a vehicle control.
-
Incubate to allow for signaling and luciferase expression.
-
Lyse the cells and measure luminescence.
-
An increase in luminescence in a particular reporter cell line indicates the activation of the corresponding G protein pathway.
-
Conclusion and Future Directions
This compound is a valuable tool compound for studying the allosteric modulation of the TSHR. Its ability to activate specific G protein pathways highlights the potential for developing biased agonists with tailored signaling profiles. The predicted binding site at T501 within the TMD offers a starting point for further investigation.
Future research should focus on:
-
Determining the binding affinity (Kd or Ki) of this compound to the TSHR through radioligand binding assays or other biophysical methods.
-
Experimentally validating the predicted binding site using site-directed mutagenesis of T501 and other residues in the putative binding pocket.
-
Further characterizing the downstream signaling consequences of this compound's biased agonism in more physiologically relevant cell systems.
This information will be crucial for the rational design and development of next-generation small molecule modulators of the TSHR for therapeutic applications.
References
An In-depth Technical Guide to the Signal Transduction Pathways Activated by CD437
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD437, a synthetic retinoid analog, has demonstrated potent anti-tumor activity across a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of several key signal transduction pathways. This technical guide provides a comprehensive overview of the core signaling cascades activated by CD437, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development applications. It is important to note that the initial query for "MS437" did not yield a specific compound; based on the available scientific literature, it is highly probable that the intended compound of interest is CD437, which will be the focus of this guide.
Core Signal Transduction Pathways Activated by CD437
CD437 exerts its cellular effects by influencing three primary interconnected signaling networks:
-
Apoptosis Induction Pathways: CD437 triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways, as well as a lysosomal-mediated pathway.
-
Cell Cycle Arrest Pathways: The compound effectively halts cell proliferation by inducing arrest at the G0/G1 or S phases of the cell cycle, depending on the cellular context.
-
DNA Damage Response: CD437 can induce DNA damage, leading to the activation of downstream repair and cell death signaling.
Apoptosis Induction Pathways
CD437 initiates apoptosis through a complex interplay of signaling molecules, beginning with the activation of the JNK/MAPK pathway and converging on caspase activation.
JNK/MAPK Signaling Axis
The c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway is a critical upstream signaling node activated by CD437.[1] This activation is a key initiator of the apoptotic cascade. Inhibition of the JNK pathway has been shown to suppress CD437-induced apoptosis.[1]
Intrinsic (Mitochondrial) Pathway
Following JNK activation, CD437 promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This leads to the disruption of the mitochondrial transmembrane potential and the subsequent release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[1] Cytochrome c release triggers the activation of a cascade of caspases, including CPP32-like caspases, which are central executioners of apoptosis.
Extrinsic Pathway
CD437-induced apoptosis also involves the activation of the extrinsic pathway, characterized by the activation of caspase-8.[1] The inhibition of caspase-8 can abolish apoptosis, indicating its crucial role in this process.[1]
Lysosomal Pathway
Evidence suggests a novel lysosomal pathway for CD437-induced apoptosis. This involves the leakage of lysosomes and the release of the protease cathepsin D into the cytosol, which then contributes to the apoptotic process.[2] This lysosomal leakage appears to occur upstream of free radical formation.[2]
Role of p53 and Transcription Factors
CD437 can induce apoptosis through both p53-dependent and p53-independent mechanisms.[3] In cells with wild-type p53, CD437 can increase p53 protein levels and induce the expression of its downstream targets, including Bax, Fas, DR4, and DR5 (Killer/DR5).[3] The transcription factors c-Jun and nur77 are also critically involved in mediating CD437-induced apoptosis.[4]
Diagram: CD437-Induced Apoptosis Signaling Pathways
A diagram illustrating the interconnected signaling pathways leading to apoptosis upon CD437 treatment.
Cell Cycle Arrest Pathways
CD437 is a potent inducer of cell cycle arrest, primarily targeting the G0/G1 and S phases.
G0/G1 Phase Arrest
In several cancer cell lines, CD437 induces G0/G1 arrest.[4] A key mediator of this effect is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[4] The induction of p21WAF1/CIP1 can be mediated by both p53-dependent and p53-independent mechanisms.[4]
S Phase Arrest
CD437 can also cause a significant arrest of cells in the S phase. This S-phase arrest is associated with an increase in the levels of the transcription factor E2F-1 and an inhibition of cyclin A/cdk2 kinase activity.[5] In some instances, the upregulation of cyclin A and cyclin B is also observed during S-phase arrest that precedes apoptosis.
Diagram: CD437-Induced Cell Cycle Arrest
A diagram showing the pathways through which CD437 induces G0/G1 and S phase cell cycle arrest.
DNA Damage Response
CD437 treatment can lead to DNA damage, activating the cellular DNA damage response (DDR) pathways. This is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[6] Furthermore, CD437 has been shown to be a direct inhibitor of DNA polymerase α, which is essential for DNA replication.[7] This inhibition likely contributes to replicative stress and subsequent DNA damage. The induction of GADD45A, a protein involved in DNA repair and cell cycle control, is another key aspect of the DDR activated by CD437.[8]
Diagram: CD437-Induced DNA Damage Response
A diagram illustrating the mechanism of CD437-induced DNA damage response.
Quantitative Data Summary
The following tables summarize the quantitative effects of CD437 on various cellular processes and signaling molecules as reported in the literature.
| Cell Line | Assay | Parameter | Value | Reference |
| Prostate Cancer | ||||
| LNCaP | Growth Inhibition | IC50 | 375 nM | [9] |
| PC-3 | Growth Inhibition | IC50 | 550 nM | [9] |
| Non-Small Cell Lung Cancer | ||||
| 8 NSCLC cell lines | Growth Inhibition | IC50 Range | 0.13 - 0.53 µM | [3] |
| H460 and others | Apoptosis | Sub-G1 DNA content | 20-57% | [3] |
| Breast Cancer | ||||
| MDA-MB-468 | Gene Expression | GADD45 mRNA induction | ~20-fold | [6][10] |
| MDA-MB-468 | mRNA Stability | GADD45 transcript stability | 4-fold enhancement | [10] |
| Gastric Cancer | ||||
| SC-M1 | Kinase Activity | cdk2-associated H1 kinase activity | 14.6-fold increase | [9] |
| SC-M1 | Kinase Activity | p34cdc2-associated H1 kinase activity | 1.8-fold increase | [9] |
| AGS | Kinase Activity | cdk2-associated H1 kinase activity | 1.6-fold increase | [9] |
| Cell Line | Treatment | Cell Cycle Phase | Percentage of Cells | Reference |
| Prostate Cancer | ||||
| LNCaP | Control | S Phase | 38.6% | [9] |
| LNCaP | 1 µM CD437 | S Phase | 86.7% | [9] |
| PC-3 | Control | S Phase | 27.9% | [9] |
| PC-3 | 1 µM CD437 | S Phase | 55.7% | [9] |
Detailed Experimental Protocols
Western Blot Analysis for p53 and p21WAF1/CIP1
This protocol outlines the detection of p53 and p21WAF1/CIP1 protein levels in cell lysates following treatment with CD437.
1. Cell Lysis:
-
Treat cells with the desired concentration of CD437 for the specified time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and p21WAF1/CIP1 (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
1. Cell Preparation:
-
Harvest cells after CD437 treatment and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
2. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Kinase Assay for cdk2
This protocol describes a method to measure the activity of cdk2 kinase immunoprecipitated from cell lysates.
1. Immunoprecipitation:
-
Lyse CD437-treated and control cells as described for Western blotting.
-
Incubate 500 µg of protein lysate with an anti-cdk2 antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing 10 µg of histone H1 (as a substrate) and 50 µM ATP.
-
Initiate the reaction by adding 10 µCi of [γ-32P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
3. Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated histone H1.
-
Quantify the radioactive signal to determine kinase activity.
Apoptosis Assay by DNA Fragmentation
This protocol outlines the detection of apoptosis by visualizing the characteristic DNA ladder pattern.
1. Cell Lysis and DNA Extraction:
-
Harvest approximately 1-5 x 10^6 cells after CD437 treatment.
-
Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.
-
Centrifuge at 13,000 x g for 20 minutes to separate the fragmented DNA (supernatant) from intact chromatin (pellet).
2. DNA Precipitation and Purification:
-
Precipitate the DNA from the supernatant with isopropanol (B130326) and 0.5 M NaCl.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Treat with Proteinase K (100 µg/mL) at 50°C for 30 minutes.
3. Agarose Gel Electrophoresis:
-
Load the DNA samples onto a 1.5% agarose gel containing ethidium (B1194527) bromide.
-
Run the gel at 50-100V until the dye front has migrated an appropriate distance.
-
Visualize the DNA under UV light to observe the laddering pattern characteristic of apoptosis.
Northern Blot Analysis for GADD45
This protocol details the detection of GADD45 mRNA levels in cells treated with CD437.
1. RNA Extraction:
-
Extract total RNA from CD437-treated and control cells using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. Formaldehyde-Agarose Gel Electrophoresis:
-
Separate 10-20 µg of total RNA on a 1.2% agarose gel containing 2.2 M formaldehyde.
-
Use an RNA ladder to determine the size of the transcripts.
3. RNA Transfer:
-
Transfer the separated RNA from the gel to a nylon membrane via capillary blotting overnight.
-
UV crosslink the RNA to the membrane.
4. Hybridization:
-
Prehybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, and salmon sperm DNA) at 42°C for at least 4 hours.
-
Prepare a 32P-labeled DNA probe specific for GADD45.
-
Add the denatured probe to the hybridization buffer and incubate overnight at 42°C.
5. Washing and Autoradiography:
-
Wash the membrane with decreasing concentrations of SSC and SDS at increasing temperatures to remove non-specifically bound probe.
-
Expose the membrane to an X-ray film or a phosphor screen to detect the hybridized probe.
-
Normalize the GADD45 signal to a housekeeping gene (e.g., GAPDH) to quantify changes in expression.
Conclusion
CD437 is a potent anti-cancer agent that activates a complex network of signal transduction pathways, ultimately leading to apoptosis and cell cycle arrest in malignant cells. The core mechanisms involve the activation of the JNK/MAPK pathway, modulation of both intrinsic and extrinsic apoptotic cascades, induction of cell cycle inhibitors like p21WAF1/CIP1, and the initiation of a DNA damage response. This in-depth technical guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of CD437 and related compounds. The provided diagrams offer a clear visual representation of these intricate signaling networks, facilitating a comprehensive grasp of CD437's molecular mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Determinants of AHPN (CD437)-Induced Growth Arrest and Apoptosis in Human Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in human non-small cell lung carcinoma cells by the novel synthetic retinoid CD437 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Post-transcriptional regulation of the DNA damage-inducible gadd45 gene in human breast carcinoma cells exposed to a novel retinoid CD437 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Cell Cycle Protocols [bdbiosciences.com]
- 9. Synthetic retinoid CD437 induces S-phase arrest and apoptosis in human prostate cancer cells LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-transcriptional regulation of the DNA damage-inducible gadd45 gene in human breast carcinoma cells exposed to a novel retinoid CD437 - PMC [pmc.ncbi.nlm.nih.gov]
MS437: A Small Molecule Modulator of Gsα, Gq/11, and Gα12 Signaling Pathways
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule MS437 and its mechanism of action in activating multiple G protein signaling pathways. This compound has been identified as a potent agonist for the thyrotropin receptor (TSHR), a G protein-coupled receptor (GPCR), demonstrating a complex signaling profile that includes the canonical Gsα pathway as well as the non-canonical Gq/11 and Gα12 pathways.[1] This document details the quantitative aspects of this activation, outlines the experimental protocols used to characterize these interactions, and provides visual representations of the involved signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers in the fields of endocrinology, cell signaling, and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting GPCRs.
Introduction
G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. These receptors transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are composed of α, β, and γ subunits. The Gα subunit, of which there are several families including Gs, Gi/o, Gq/11, and G12/13, dictates the primary downstream signaling cascade.[2]
The thyrotropin receptor (TSHR) is a well-characterized GPCR primarily known for its role in thyroid hormone production upon stimulation by thyroid-stimulating hormone (TSH). The canonical signaling pathway activated by TSH involves the Gsα subunit, leading to the production of cyclic AMP (cAMP). However, the discovery of small molecule modulators has revealed a more complex signaling potential for the TSHR.
This compound is a novel, small molecule agonist that has been shown to selectively and potently activate the TSHR.[1] Unlike the endogenous ligand TSH, this compound is believed to bind to the transmembrane domain of the receptor, acting as an allosteric modulator.[1] This mode of action results in a distinct signaling profile, with this compound activating not only the Gsα pathway but also the Gq/11 and Gα12 pathways, with an efficacy equivalent to that of TSH.[1] This multi-pathway activation makes this compound a valuable tool for studying biased agonism and the physiological consequences of activating non-canonical TSHR signaling.
This compound-Mediated G Protein Activation
This compound has been demonstrated to be a promiscuous activator of multiple G protein subtypes through its interaction with the TSHR.
Activation of the Gsα Pathway
The primary and most robust response to this compound stimulation is the activation of the classical Gsα pathway.[1] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to cellular responses such as hormone synthesis and secretion. The potency of this compound in stimulating this pathway is comparable to that of TSH.[1]
Activation of the Gq/11 Pathway
In addition to the Gsα pathway, this compound also activates the Gq/11 family of G proteins.[1] Activated Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][4] This pathway is crucial for various cellular processes, including proliferation and differentiation. The ability of this compound to engage this pathway was confirmed through the use of an NFAT (Nuclear Factor of Activated T-cells) luciferase reporter assay.[1]
Activation of the Gα12 Pathway
This compound has also been shown to activate the Gα12 pathway.[1] The Gα12/13 family of G proteins couples to Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as PDZ-RhoGEF and LARG, leading to the activation of the small GTPase RhoA.[5][6] Activated RhoA plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.[6] The engagement of the Gα12 pathway by this compound was demonstrated using a Serum Response Element (SRE) luciferase reporter, a common method for measuring Rho-dependent signaling.[1][5]
Quantitative Analysis of this compound Activity
The potency of this compound in activating the TSHR has been quantified. The following table summarizes the available data for this compound.
| Parameter | Value | Assay | Reference |
| EC50 for TSHR stimulation | 13 x 10⁻⁸ M | cAMP response | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex signaling initiated by this compound and the methods to study it, the following diagrams have been generated.
Caption: Signaling pathways activated by this compound through the TSHR.
Caption: Workflow for a typical G protein activation reporter assay.
Detailed Experimental Protocols
The characterization of this compound's activity on Gsα, Gq/11, and Gα12 pathways involves specific cellular assays. Below are detailed methodologies for these key experiments.
Gsα Activation: cAMP Accumulation Assay
This protocol is based on a competitive immunoassay format to quantify intracellular cAMP levels.
Objective: To measure the dose-dependent increase in intracellular cAMP in response to this compound.
Materials:
-
CHO cells stably expressing the human TSHR.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution in DMSO.
-
cAMP assay kit (e.g., HTRF, chemiluminescent, or electrochemiluminescence-based).[7][8][9][10]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
96- or 384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed TSHR-expressing CHO cells into a 96- or 384-well plate at a predetermined optimal density and culture overnight.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a positive control (e.g., TSH or Forskolin) and a vehicle control (DMSO in assay buffer).
-
Cell Stimulation:
-
Wash the cells gently with assay buffer.
-
Add the PDE inhibitor to the assay buffer and pre-incubate with the cells for 10-30 minutes.
-
Add the serially diluted this compound, positive control, and vehicle control to the respective wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[8]
-
-
Cell Lysis and cAMP Detection:
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., luminometer, fluorescence plate reader).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Gq/11 Activation: Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization, a hallmark of Gq/11 activation.
Objective: To detect transient increases in intracellular calcium concentration following this compound stimulation.
Materials:
-
TSHR-expressing cells (e.g., CHO or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).[12]
-
Assay buffer (e.g., HHBS).
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
This compound stock solution in DMSO.
-
Positive control (e.g., ionomycin (B1663694) or a known Gq-coupled receptor agonist).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye and optionally probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.
-
-
Compound Plate Preparation: Prepare a separate plate containing 4x concentrated solutions of this compound, positive control, and vehicle control in assay buffer.
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader, which is set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for several seconds.
-
Program the instrument to inject the compounds from the compound plate into the cell plate.
-
Continue to record the fluorescence intensity over time (e.g., every second for 100-200 seconds) to capture the transient calcium flux.
-
-
Data Analysis: The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot ΔRFU against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
Gα12 Activation: Serum Response Element (SRE) Luciferase Reporter Assay
This protocol outlines the use of a reporter gene to measure the activation of the RhoA pathway, a downstream effector of Gα12.[5]
Objective: To quantify the transcriptional activity of the SRE promoter, which is induced by Gα12-RhoA signaling, in response to this compound.
Materials:
-
CHO cells.
-
Expression vector for human TSHR.
-
SRE-luciferase reporter vector.
-
Transfection reagent.
-
Cell culture medium and serum.
-
Luciferase assay reagent.
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate CHO cells in 96-well plates.
-
Co-transfection: Co-transfect the cells with the TSHR expression vector and the SRE-luciferase reporter vector using a suitable transfection reagent. A vector expressing a constitutively active Gα12 can be used as a positive control.[5]
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Serum Starvation: To reduce basal SRE activity, serum-starve the cells for 12-24 hours before stimulation.
-
Cell Stimulation: Treat the cells with various concentrations of this compound, a positive control (e.g., LPA), and a vehicle control. Incubate for an additional 6-8 hours.
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the this compound concentration to determine the dose-response relationship and EC50 value.
Conclusion
The small molecule this compound represents a significant tool for the study of GPCR signaling. Its ability to activate the TSHR and subsequently engage three distinct G protein pathways—Gsα, Gq/11, and Gα12—underscores the complexity of GPCR-mediated signal transduction.[1] This pleiotropic activity provides a unique opportunity to investigate the mechanisms of biased agonism and the downstream consequences of activating non-canonical signaling cascades. The detailed protocols and data presented in this guide offer a framework for researchers to further explore the pharmacology of this compound and other similar multi-faceted signaling molecules. Such studies are crucial for advancing our understanding of cellular signaling and for the development of next-generation therapeutics with precisely tailored signaling profiles.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Gα12 and Gα13 as Novel Switches for the Activity of Nrf2, a Key Antioxidative Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants at the N- and C-termini of Gα12 required for activation of Rho-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mesoscale.com [mesoscale.com]
- 9. mesoscale.com [mesoscale.com]
- 10. youtube.com [youtube.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. bu.edu [bu.edu]
In-Depth Technical Guide to MS437 (CAS 541535-31-3): A Novel Small Molecule Thyrotropin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MS437, a potent and selective small molecule agonist of the Thyrotropin Receptor (TSHR). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 541535-31-3, is chemically identified as N,N-diisopropyl-2-phenylquinoline-4-carboxamide.[1][2] Its structure is characterized by a central quinoline (B57606) ring substituted with a phenyl group at the 2-position and a diisopropylcarboxamide group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 541535-31-3 | [1] |
| IUPAC Name | N,N-diisopropyl-2-phenylquinoline-4-carboxamide | [1] |
| Molecular Formula | C22H24N2O | [1] |
| Molecular Weight | 332.44 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [1] |
| InChI Key | LXECNSUVDZQPHW-UHFFFAOYSA-N | [1] |
| SMILES | O=C(N(C(C)C)C(C)C)C1=C2C(C=CC=C2)=NC(C3=CC=CC=C3)=C1 | [1][3] |
Biological Activity and Mechanism of Action
This compound is a potent agonist of the Thyrotropin Receptor (TSHR), a G-protein coupled receptor (GPCR) crucial for thyroid gland function.[4][5][6] It acts as an allosteric modulator, binding to the transmembrane domain of the TSHR rather than the extracellular domain where the endogenous ligand, thyrotropin (TSH), binds.[4] This allosteric binding induces a conformational change in the receptor, leading to its activation.
Upon activation, the TSHR couples to multiple G-protein signaling pathways. This compound has been shown to potently activate the Gsα, Gq/11, and Gα12 pathways, leading to downstream signaling cascades.[4][5] The activation of Gsα results in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger in thyroid cells.
The biological activity of this compound has been demonstrated in both in vitro and in vivo models. It stimulates TSHR with an EC50 of 13 x 10⁻⁸ M.[4][5] In vivo studies in mice have shown that administration of this compound leads to a significant increase in serum thyroxine (T4) levels, confirming its ability to stimulate thyroid hormone production and release.[4]
Table 2: Biological Activity of this compound
| Parameter | Value | Reference |
| Target | Thyrotropin Receptor (TSHR) | [4][5] |
| Activity | Agonist | [4][5] |
| EC50 (TSHR activation) | 13 x 10⁻⁸ M | [4][5] |
| Mechanism of Action | Allosteric modulator | [4] |
| Activated G-proteins | Gsα, Gq/11, Gα12 | [4][5] |
| In vivo effect | Increased serum thyroxine (T4) in mice | [4] |
Signaling Pathway Diagram:
Caption: Signaling pathway of this compound via TSHR activation.
Pharmacokinetic Properties
Pharmacokinetic studies in mice have provided initial insights into the in vivo disposition of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Serum Half-life (t½) | 3.10 hours | Intravenous (IV) | [7] |
Further pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability are not yet publicly available.
Experimental Protocols
The following sections outline representative experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound. These are generalized procedures based on available literature for similar compounds and assays.
Synthesis of this compound
A plausible synthetic route for N,N-diisopropyl-2-phenylquinoline-4-carboxamide (this compound) can be adapted from known methods for the synthesis of 2-phenylquinoline-4-carboxamides.[8][9][10]
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Protocol:
-
Pfitzinger Reaction: Isatin is reacted with an equimolar amount of acetophenone in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) under reflux to yield 2-phenylquinoline-4-carboxylic acid.
-
Carboxylic Acid Activation: The resulting carboxylic acid is converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. Alternatively, a peptide coupling agent like HATU can be used.
-
Amide Coupling: The activated carboxylic acid derivative is then reacted with an excess of diisopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) in an aprotic solvent (e.g., dichloromethane (B109758) or DMF) to form the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
In Vitro TSHR Activation Assays
4.2.1. Luciferase Reporter Gene Assay
This assay measures the activation of the Gsα pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[4]
Protocol:
-
Cell Culture: CHO-K1 cells stably co-transfected with the human TSHR and a CRE-luciferase reporter construct are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
-
Lysis and Luminescence Measurement: A luciferase assay reagent (e.g., Bright-Glo™) is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and the EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
4.2.2. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a competitive immunoassay that directly measures intracellular cAMP levels.
Protocol:
-
Cell Culture and Treatment: TSHR-expressing cells are cultured and treated with this compound as described for the luciferase assay.
-
Cell Lysis and Reagent Addition: After a short incubation period (e.g., 30 minutes), the cells are lysed, and HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) are added.
-
Incubation: The reaction is incubated at room temperature to allow for the competition between cellular cAMP and cAMP-d2 for binding to the anti-cAMP-cryptate antibody.
-
Fluorescence Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the treated samples are interpolated from the standard curve, and the EC50 value for this compound is calculated.
In Vivo Evaluation of Thyroid Function in Mice
This protocol describes the assessment of the in vivo activity of this compound by measuring its effect on serum thyroxine levels.[4]
Protocol:
-
Animal Model: Male C57BL/6J mice are used.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO/saline) and administered to the mice via intraperitoneal (i.p.) injection at a specified dose. A control group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 24, 48, and 72 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Serum Separation and T4 Measurement: Serum is separated from the blood samples by centrifugation. The concentration of total thyroxine (T4) in the serum is measured using a commercially available ELISA or radioimmunoassay kit.
-
Data Analysis: The serum T4 levels in the this compound-treated group are compared to those in the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice.[7]
Protocol:
-
Animal Model: Male Balb/c mice are used.
-
Compound Administration: A single dose of this compound, formulated in an appropriate vehicle, is administered to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Serial Blood Sampling: Blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples and stored at -80°C until analysis.
-
LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
This compound is a valuable research tool for studying the pharmacology of the Thyrotropin Receptor. Its potent and selective agonist activity, coupled with its in vivo efficacy, makes it a promising lead compound for the development of novel therapeutics for thyroid-related disorders. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar small molecule TSHR modulators.
References
- 1. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 2. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and EC50 of MS437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and EC50 value of MS437, a small molecule agonist of the Thyrotropin Receptor (TSHR). The information presented herein is curated for researchers, scientists, and professionals involved in drug development and related fields.
Core Data Presentation
The in vitro potency of this compound has been quantitatively assessed, with the key metric being its half-maximal effective concentration (EC50). This value represents the concentration of this compound required to elicit 50% of the maximum possible response in the experimental system employed.
| Compound | Target Receptor | In Vitro Potency (EC50) | Primary Signaling Pathway Activated |
| This compound | Thyrotropin Receptor (TSHR) | 1.3 x 10⁻⁷ M | Gsα |
Signaling Pathway and Mechanism of Action
This compound functions as an agonist at the Thyrotropin Receptor (TSHR), primarily activating the Gsα signaling cascade. Upon binding of this compound to the TSHR, the Gsα subunit of the associated G protein is activated. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, initiating the transcription of target genes. In the context of the experimental assays used to characterize this compound, this pathway ultimately drives the expression of a reporter gene, such as luciferase.
In addition to the primary Gsα pathway, this compound has also been observed to activate the Gq/11 and Gα12 pathways.
Experimental Protocols
The determination of the EC50 value for this compound was achieved through a cell-based reporter gene assay. The following is a detailed methodology representative of the techniques employed.
CRE-Luciferase Reporter Gene Assay in CHO-TSHR Cells
Objective: To determine the in vitro potency (EC50) of this compound by measuring the activation of the TSHR-mediated Gsα signaling pathway.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Thyrotropin Receptor (CHO-TSHR) and a cAMP Response Element (CRE) coupled to a luciferase reporter gene.
-
Compound: this compound.
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Plate: White, opaque 96-well microplates suitable for luminescence readings.
-
Luciferase Assay Reagent: Commercially available luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Culture and Seeding:
-
CHO-TSHR-CRE-Luc cells are cultured in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Once the cells reach 80-90% confluency, they are harvested using trypsin-EDTA.
-
Cells are resuspended in fresh culture medium and cell density is determined.
-
Cells are seeded into a 96-well white, opaque microplate at a density of approximately 20,000 cells per well in 100 µL of culture medium.
-
The plate is incubated for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A serial dilution of this compound is prepared in serum-free medium to achieve a range of final concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
The culture medium is removed from the wells, and 100 µL of the various concentrations of this compound are added to the respective wells. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) is also included.
-
The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
The 96-well plate and the luciferase assay reagent are equilibrated to room temperature.
-
100 µL of the luciferase assay reagent is added to each well.
-
The plate is incubated at room temperature for 5-10 minutes on a plate shaker to ensure complete cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The relative luminescence units (RLU) for each well are recorded.
-
The data are normalized to the vehicle control.
-
A dose-response curve is generated by plotting the normalized RLU values against the logarithm of the this compound concentration.
-
The EC50 value is calculated by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).
-
A Technical Guide to the Pharmacokinetics and Serum Half-Life of MS437 in Mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of the small molecule MS437 in a murine model, with a specific focus on its serum half-life. The data and protocols presented herein are compiled from preclinical studies to aid researchers and professionals in the field of drug development.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound was evaluated in Balb/c mice. Following administration, blood samples were collected at various time points to determine the serum concentration of the compound. The key pharmacokinetic parameter, serum half-life, is summarized below.
| Compound | Animal Model | Serum Half-Life (T½) |
| This compound | Balb/c Mice | 3.10 hours [1] |
Experimental Protocols
A detailed methodology was employed to ascertain the pharmacokinetic profile of this compound in mice.
2.1. Animal Model
2.2. Dosing and Administration
-
Dosage: A single bolus injection of 20 mg/kg of body weight was administered.[1]
-
Formulation: The compound was prepared in a formulation containing DMSO, propylene (B89431) glycol of Cremphor EL, PEG400, and saline.[1]
-
Routes of Administration:
2.3. Sample Collection
-
Biological Matrix: Blood
-
Sampling Time Points: Blood samples were collected from three mice at the start and then at each of the following time points: 2, 4, 6, 12, and 24 hours post-administration for both intravenous and intraperitoneal routes.[1]
2.4. Analytical Method
-
Technique: Mass spectrometry with internal standards was used to analyze the collected samples and determine the concentration of this compound.[1]
Visualized Experimental Workflow
The following diagram illustrates the workflow of the pharmacokinetic study conducted on this compound.
Caption: Experimental workflow for determining the pharmacokinetics of this compound in mice.
References
MS437: A Technical Guide to its High Selectivity for the Thyrotropin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule agonist MS437, focusing on its selectivity for the human thyrotropin receptor (TSHR) over the homologous glycoprotein (B1211001) hormone receptors, the luteinizing hormone/human chorionic gonadotropin receptor (LH/hCGR) and the follicle-stimulating hormone receptor (FSHR). This compound has been identified as a potent, allosteric agonist of the TSHR, making its selectivity profile a critical aspect of its therapeutic potential.[1]
Core Focus: Receptor Selectivity and Mechanism of Action
This compound is a structurally unique small molecule that activates the TSHR by binding to the transmembrane domain (TMD), distinguishing its mechanism from the native ligand, TSH, which primarily interacts with the large extracellular domain.[1] This allosteric mode of action is a key feature of many small molecule modulators of glycoprotein hormone receptors.[1][2] The selectivity of this compound is paramount, as off-target activation of the highly similar LH/hCG and FSH receptors could lead to undesirable effects on the reproductive system.[3][4]
Quantitative Data Summary: Potency and Selectivity
This compound demonstrates potent and specific activation of the TSHR with no detectable cross-reactivity with the LH/hCG and FSH receptors at concentrations up to 10 µM.[1] The quantitative data for this compound's activity are summarized in the table below.
| Receptor | Metric | Value | Efficacy | Cell Line Used |
| TSHR | EC50 | 13 x 10-8 M (or 130 nM) | Partial Agonist, equivalent to TSH | CHO cells expressing TSHR |
| LH/hCGR | Activity | No detectable activity up to 10 µM | N/A | HEK 293 cells expressing LH/hCGR |
| FSHR | Activity | No detectable activity | N/A | Murine Sertoli cell line (TM4) |
Table 1: Summary of this compound activity at glycoprotein hormone receptors. Data sourced from Latif R, et al. (2015).[1][5]
Signaling Profile of this compound at the TSHR
Upon binding to the TSHR, this compound activates multiple G protein signaling pathways. Studies have shown that this compound robustly activates the classical Gsα pathway, which leads to the accumulation of cyclic AMP (cAMP).[1][6] Additionally, it potently stimulates Gαq and Gα12 pathways.[1][6] However, it does not appear to activate the Gβγ pathway.[1] This signaling profile is similar to that of the native hormone, TSH.[1] The activation of these pathways leads to the upregulation of thyroid-specific genes, including thyroglobulin (Tg), sodium-iodine symporter (NIS), and the TSHR gene itself.[1][6]
Experimental Protocols
The determination of this compound's potency and selectivity involves functional assays that measure the downstream signaling consequences of receptor activation. The primary method cited is the measurement of intracellular cAMP accumulation.
Protocol 1: Functional Selectivity Assessment via cAMP Accumulation Assay
This protocol outlines the general steps to assess the selectivity of a test compound like this compound.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR, Human Embryonic Kidney (HEK) 293 cells expressing the LH/hCGR, and murine Sertoli (TM4) cells endogenously expressing the FSHR are cultured under standard conditions.[1]
-
Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.[7][8]
2. Compound Treatment:
-
A serial dilution of this compound (e.g., from 10-11 M to 10-5 M) is prepared in an appropriate assay buffer.
-
The culture medium is removed, and cells are incubated with the different concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.[9]
-
Positive controls (e.g., bovine TSH for TSHR, hCG for LH/hCGR, FSH for FSHR) and a negative control (vehicle) are included.[1]
3. Measurement of Intracellular cAMP:
-
Following incubation, cells are lysed to release intracellular cAMP.[8]
-
The concentration of cAMP is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a bioluminescence-based assay (e.g., Promega's cAMP-Glo™).[8][9][10]
-
These assays typically involve a competitive binding format where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[10][11]
4. Data Analysis:
-
The raw signal is converted to cAMP concentrations using a standard curve.[10]
-
Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, is calculated using a four-parameter logistic regression model.[10]
-
For the LH/hCG and FSH receptors, the lack of a dose-dependent increase in cAMP up to the highest tested concentration (10 µM) indicates no detectable agonist activity.[1]
Protocol 2: Radioligand Binding Assay (Hypothetical for Ki Determination)
While specific binding affinity data (Ki) for this compound is not available in the cited literature, a competitive radioligand binding assay would be the standard method to determine it. This protocol provides a general framework.
1. Membrane Preparation:
-
Harvest cells expressing the target receptors (TSHR, LH/hCGR, or FSHR).
-
Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.[12]
-
Wash and resuspend the membrane pellet in a binding buffer. Determine the protein concentration.[12]
2. Competition Binding Assay:
-
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-TSH for TSHR).
-
Add varying concentrations of the unlabeled competitor compound (this compound).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at a controlled temperature).[12]
3. Separation and Counting:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Conclusion
The available data robustly demonstrates that this compound is a potent agonist of the TSHR with a high degree of selectivity. Functional assays confirm its efficacy at the TSHR and, critically, show a lack of detectable agonist activity at the closely related LH/hCG and FSH receptors.[1] This selectivity profile, combined with its allosteric mechanism of action, underscores the potential of this compound as a valuable chemical scaffold for the development of targeted therapeutics for thyroid disorders.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]
- 4. Autoantibody mimicry of hormone action at the thyrotropin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay [promega.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. giffordbioscience.com [giffordbioscience.com]
The Role of MS437 in Stimulating Thyroxine Release In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS437 is a potent small molecule agonist of the Thyrotropin Receptor (TSHR), a G protein-coupled receptor pivotal in regulating thyroid function. Activation of the TSHR by its endogenous ligand, thyroid-stimulating hormone (TSH), initiates a cascade of signaling events that culminate in the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). This technical guide provides an in-depth overview of the in vivo effects of this compound on thyroxine release, detailing its mechanism of action, experimental protocols for its evaluation, and available quantitative and pharmacokinetic data. As of the latest available information, there are no registered clinical trials for this compound.
Mechanism of Action: TSHR Agonism
This compound functions as a direct agonist of the TSHR, initiating intracellular signaling pathways that mimic the effects of TSH. Its mechanism involves the activation of multiple G protein subtypes, leading to a broad physiological response within the thyroid follicular cells.
TSHR Signaling Cascade
Upon binding to the TSHR, this compound induces a conformational change in the receptor, leading to the activation of at least three distinct G protein families: Gsα, Gαq, and Gα12.
-
Gsα Pathway: Activation of Gsα stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), a key mediator of TSH signaling. PKA phosphorylates various downstream targets, including transcription factors that upregulate the expression of genes crucial for thyroid hormone synthesis.
-
Gαq Pathway: this compound-mediated activation of Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is also involved in modulating thyroid cell function.
-
Gα12 Pathway: The activation of Gα12 by this compound suggests an involvement in the regulation of cell proliferation and differentiation, further highlighting the compound's comprehensive agonistic activity at the TSHR.
The culmination of these signaling events is the upregulation of key genes involved in thyroid hormone production, including:
-
Thyroglobulin (Tg): The precursor protein for thyroid hormone synthesis.
-
Sodium-Iodide Symporter (NIS): Responsible for iodide uptake into the thyroid follicular cells.
-
TSH Receptor (TSHR): Potentially leading to a positive feedback loop.
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; TSHR [label="TSH Receptor", fillcolor="#F1F3F4"]; Gs [label="Gαs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G12 [label="Gα12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4"]; cAMP [label="cAMP", fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="DAG", fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺ Release", fillcolor="#F1F3F4"]; PKC [label="Protein Kinase C", fillcolor="#F1F3F4"]; Gene_Expression [label="↑ Gene Expression\n(Tg, NIS, TSHR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; T4_Release [label="↑ Thyroxine (T4) Release", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> TSHR [label="binds"]; TSHR -> Gs; TSHR -> Gq; TSHR -> G12; Gs -> AC [label="activates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; Gq -> PLC [label="activates"]; PLC -> IP3; PLC -> DAG; IP3 -> Ca2; DAG -> PKC; PKA -> Gene_Expression; PKC -> Gene_Expression; G12 -> Gene_Expression; Gene_Expression -> T4_Release; } this compound Signaling Pathway.
In Vivo Efficacy: Stimulation of Thyroxine Release
Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound in stimulating the release of thyroxine.
Quantitative Data
The following table summarizes the key findings from in vivo studies. Due to the limited availability of specific quantitative data in the primary literature, a qualitative summary is provided.
| Parameter | Vehicle Control | This compound-Treated | p-value | Reference |
| Serum Total Thyroxine (T4) | Baseline | Significantly Increased | < 0.01 | [1][2] |
| Serum Triiodothyronine (T3) | Not Reported | Not Reported | - | |
| Serum TSH | Not Reported | Not Reported | - |
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in mice, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Value | Animal Model | Reference |
| EC50 | 13x10⁻⁸ M | In vitro | [1] |
| Serum Half-life (t½) | 3.10 hours | Male Balb/c mice | [2] |
Experimental Protocols
This section outlines the methodologies for key experiments to evaluate the in vivo effects of this compound on thyroxine release. These protocols are based on published literature and standard laboratory practices.
In Vivo this compound Administration and Serum Collection in Mice
Objective: To assess the effect of this compound on serum thyroxine levels in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., <50% DMSO in saline)
-
Male C57BL/6J mice (or other appropriate strain)
-
Sterile syringes and needles (27-30 gauge)
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. A previously reported formulation involved dissolving this compound in <50% DMSO.[2]
-
Dosing: Administer this compound via intraperitoneal (IP) injection at a dose of 100 µg per mouse per day for three consecutive days.[2] The control group should receive an equivalent volume of the vehicle.
-
Blood Collection: At 72 hours after the initial injection, collect blood samples via a terminal procedure such as cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Sample Storage: Store the serum samples at -80°C until analysis.
// Nodes Acclimatization [label="Animal Acclimatization\n(Male C57BL/6J mice)"]; Grouping [label="Random Grouping\n(Control & this compound)"]; Dosing [label="Daily IP Injection (3 days)\nControl: Vehicle\nthis compound: 100 µ g/mouse "]; Blood_Collection [label="Blood Collection\n(72 hours post-initial dose)"]; Serum_Separation [label="Serum Separation\n(Centrifugation)"]; Analysis [label="Serum T4 Analysis\n(ELISA/RIA)"]; Data_Analysis [label="Data Analysis"];
// Edges Acclimatization -> Grouping; Grouping -> Dosing; Dosing -> Blood_Collection; Blood_Collection -> Serum_Separation; Serum_Separation -> Analysis; Analysis -> Data_Analysis; } In Vivo Experimental Workflow.
Quantification of Serum Thyroxine
Objective: To measure the concentration of total T4 in murine serum samples.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) are standard methods for quantifying serum thyroxine. Commercial kits are widely available for this purpose. The following is a generalized ELISA protocol.
Materials:
-
Commercial mouse T4 ELISA kit
-
Serum samples
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure: Follow the manufacturer's protocol for adding standards, controls, and samples to the microplate wells, followed by the addition of detection antibodies and substrates.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the T4 concentration in the experimental samples.
Conclusion
This compound is a potent TSHR agonist that effectively stimulates thyroxine release in vivo. Its well-defined mechanism of action, involving the activation of multiple G protein signaling pathways, and its favorable pharmacokinetic profile in preclinical models, make it a valuable tool for thyroid research and a potential lead compound for the development of novel therapeutics for thyroid-related disorders. Further studies are warranted to fully elucidate its effects on the complete thyroid hormone profile and to explore its potential clinical applications.
References
Discovery and Development of Novel TSHR Small Molecule Ligands: A Technical Guide Focused on MS437
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of novel small molecule ligands (SMLs) targeting the Thyroid-Stimulating Hormone Receptor (TSHR), with a particular focus on the agonist MS437. This document details the experimental methodologies, quantitative data, and signaling pathways associated with these compounds, offering a comprehensive resource for professionals in the field of thyroid research and drug discovery.
Introduction: The Therapeutic Potential of TSHR Small Molecule Ligands
The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) pivotal for thyroid gland function and growth.[1] Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease and thyroid cancer, making it a significant therapeutic target.[2][3] Small molecule ligands (SMLs) offer several advantages over traditional biologics, such as oral bioavailability and lower production costs, driving the search for novel TSHR modulators.[1] This guide focuses on the discovery and characterization of TSHR agonists, exemplified by this compound.
Discovery of Novel TSHR Agonists: A High-Throughput Screening Approach
The identification of novel TSHR SMLs, including this compound and MS438, was achieved through a robust high-throughput screening (HTS) campaign.[1][4] This section outlines the experimental protocol for the primary screening assay.
Experimental Protocol: Transcription-Based Luciferase-cAMP High-Throughput Screening
This assay is designed to identify compounds that activate the TSHR, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent expression of a luciferase reporter gene.[1][4]
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably co-transfected with:
Procedure:
-
Cell Seeding: Plate the double-transfected CHO cells into 384-well microplates at an optimized density (e.g., 15,000 cells/well) and culture overnight.[4]
-
Compound Addition: Add the small molecule compounds from a chemical library (e.g., at a fixed concentration of 17 µM) to the assay plates.[4] Include appropriate controls:
-
Positive Control: Bovine TSH (bTSH) at a concentration known to elicit a maximal response.
-
Negative Control: Vehicle (e.g., DMSO).
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a sufficient duration to allow for receptor activation and reporter gene expression (e.g., 4-6 hours).
-
Lysis and Luciferase Detection:
-
Add a luciferase assay reagent (e.g., Bright-Glo) to lyse the cells and provide the substrate for the luciferase enzyme.[4]
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
HTS Workflow Diagram
Caption: High-throughput screening workflow for the discovery of TSHR agonists.
Characterization of this compound and Other TSHR SMLs
Following the primary screen, lead compounds like this compound undergo further characterization to determine their potency, specificity, and mechanism of action.
Quantitative Data for TSHR Small Molecule Agonists
The following table summarizes the key quantitative data for this compound and other notable TSHR SMLs.
| Compound | Action | EC50 (M) | Binding Site | Reference |
| This compound | Agonist | 1.3 x 10⁻⁷ | Transmembrane Helix 3 (TM3) | [1][3] |
| MS438 | Agonist | 5.3 x 10⁻⁸ | Transmembrane Helix 3 (TM3) | [1][3] |
| NCGC00161870 | Agonist | 4.0 x 10⁻⁸ | Transmembrane Helix 5 (TM5) | [3] |
| Org 41841 | Partial Agonist | 7.7 x 10⁻⁶ | TM3, 4, 5, 6, & 7 | [3] |
Elucidation of TSHR Signaling Pathways
TSHR activation can initiate multiple downstream signaling cascades. This compound has been shown to activate Gsα, Gαq, and Gα12 pathways.[1][5] The experimental protocols to determine the activation of these specific G protein pathways are detailed below.
Experimental Protocol: G Protein Pathway-Specific Reporter Assays
This methodology utilizes a panel of CHO-TSHR cell lines, each co-transfected with a specific response element linked to a luciferase reporter to quantify the activation of distinct G protein signaling pathways.[6][7]
Cell Lines:
-
Gsα Pathway: CHO-TSHR cells with a CRE-luciferase reporter.[6][8]
-
Gαq Pathway: CHO-TSHR cells with a Nuclear Factor of Activated T-cells (NFAT) response element-luciferase reporter.[6][8]
-
Gα12/13 Pathway: CHO-TSHR cells with a Serum Response Factor (SRF) response element-luciferase reporter.[6][8]
-
Gβγ Pathway: CHO-TSHR cells with a Serum Response Element (SRE)-luciferase reporter.[6][8]
Procedure:
-
Cell Seeding: Plate the desired stable cell line into 96-well plates.
-
Compound Treatment: Treat the cells with a dose-response range of the SML (e.g., this compound) or TSH. Include appropriate positive controls for each pathway (e.g., forskolin (B1673556) for CRE, ionomycin (B1663694) + PMA for NFAT, serum for SRF and SRE).[8][9]
-
Incubation and Lysis: Incubate for an appropriate time, then lyse the cells and measure luciferase activity as described in section 2.1.
-
Data Analysis: Calculate the fold change in luciferase activity relative to the vehicle control to determine the activation of each specific pathway.
TSHR Signaling Pathway Diagrams
The following diagrams illustrate the signaling cascades activated by TSHR agonists like this compound.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the thyroid-stimulating hormone receptor with small molecule ligands and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Gq Biased Small Molecule Active at the TSH Receptor [frontiersin.org]
- 7. A Gq Biased Small Molecule Active at the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Basal versus MS437-Stimulated TSHR Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the signaling pathways activated by the thyroid-stimulating hormone receptor (TSHR) under basal conditions versus stimulation by the small molecule agonist, MS437. This document outlines the key molecular events, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades and workflows.
Introduction: The TSH Receptor and Its Ligands
The thyroid-stimulating hormone receptor (TSHR) is a G protein-coupled receptor (GPCR) central to thyroid gland function, regulating thyroid hormone synthesis and cell growth.[1] Beyond its primary role in the thyroid, the TSHR is also expressed in various other tissues, including bone and adipose tissue, and is a key autoantigen in Graves' disease.[1] Like many GPCRs, the TSHR exhibits constitutive, or basal, activity—a low level of signaling in the absence of any stimulating ligand. This basal signaling is a crucial aspect of its physiology. In contrast to the endogenous ligand, TSH, a large glycoprotein, small molecule allosteric agonists like this compound have been developed. These molecules bind to the transmembrane domain (TMD) of the receptor, offering a different mode of activation and the potential for biased signaling, where specific downstream pathways are preferentially activated.[1] Understanding the signaling signatures of both basal and this compound-stimulated states is critical for therapeutic development and dissecting TSHR pharmacology.
Comparative Analysis of Signaling Pathways
The TSHR is known for its promiscuous coupling to multiple G protein families, including Gsα, Gq/11, and G12/13.[1] The signaling profile of the receptor differs significantly between its basal, ligand-unoccupied state and when stimulated by the allosteric agonist this compound.
Basal (Constitutive) TSHR Signaling
In its unstimulated state, the TSHR is not entirely quiescent. It maintains a basal level of constitutive activity, which primarily proceeds through the Gsα pathway. This leads to the continuous, low-level activation of adenylyl cyclase, resulting in the production of cyclic adenosine (B11128) monophosphate (cAMP). This tonic cAMP signal is thought to be important for maintaining the differentiated state and survival of thyrocytes.
This compound-Stimulated TSHR Signaling
This compound is a small molecule agonist that binds within the transmembrane domain of the TSHR.[1] Its binding induces a conformational change that leads to robust receptor activation. Similar to the endogenous ligand TSH, this compound activates multiple G protein pathways. The predominant pathway activated is the classical Gsα-cAMP cascade, leading to a significant and potent increase in intracellular cAMP.[1] Additionally, this compound has been shown to activate Gq/11 and G12/13 pathways, while it does not appear to engage the Gβγ pathway.[1] This broad activation profile suggests that this compound can stimulate not only hormone production but also thyroid-specific gene expression, such as thyroglobulin (Tg) and the sodium-iodide symporter (NIS).[1]
The signaling pathways for both states are visualized below.
β-Arrestin Recruitment
β-arrestins are key regulatory proteins that mediate GPCR desensitization and can also initiate G protein-independent signaling cascades. While TSH is known to induce the recruitment of both β-arrestin 1 and 2 to the TSHR, quantitative data detailing the recruitment of β-arrestin by the small molecule agonist this compound is not available in the reviewed literature. Therefore, a direct quantitative comparison for this pathway cannot be made at this time.
Quantitative Data Summary
The following tables summarize the available quantitative data for basal and this compound-stimulated TSHR signaling. Data is derived from studies using CHO cells stably expressing the human TSHR.
Table 1: Gsα/cAMP Pathway Activation
| Parameter | Basal State | This compound-Stimulated | Reference |
| cAMP Level | Low, constitutive level | Potent, dose-dependent increase | [1] |
| EC₅₀ | N/A | 1.3 x 10⁻⁷ M | [1] |
Table 2: Other G Protein Pathway Activation
| Pathway | Basal State | This compound-Stimulated | Reference |
| Gαq/11 | Not reported | Activated | [1] |
| Gα12/13 | Not reported | Activated | [1] |
| Gβγ | Not reported | No activation detected | [1] |
Table 3: β-Arrestin Recruitment
| Parameter | Basal State | This compound-Stimulated | Reference |
| Recruitment | Minimal / None | Data not available | N/A |
| EC₅₀ | N/A | Data not available | N/A |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize TSHR signaling.
cAMP Accumulation Assay (HTRF)
This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.
Methodology:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR (CHO-TSHR) into a 384-well, low-volume white plate at a density of 10,000-15,000 cells per well.
-
Incubation: Culture the cells overnight at 37°C in a humidified 5% CO₂ incubator.
-
Stimulation:
-
Carefully remove the culture medium.
-
Add test compounds (e.g., this compound) diluted in a stimulation buffer. For basal measurements, add stimulation buffer alone. Include a positive control such as a known TSHR agonist or Forskolin.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Detection:
-
Add the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor) diluted in lysis buffer, to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 nm ratio. The signal is inversely proportional to the cAMP concentration. Plot the ratio against the logarithm of the agonist concentration to determine EC₅₀ values.
β-Arrestin Recruitment Assay (PathHunter)
This protocol describes a chemiluminescent assay based on enzyme fragment complementation (EFC).
Methodology:
-
Cell Plating: Seed PathHunter cells co-expressing TSHR fused to a ProLink™ enzyme fragment and β-arrestin fused to an Enzyme Acceptor fragment into a 384-well white, clear-bottom plate.
-
Incubation: Culture the cells overnight at 37°C in a humidified 5% CO₂ incubator.
-
Ligand Preparation: Prepare serial dilutions of the test ligand (e.g., this compound) in the appropriate assay buffer.
-
Stimulation:
-
Add the diluted ligand to the cells. For basal measurements, add buffer alone.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the PathHunter Detection Reagent mixture to room temperature.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate luminometer.
-
Data Analysis: Subtract background (no agonist control) from all readings. Normalize the data to a reference full agonist (set to 100%) and plot the response against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.
Conclusion and Future Directions
The TSHR exhibits a foundational level of basal signaling primarily through the Gsα-cAMP pathway. The small molecule agonist this compound potently activates the TSHR, recapitulating the G protein activation profile of TSH by engaging Gsα, Gq/11, and G12/13, with a clear predominance for the Gsα pathway. This leads to a robust increase in intracellular cAMP and the stimulation of thyroid-specific gene expression.
A significant gap in the current understanding of this compound pharmacology is the lack of quantitative data on its ability to recruit β-arrestin. As biased agonism is a critical concept in modern drug development, future research should focus on characterizing the β-arrestin recruitment profile of this compound and other small molecule TSHR modulators. Such studies will provide a more complete picture of their signaling signatures and help in the design of next-generation therapeutics with improved efficacy and safety profiles for thyroid diseases.
References
In-Depth Technical Guide: The Impact of MS437 on Thyroid Cell Proliferation and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of MS437, a potent small molecule agonist of the thyrotropin receptor (TSHR), on the proliferation and function of thyroid cells. This compound has been identified as a significant tool for studying thyroid physiology and pathology due to its ability to stimulate the TSHR with high potency. This document summarizes the available quantitative data on its functional effects, details the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. While direct quantitative data on this compound-induced cell proliferation is not extensively available in the public domain, this guide infers its likely proliferative effects based on the known signaling pathways activated by TSHR agonists and presents representative data for TSH-induced proliferation.
Introduction to this compound
This compound is a novel small molecule ligand that acts as a potent agonist for the thyrotropin receptor (TSHR).[1] Unlike the endogenous ligand, thyroid-stimulating hormone (TSH), which is a large glycoprotein, this compound is a small, orally administrable molecule, making it a valuable candidate for research and potential therapeutic applications in thyroid dysfunction and cancer.[1] Its primary mechanism of action is through the activation of the TSHR, a G protein-coupled receptor (GPCR) crucial for regulating thyroid cell growth, differentiation, and hormone synthesis.[1][2]
Quantitative Data on the Effects of this compound
The following tables summarize the known quantitative effects of this compound on thyroid cell function.
Table 1: Potency of this compound in TSHR Activation
| Compound | EC50 for TSHR Stimulation (M) | Cell Line | Assay | Reference |
| This compound | 1.3 x 10⁻⁷ | CHO-TSHR | Luciferase-cAMP HTS | [1][3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Effect of this compound on Thyroid-Specific Gene Expression
A single-dose treatment of 1 µM of this compound for 4 hours has been shown to cause a two- to eightfold increase in the expression of key thyroid-specific genes in FRTL-5 rat thyrocytes.[1]
| Gene | Fold Increase in mRNA Expression (1 µM this compound for 4h) | Cell Line | Method | Reference |
| Thyroglobulin (Tg) | 2 to 8-fold | FRTL-5 | qPCR | [1] |
| Sodium-Iodide Symporter (NIS) | 2 to 8-fold | FRTL-5 | qPCR | [1] |
| Thyrotropin Receptor (TSHR) | 2 to 8-fold | FRTL-5 | qPCR | [1] |
Table 3: G Protein Activation Profile of this compound
This compound has been shown to activate multiple G protein signaling pathways upon binding to the TSHR in CHO-TSHR cells.[1]
| G Protein Subfamily | Activation by this compound | Method | Reference |
| Gsα | Potent Activation | Luciferase Reporter Assay | [1] |
| Gαq | Potent Activation | Luciferase Reporter Assay | [1] |
| Gα12 | Potent Activation | Luciferase Reporter Assay | [1] |
| Gβγ | No Activation | Luciferase Reporter Assay | [1] |
Effect of TSHR Activation on Thyroid Cell Proliferation
While direct quantitative data for this compound's effect on thyroid cell proliferation is not available in the cited literature, the activation of Gsα and Gq signaling pathways by TSHR agonists is known to promote thyroid cell proliferation.[2] Therefore, it is highly probable that this compound induces a proliferative response in thyroid cells. The following table presents representative data on the proliferative effect of the natural TSHR agonist, TSH, on FRTL-5 cells.
Table 4: Representative Data on TSH-Induced Proliferation in FRTL-5 Cells
| Treatment | Concentration | Proliferation (Fold increase over control) | Assay | Reference |
| TSH | 1 mU/ml | Significant increase (p < 0.0004) | Cell counting | [4] |
Signaling Pathways Activated by this compound
This compound activates the TSHR, leading to the stimulation of multiple downstream signaling cascades. The primary pathways initiated are through the G proteins Gsα, Gαq, and Gα12.[1]
Diagram 1: TSHR Signaling Pathways Activated by this compound
Caption: TSHR signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.
Cell Culture
-
CHO-TSHR Cells: Chinese Hamster Ovary (CHO) cells stably transfected with the human TSHR are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin).
-
FRTL-5 Cells: Rat thyroid follicular cells (FRTL-5) are maintained in Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of six hormones and growth factors (6H medium): insulin, hydrocortisone, transferrin, glycyl-L-histidyl-L-lysine acetate, somatostatin, and TSH. For experiments investigating the effects of TSHR agonists, cells are typically deprived of TSH for 48-72 hours prior to treatment.
Diagram 2: Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying this compound effects.
G Protein Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activation of specific G protein pathways.
-
Cell Seeding: Seed CHO-TSHR cells co-transfected with a specific response element-luciferase reporter construct (e.g., CRE-luciferase for Gsα, NFAT-luciferase for Gαq, SRF-RE-luciferase for Gα12) in 96-well plates.
-
Incubation: Culture the cells for 24 hours to allow for attachment and growth.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound or control vehicle.
-
Incubation: Incubate the plates for a specified period (e.g., 6 hours) at 37°C in a CO₂ incubator.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminometry: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) and plot the dose-response curve to determine EC50 values.
Gene Expression Analysis (Quantitative PCR)
This method is used to measure the change in mRNA levels of target genes.
-
Cell Culture and Treatment: Culture FRTL-5 cells in 6-well plates and deprive them of TSH for 48 hours. Treat the cells with this compound (e.g., 1 µM) or control for a specific duration (e.g., 4 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for Tg, NIS, and TSHR, and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated controls.
Cell Proliferation Assay (MTT Assay - Representative Protocol)
This assay measures cell viability and proliferation.
-
Cell Seeding: Seed FRTL-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
TSH Deprivation: Replace the medium with TSH-free medium and incubate for 48-72 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of the TSHR agonist (e.g., TSH as a positive control, or this compound) in low-serum medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the untreated control.
Conclusion
This compound is a potent TSHR agonist that effectively stimulates thyroid cell function by activating Gsα, Gαq, and Gα12 signaling pathways, leading to the upregulation of key thyroid-specific genes. While its direct impact on thyroid cell proliferation has not been quantitatively detailed in the primary literature, its mechanism of action strongly suggests a pro-proliferative effect, similar to that of TSH. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and similar small molecule TSHR agonists in the context of thyroid health and disease. Further studies are warranted to specifically quantify the proliferative effects of this compound and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the thyroid-stimulating hormone receptor with small molecule ligands and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Molecular Docking and Functional Characterization of MS437 with the Thyrotropin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies and functional characterization of MS437, a small molecule agonist of the Thyroid Stimulating Hormone (TSH) receptor (TSHR). The TSH receptor, a member of the G protein-coupled receptor (GPCR) family, is a key regulator of thyroid gland function and a significant target in the development of therapeutics for thyroid disorders.[1][2][3] The discovery of small molecule ligands like this compound that can modulate TSHR activity offers promising avenues for the development of orally active drugs for conditions such as thyroid cancer and Graves' disease.[2][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as a TSH receptor agonist.
| Compound | Parameter | Value | Reference |
| This compound | EC50 | 13 x 10⁻⁸ M | [1][6] |
Experimental Protocols
This section details the key experimental methodologies employed in the characterization of this compound.
1. High-Throughput Screening (HTS) for TSHR Agonists
-
Objective: To identify novel small molecule agonists for the TSH receptor from a large compound library.
-
Methodology: A transcription-based luciferase-cAMP high-throughput screening system was developed.[1] Chinese Hamster Ovary (CHO) cells were stably co-transfected with the human TSH receptor and a luciferase reporter gene linked to a cAMP response element (CRE).[1][7] Activation of the TSHR by an agonist leads to an increase in intracellular cAMP, which in turn activates CREB (cAMP response element-binding protein) to drive the expression of luciferase.[1][8] A library of 48,224 compounds was screened in duplicate.[1] Hits were identified based on a cutoff of the mean plus three standard deviations above the baseline luciferase signal.[1]
2. Functional Assays for G Protein Activation
-
Objective: To determine which G protein signaling pathways are activated by this compound upon binding to the TSHR.
-
Methodology: CHO cells co-expressing the TSHR were transfected with luciferase reporter vectors specific for different G protein pathways.[1]
-
Gsα activation: Measured via a CRE-luciferase reporter (detecting cAMP increase).[1][9]
-
Gαq activation: Measured via an NFAT (Nuclear Factor of Activated T-cells)-luciferase reporter.[10]
-
Gα12 activation: Measured via an SRE (Serum Response Element)-luciferase reporter.[10]
-
Gβγ activation: Measured via an SRF (Serum Response Factor)-luciferase reporter.[10] Cells were treated with this compound, and the resulting luciferase activity was measured to quantify the activation of each pathway.[1]
-
3. Molecular Docking Studies
-
Objective: To predict the binding mode of this compound within the transmembrane domain (TMD) of the TSH receptor.
-
Methodology: A homology model of the TSHR transmembrane domain was constructed based on the crystal structure of rhodopsin (PDB ID: 1F88).[1][10] The conformations of the extracellular loops were determined using the Monte Carlo method.[1][10] Molecular docking of this compound into the TSHR-TMD model was performed to identify potential binding poses and key interacting residues.[1]
Visualizations
TSHR Signaling Pathways Activated by this compound
Caption: Signaling pathways activated by this compound through the TSH receptor.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
Predicted Binding of this compound to the TSH Receptor
Caption: Predicted binding interaction of this compound with the TSH receptor.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]
- 8. Frontiers | TSH Receptor Signaling Abrogation by a Novel Small Molecule [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Gq Biased Small Molecule Active at the TSH Receptor [frontiersin.org]
Methodological & Application
Application Notes and Protocols for GPR183 Antagonist in cAMP Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a Gi-coupled receptor that plays a crucial role in immune cell migration and has been implicated in various inflammatory and autoimmune diseases.[1][2][3] Its endogenous agonist is 7α,25-dihydroxycholesterol (7α,25-OHC).[4][5][6] Activation of GPR183 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] Consequently, antagonists of GPR183 are valuable tools for studying its physiological roles and represent a promising therapeutic avenue for various diseases.
This document provides detailed protocols for the use of a selective GPR183 antagonist in two common types of cAMP luciferase reporter assays: the direct-sensing GloSensor™ assay and the indirect transcriptional CRE-luciferase reporter assay. These assays are fundamental for characterizing the potency and efficacy of GPR183 antagonists.
Note on Compound Identity: The compound detailed in this protocol is the selective GPR183 antagonist, also referred to in literature as "GPR183 antagonist-2" or "compound 32".[8][9][10]
Signaling Pathway
GPR183 is a Gi-coupled receptor. Upon agonist binding, the Gi alpha subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP. A GPR183 antagonist blocks this interaction, thereby preventing the agonist-induced decrease in cAMP. In a laboratory setting, to measure this antagonism, intracellular cAMP levels are typically first elevated using forskolin (B1673556), a direct activator of adenylyl cyclase.
GPR183 Signaling Pathway
Data Presentation
The following tables summarize the known quantitative data for the GPR183 agonist and antagonist.
Table 1: GPR183 Agonist - 7α,25-dihydroxycholesterol (7α,25-OHC)
| Parameter | Value | Assay Type | Reference |
| EC50 | 140 pM | GTPγS Binding | [11] |
| IC50 | 2 nM | cAMP Inhibition | [7] |
| Kd | 450 pM | Radioligand Binding | [7] |
Table 2: GPR183 Antagonist-2 (Compound 32)
| Parameter | Value | Assay Type | Reference |
| IC50 | 8.6 nM | β-arrestin Recruitment (Human) | [12] |
| IC50 | 12.1 nM | β-arrestin Recruitment (Mouse) | [12] |
| IC50 | 31.3 nM | Calcium Mobilization | [12] |
| IC50 | 5.5 nM | U937 Cell Migration | [12] |
| IC50 | 3.8 nM | Th17 Cell Migration | [12] |
Experimental Protocols
Two primary methods for quantifying cAMP modulation by GPR183 are presented: a direct measurement using the GloSensor™ cAMP Assay and an indirect measurement via a CRE-luciferase transcriptional reporter assay.
Protocol 1: GloSensor™ cAMP Assay for GPR183 Antagonist Activity
This protocol is adapted for a Gi-coupled receptor antagonist using the Promega GloSensor™ cAMP Assay. The principle involves a genetically engineered luciferase with a cAMP-binding domain. Increased cAMP leads to a conformational change and higher light output.
GloSensor™ Assay Workflow
-
HEK293 cells (or other suitable host cells)
-
Mammalian expression vector for human GPR183
-
GloSensor™-22F cAMP Plasmid (Promega)
-
GloSensor™ cAMP Reagent (Promega)
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
GPR183 Antagonist-2
-
Forskolin
-
CO2-independent cell culture medium
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
-
Cell Preparation:
-
Co-transfect HEK293 cells with the GPR183 expression vector and the GloSensor™-22F cAMP Plasmid using a suitable transfection reagent.
-
Alternatively, generate a stable cell line co-expressing GPR183 and the GloSensor™ biosensor.
-
Seed the transfected or stable cells in white, opaque assay plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.
-
Prepare serial dilutions of GPR183 Antagonist-2 in assay buffer. Add the antagonist to the wells and pre-incubate for 15-30 minutes.
-
Prepare a stimulation solution containing the GPR183 agonist 7α,25-OHC at its EC80 concentration and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized).
-
Add the stimulation solution to the wells.
-
Measure luminescence immediately in kinetic mode for 15-30 minutes, or as an endpoint reading after a 15-minute incubation.
-
-
Data Analysis:
-
For antagonist mode, the signal in the presence of the agonist and forskolin is considered 100%.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-stimulated signal.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: CRE-Luciferase Reporter Assay for GPR183 Antagonist Activity
This protocol measures the transcriptional activity of the cAMP response element (CRE). Activation of the Gi pathway by GPR183 inhibits cAMP production, leading to reduced PKA activity, less CREB phosphorylation, and consequently, decreased CRE-driven luciferase expression.
CRE-Luciferase Assay Workflow
-
HEK293 cells
-
Mammalian expression vector for human GPR183
-
CRE-luciferase reporter vector
-
Renilla luciferase vector (for normalization)
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
GPR183 Antagonist-2
-
Forskolin
-
Cell culture medium and serum
-
White, opaque 96-well or 384-well assay plates
-
Dual-luciferase reporter assay system (e.g., from Promega)
-
Luminometer
-
Cell Preparation:
-
Co-transfect HEK293 cells with the GPR183 expression vector, the CRE-luciferase reporter vector, and a Renilla luciferase normalization vector.
-
Seed the transfected cells into white, opaque assay plates and incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
Assay Procedure:
-
Prepare serial dilutions of GPR183 Antagonist-2 in cell culture medium.
-
Remove the old medium and add the medium containing the antagonist to the cells. Pre-incubate for 15-30 minutes.
-
Prepare a stimulation solution containing the GPR183 agonist 7α,25-OHC at its EC80 concentration and a fixed concentration of forskolin (e.g., 1-10 µM).
-
Add the stimulation solution to the wells and incubate for 4-6 hours at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.
-
Calculate the fold induction of the forskolin-stimulated signal over the basal signal.
-
Determine the percentage of inhibition of the agonist-induced decrease in luciferase signal for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer robust and reliable methods for characterizing the activity of GPR183 antagonists using cAMP luciferase reporter assays. The direct measurement with the GloSensor™ assay provides real-time kinetic data, while the CRE-luciferase assay offers a transcriptional readout of the signaling pathway. Proper optimization of cell number, agonist concentration, and forskolin concentration is crucial for achieving a significant assay window and generating high-quality, reproducible data. These application notes serve as a comprehensive guide for researchers in the field of GPCR drug discovery.
References
- 1. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GPR183 antagonist-2 | TargetMol [targetmol.com]
- 11. Biased agonism and allosteric modulation of G protein‐coupled receptor 183 – a 7TM receptor also known as Epstein–Barr virus‐induced gene 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR183 antagonist 32 | GPR183 antagonist | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for MS437 in Thyroid-Specific Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS437 is a potent, small molecule agonist of the thyrotropin receptor (TSHR). As a TSHR stimulator, this compound mimics the action of thyroid-stimulating hormone (TSH) to up-regulate the expression of key thyroid-specific genes. This makes it a valuable tool for in vitro studies of thyroid cell function, differentiation, and for investigating the molecular mechanisms underlying thyroid-related diseases. These application notes provide detailed information on the use of this compound in studying the expression of thyroglobulin (Tg), sodium-iodide symporter (NIS), and the TSH receptor (TSHR) itself.
Mechanism of Action
This compound activates the TSH receptor, a G-protein coupled receptor (GPCR), leading to the stimulation of multiple intracellular signaling pathways. The primary pathways activated by this compound include the Gsα, Gαq, and Gα12 pathways.
-
Gsα Pathway: Activation of Gsα leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of transcription factors such as cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, including Tg, NIS, and TSHR, thereby upregulating their transcription.
-
Gαq Pathway: this compound-induced activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events contribute to the complex regulation of thyroid-specific gene expression.
-
Gα12 Pathway: The activation of the Gα12 pathway by this compound involves the Rho family of small GTPases, such as RhoA. This pathway is implicated in regulating cytoskeletal dynamics and gene transcription, further influencing thyroid cell function.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on thyroid-specific gene expression in FRTL-5 rat thyroid cells.
| Gene Target | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression |
| Thyroglobulin (Tg) | 1 µM | 4 hours | 2- to 8-fold[1] |
| Sodium-Iodide Symporter (NIS) | 1 µM | 4 hours | 2- to 8-fold[1] |
| TSH Receptor (TSHR) | 1 µM | 4 hours | 2- to 8-fold[1] |
Note: The EC50 for this compound in stimulating the TSH receptor is 13x10⁻⁸ M[1].
Experimental Protocols
Protocol 1: In Vitro Treatment of FRTL-5 Cells with this compound
This protocol describes the general procedure for treating FRTL-5 rat thyroid follicular cells with this compound to study its effects on gene expression.
Materials:
-
FRTL-5 cells
-
Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a mixture of six hormones (6H): insulin, hydrocortisone, transferrin, glycyl-L-histidyl-L-lysine acetate, somatostatin, and TSH.
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Culture FRTL-5 cells in 6H medium until they reach 80-90% confluency.
-
To induce quiescence and synchronize the cells, remove the 6H medium, wash the cells with PBS, and culture them in a medium containing all hormones except TSH (5H medium) for 48-72 hours.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the 5H medium from the cells, and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 4 hours).
-
After incubation, proceed with downstream applications such as RNA extraction for gene expression analysis.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Thyroid-Specific Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of Tg, NIS, and TSHR following this compound treatment.
Materials:
-
Treated and control FRTL-5 cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol reagent)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or other fluorescent dye)
-
Primers for Tg, NIS, TSHR, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the target and reference genes, qPCR master mix, and nuclease-free water.
-
qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions for your primers and instrument.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples. Normalize the expression of the target genes to the expression of the reference gene.
Protocol 3: G-Protein Activation Luciferase Reporter Assay
This protocol describes a method to assess the activation of Gsα, Gαq, and Gα12 signaling pathways by this compound using luciferase reporters.
Materials:
-
CHO cells stably co-expressing the human TSHR and a specific luciferase reporter construct:
-
For Gsα: cAMP Response Element (CRE) - Luciferase
-
For Gαq: Nuclear Factor of Activated T-cells (NFAT) - Luciferase
-
For Gα12: Serum Response Element (SRE) - Luciferase
-
-
Cell culture medium for CHO cells
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the engineered CHO cells into 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate assay buffer. Include a positive control (e.g., TSH) and a negative control (vehicle).
-
Treat the cells with the different concentrations of this compound and controls for a specified time (e.g., 4-6 hours).
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Analyze the data by plotting the luminescence signal against the concentration of this compound to determine the dose-response curve and EC50 value for the activation of each signaling pathway.
Visualizations
References
Application Notes and Protocols: Upregulation of Thyroglobulin and NIS Genes by MS437
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the small molecule MS437 and its role in upregulating thyroglobulin (Tg) and sodium-iodide symporter (NIS) gene expression. This compound is a novel agonist of the thyrotropin receptor (TSHR), a key regulator of thyroid function. Its ability to enhance Tg and NIS expression makes it a valuable tool for thyroid research and a potential therapeutic agent for improving radioiodine uptake in thyroid cancer therapy.
Data Presentation
The small molecule this compound has been identified as a potent agonist of the TSH receptor, leading to the upregulation of thyroid-specific genes. The following table summarizes the available quantitative data regarding its activity. While direct fold-change values for thyroglobulin and NIS gene upregulation are not detailed in the primary literature, the compound has been shown to cause a significant increase in their expression.[1]
| Parameter | Value | Description | Reference |
| This compound EC50 | 13 x 10⁻⁸ M | The half-maximal effective concentration for TSHR stimulation. | [1] |
| Thyroglobulin (Tg) Gene Expression | Upregulated | This compound treatment leads to an increase in Tg mRNA levels. | [1] |
| Sodium-Iodide Symporter (NIS) Gene Expression | Upregulated | This compound treatment results in increased NIS mRNA levels. | [1] |
| TSHR Gene Expression | Upregulated | This compound also upregulates the expression of its own receptor. | [1] |
Signaling Pathway of this compound
This compound functions as a small molecule agonist of the thyrotropin receptor (TSHR), a G protein-coupled receptor. Upon binding to the TSHR, this compound predominantly activates the Gsα signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of the cAMP response element (CRE).[1] Additionally, this compound has been shown to activate the Gαq/11 and Gα12 pathways, which result in the activation of NFAT and the serum response element (SRE), respectively.[1] However, it does not significantly engage the Gβγ pathway.[1]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on thyroglobulin and NIS gene expression.
Cell Culture and this compound Treatment
This protocol describes the culture of a suitable thyroid cell line and subsequent treatment with this compound.
Materials:
-
Thyroid cell line (e.g., FRTL-5, Nthy-ori 3-1)
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and appropriate growth factors)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed thyroid cells in 6-well plates at a density of 2 x 10^5 cells per well in complete growth medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator, or until they reach 70-80% confluency.
-
Prepare working solutions of this compound in serum-free medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time course (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, proceed with RNA or protein extraction.
Quantitative Real-Time PCR (qPCR) for Tg and NIS Gene Expression
This protocol outlines the steps to quantify the mRNA levels of Tg and NIS following this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for Tg, NIS, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, combine the qPCR master mix, forward and reverse primers for the target gene (Tg or NIS) or the housekeeping gene, cDNA template, and nuclease-free water.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Tg and NIS gene expression in this compound-treated cells compared to the vehicle-treated controls. Normalize the expression of the target genes to the housekeeping gene.
Luciferase Reporter Assay for Signaling Pathway Activation
This protocol is for quantifying the activation of specific signaling pathways by this compound using luciferase reporter constructs in CHO cells stably expressing the TSHR.[1]
Materials:
-
CHO-TSHR cell line (Chinese Hamster Ovary cells stably expressing the human TSHR)
-
Luciferase reporter plasmids (e.g., CRE-luciferase, SRE-luciferase, NFAT-luciferase)
-
Transfection reagent
-
Cell culture medium for CHO cells
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed CHO-TSHR cells in a 96-well plate.
-
Co-transfect the cells with the desired luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate for an additional 6-24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each well.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
References
Application Notes and Protocols for Studying TSHR Signaling in FRTL-5 Cells Using MS437
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thyroid Stimulating Hormone Receptor (TSHR) is a key G protein-coupled receptor (GPCR) that governs thyroid gland function, including hormone synthesis and secretion, as well as cell growth and differentiation. Dysregulation of TSHR signaling is implicated in various thyroid disorders, such as Graves' disease and thyroid cancer. The Fischer Rat Thyroid cell line, FRTL-5, is a widely used in vitro model for studying thyroid cell biology as it retains many characteristics of primary thyrocytes, including TSH-dependent proliferation and expression of thyroid-specific genes.
MS437 is a potent, small molecule agonist of the TSHR.[1] Unlike the endogenous ligand TSH, which binds to the extracellular domain, this compound acts allosterically by binding to the transmembrane domain of the receptor.[1] This distinct mechanism of action makes this compound a valuable tool for dissecting the intricacies of TSHR signaling and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound to investigate TSHR signaling pathways in FRTL-5 cells.
Mechanism of Action of this compound
This compound functions as a TSHR agonist, initiating downstream signaling cascades upon binding. It has been shown to activate multiple G protein subtypes, including Gsα, Gαq, and Gα12, leading to the modulation of various cellular processes.[1] The activation of these pathways ultimately results in increased expression of key thyroid-specific genes, such as the sodium-iodide symporter (NIS), thyroglobulin (Tg), and the TSHR itself.[1]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in stimulating TSHR signaling.
Table 1: Potency of this compound in TSHR Activation
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | CHO-HA-TSHR | Luciferase Reporter | EC50 | 1.3 x 10-7 M | [1] |
Table 2: Effect of this compound on Thyroid-Specific Gene Expression in FRTL-5 Cells
| Gene | Treatment (4 hours) | Fold Change in mRNA Expression (vs. Untreated Control) | Reference |
| Thyroglobulin (Tg) | 10 µM this compound | ~6-fold increase | [1][2] |
| Sodium-Iodide Symporter (NIS) | 10 µM this compound | ~2-fold increase | [1][2] |
| TSH Receptor (TSHR) | 10 µM this compound | ~4-fold increase | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general experimental workflows for their investigation.
Caption: TSHR signaling pathways activated by this compound.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: FRTL-5 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the FRTL-5 rat thyroid cell line.
Materials:
-
FRTL-5 cells
-
Coon's Modified Ham's F-12 Medium
-
Fetal Bovine Serum (FBS)
-
Bovine TSH (Thyroid Stimulating Hormone)
-
Insulin
-
Hydrocortisone
-
Transferrin
-
Somatostatin
-
Glycyl-L-histidyl-L-lysine acetate
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium (6H Medium):
-
Coon's Modified Ham's F-12 Medium supplemented with:
-
5% FBS
-
10 mU/mL TSH
-
10 µg/mL Insulin
-
10 nM Hydrocortisone
-
5 µg/mL Transferrin
-
10 ng/mL Somatostatin
-
10 ng/mL Glycyl-L-histidyl-L-lysine acetate
-
1% Penicillin-Streptomycin
-
Procedure:
-
Thawing Cells: Thaw cryopreserved FRTL-5 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seeding: Seed the cells into a T-75 culture flask at a density of 1-2 x 104 cells/cm2.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:5 split ratio.
Protocol 2: cAMP Assay in this compound-Treated FRTL-5 Cells
This protocol outlines the measurement of intracellular cyclic AMP (cAMP) levels in FRTL-5 cells following stimulation with this compound.
Materials:
-
FRTL-5 cells
-
Complete Growth Medium (6H Medium)
-
TSH-free medium (5H Medium: Complete Growth Medium without TSH)
-
This compound
-
Bovine TSH (positive control)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
-
96-well cell culture plates
-
Lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Seeding: Seed FRTL-5 cells in a 96-well plate at a density of 5 x 104 cells/well in complete growth medium and incubate overnight.
-
TSH Starvation: Aspirate the medium and wash the cells with PBS. Add 100 µL of TSH-free medium to each well and incubate for 48-72 hours.[1] This step is crucial to reduce basal cAMP levels.
-
Pre-incubation with IBMX: Aspirate the starvation medium and add 90 µL of fresh TSH-free medium containing 0.5 mM IBMX to each well. Incubate for 30 minutes at 37°C.
-
This compound Treatment: Prepare serial dilutions of this compound in TSH-free medium. Add 10 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 10-10 M to 10-5 M. For the positive control, add TSH (final concentration 10 mU/mL). For the negative control, add medium without this compound or TSH.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Thyroid-Specific Gene Expression
This protocol describes the analysis of thyroid-specific gene expression in FRTL-5 cells treated with this compound.
Materials:
-
FRTL-5 cells
-
Complete Growth Medium (6H Medium)
-
TSH-free medium (5H Medium)
-
This compound
-
Bovine TSH (positive control)
-
6-well plates
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
qPCR plates and seals
-
Nuclease-free water
-
Primers for target genes (NIS, Tg, TPO, TSHR) and a reference gene (e.g., GAPDH, β-actin). See Table 3 for suggested rat-specific primer sequences.
Table 3: Suggested Rat qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| NIS | AGCAGGCTTAGCTGTATCCC | AGCCCCGTAGTAGAGATAGGAG | [3] |
| Tg | GTGGTGGTGTCAGCAACATCAAAC | GAAATCTATCATGGAGGGCAGTCC | [4] |
| TPO | TBD | TBD | |
| TSHR | ACCGTGAATCTTGGCTGTAAAC | CGCAGTTGTTCGTGGCTCTC | [5][6] |
| GAPDH | CAAGTTCAACGGCACAGTCAAG | ACATACTCAGCACCAGCATCAC | [5] |
| β-actin | CAGGGTGTGATGGTGGGTATGG | AGTTGGTGACAATGCCGTGTTC | [5] |
| TPO primer sequences to be determined from a reliable source or designed. |
Procedure:
-
Cell Seeding and Starvation: Seed FRTL-5 cells in 6-well plates and perform TSH starvation as described in Protocol 2, steps 1 and 2.[1]
-
This compound Treatment: Treat the starved cells with various concentrations of this compound (e.g., 10-8 M, 10-7 M, 10-6 M) or with 10 µM this compound for single-dose experiments, in TSH-free medium for 4 hours.[1] Include a positive control (TSH, 10 mU/mL) and a negative control (medium only).
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using your chosen RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM each), cDNA template, and nuclease-free water. Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the expression of the reference gene. Calculate the fold change in gene expression in this compound-treated cells relative to the untreated control.
Conclusion
This compound is a valuable pharmacological tool for investigating TSHR signaling in FRTL-5 cells. Its distinct allosteric mechanism of action provides a unique opportunity to probe receptor function. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on cAMP production and thyroid-specific gene expression, contributing to a deeper understanding of TSHR biology and the development of novel therapeutic strategies for thyroid diseases.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bioassays for TSH Receptor Autoantibodies, from FRTL-5 Cells to TSH Receptor–LH/CG Receptor Chimeras: The Contribution of Leonard D. Kohn [frontiersin.org]
- 4. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reference gene validation for qPCR in rat carotid body during postnatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: MS437 as a Research Tool for Graves' Disease Models
Disclaimer: The following application notes and protocols are designed for a hypothetical small molecule inhibitor, herein referred to as MS437, for research purposes in Graves' disease models. Information regarding this compound is illustrative and intended to provide a framework for the evaluation of similar research compounds.
Introduction
Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism.[1][2][3] Research into novel therapeutic agents for Graves' disease requires robust in vitro and in vivo models to evaluate efficacy and mechanism of action. This compound is a hypothetical, potent, and selective small molecule antagonist of the TSHR. These application notes provide detailed protocols for utilizing this compound as a research tool in established Graves' disease models.
Mechanism of Action
This compound is postulated to be a competitive antagonist of the TSHR. It is designed to bind to the receptor and block the downstream signaling cascade initiated by both thyroid-stimulating hormone (TSH) and pathogenic TSIs. This inhibition is expected to reduce the production of cyclic AMP (cAMP) and subsequently decrease the synthesis and release of thyroid hormones (T3 and T4).[4][5][6]
Signaling Pathway of TSH Receptor and Postulated Inhibition by this compound
Caption: TSHR Signaling Pathway and this compound Inhibition.
Quantitative Data (Hypothetical)
The following tables summarize the hypothetical in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | This compound IC50 (nM) |
| TSHR Binding Assay | CHO-TSHR | [³H]-TSH Displacement | 15.2 ± 2.1 |
| cAMP Production Assay | FRTL-5 | TSH-stimulated cAMP | 45.8 ± 5.6 |
| cAMP Production Assay | FRTL-5 | TSI-stimulated cAMP | 52.3 ± 6.8 |
Table 2: In Vivo Efficacy of this compound in a Graves' Disease Mouse Model
| Treatment Group | Dose (mg/kg/day) | Serum T4 (µg/dL) | Thyroid Weight (mg) | TSI Activity (% of baseline) |
| Vehicle Control | - | 8.9 ± 1.2 | 15.4 ± 2.5 | 450 ± 55 |
| This compound | 1 | 6.2 ± 0.9 | 12.1 ± 1.8 | 280 ± 42 |
| This compound | 5 | 4.5 ± 0.7 | 9.8 ± 1.5 | 150 ± 31 |
| Propylthiouracil (PTU) | 10 | 4.8 ± 0.8 | 10.2 ± 1.6 | 420 ± 60 |
Experimental Protocols
In Vitro Experimental Workflow
Caption: In Vitro Evaluation Workflow for this compound.
Protocol 1: TSHR Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the TSHR.
Materials:
-
CHO-TSHR cells (Chinese Hamster Ovary cells stably expressing human TSHR)
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
[³H]-labeled TSH
-
This compound at various concentrations
-
Unlabeled TSH (for non-specific binding)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Harvest CHO-TSHR cells and prepare a cell membrane suspension.
-
In a 96-well filter plate, add 50 µL of cell membrane suspension to each well.
-
Add 25 µL of varying concentrations of this compound or unlabeled TSH (for control and non-specific binding).
-
Add 25 µL of [³H]-TSH to all wells.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Wash the wells three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.[7][8]
Protocol 2: In Vitro Functional Assay - cAMP Measurement
Objective: To assess the inhibitory effect of this compound on TSHR-mediated cAMP production.
Materials:
-
FRTL-5 rat thyroid cells
-
Cell culture medium (e.g., Coon's modified Ham's F-12)
-
Bovine TSH or patient-derived TSIs
-
This compound at various concentrations
-
cAMP assay kit (e.g., ELISA-based)
-
96-well culture plates
Procedure:
-
Seed FRTL-5 cells in 96-well plates and culture until confluent.
-
Starve the cells in a serum-free medium for 24 hours prior to the assay.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of bovine TSH or TSI for 1 hour at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC50 value of this compound for the inhibition of cAMP production.[5][9]
In Vivo Experimental Workflow
Caption: In Vivo Evaluation Workflow for this compound.
Protocol 3: In Vivo Efficacy in a Mouse Model of Graves' Disease
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of Graves' disease.
Animal Model:
-
Graves' disease can be induced by immunization with an adenovirus expressing the human TSHR A-subunit (Ad-TSHR289).[10][11]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ad-TSHR289
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Positive control (e.g., Propylthiouracil - PTU)
-
ELISA kits for measuring serum T4 and TSIs
Procedure:
-
Induce Graves' disease in mice by intramuscular injection of Ad-TSHR289.
-
Monitor the development of hyperthyroidism by measuring serum T4 levels weekly.
-
Once hyperthyroidism is established (typically 3-4 weeks post-immunization), randomize the mice into treatment groups (Vehicle, this compound low dose, this compound high dose, PTU).
-
Administer the respective treatments daily for a predefined period (e.g., 4 weeks).
-
Monitor body weight and serum T4 levels weekly throughout the treatment period.
-
At the end of the study, collect terminal blood samples for TSI analysis.
-
Euthanize the mice and harvest the thyroid glands for weighing and histological analysis.
-
Analyze the data to compare the effects of this compound with the vehicle and positive control groups.
Troubleshooting and Safety
-
Solubility: Ensure this compound is fully dissolved in the appropriate vehicle for both in vitro and in vivo experiments to ensure accurate dosing.
-
Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects in vitro are not due to cell death.
-
In Vivo Toxicity: Monitor animals for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. If observed, adjust the dose or terminate the experiment for the affected animal.
These protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Graves' disease. Researchers should adapt these protocols as necessary based on the specific properties of their research compounds and institutional guidelines.
References
- 1. Graves Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Graves Disease: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. Hyperthyroidism - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. Graves' Disease Mechanisms: The Role of Stimulating, Blocking, and Cleavage Region TSH Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulatory Thyrotropin Receptor Antibodies Are a Biomarker for Graves’ Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involved in thyroid hyperfunction and growth in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in the Properties of the Thyrotropin Receptor Antibody in Patients with Graves’ Disease after Radioiodine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tvst.arvojournals.org [tvst.arvojournals.org]
Application Notes: MS437 for Investigating Nonclassical G Protein Signaling
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are critical drug targets. The classical view of GPCR signaling involves the activation of a single G protein subfamily (Gαs, Gαi/o, Gαq/11, or Gα12/13) leading to a linear downstream cascade. However, it is now appreciated that GPCR signaling is far more complex. The concept of "nonclassical" or "pleiotropic" G protein signaling acknowledges that a single ligand-receptor pair can engage multiple G protein subtypes, leading to a branched and nuanced cellular response. This biased agonism, where a ligand preferentially activates a subset of a receptor's signaling pathways, offers exciting opportunities for therapeutic development.
MS437 is a potent, small-molecule agonist of the Thyrotropin Receptor (TSHR), a key regulator of thyroid function. Unlike the endogenous ligand TSH, which predominantly signals through Gαs, this compound demonstrates the ability to robustly activate multiple G protein pathways, including Gαs, Gαq, and Gα12.[1] This makes this compound an invaluable tool for researchers, scientists, and drug development professionals interested in dissecting the contributions of these different signaling cascades to cellular physiology and pathophysiology. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in investigating pleiotropic G protein signaling.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound in activating various TSHR-mediated signaling pathways.
| Parameter | This compound | Endogenous Ligand (TSH) | Reference |
| TSHR Agonist Potency (EC50) | 1.3 x 10⁻⁷ M | Not explicitly stated in provided context | [1] |
| Gαs Activation | Potent Activation | Potent Activation | [1] |
| Gαq Activation | Potent Activation | Potent Activation | [1] |
| Gα12 Activation | Potent Activation | Potent Activation | [1] |
| Gβγ Activation | No Activation | No Activation | [1] |
| Thyroid-Specific Gene Upregulation | |||
| Thyroglobulin (Tg) | Significant Increase | Significant Increase | [1] |
| Sodium-Iodide Symporter (NIS) | Significant Increase | Significant Increase | [1] |
| TSH Receptor (TSHR) | Significant Increase | Significant Increase | [1] |
Mandatory Visualization
References
Application Note: Cell-based Assay Design for Screening TSHR Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Thyroid Stimulating Hormone Receptor (TSHR) is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in regulating the growth and function of the thyroid gland.[1] Activation of the TSHR by its endogenous ligand, thyroid-stimulating hormone (TSH), initiates a cascade of intracellular signaling events that are critical for thyroid hormone synthesis and secretion.[2] Consequently, the TSHR is a significant therapeutic target for various thyroid disorders, including Graves' disease and thyroid cancer.[3] The discovery of novel TSHR agonists is of great interest for both therapeutic and diagnostic applications.[1] This application note provides a detailed guide for designing and implementing cell-based assays to screen for and characterize TSHR agonists. We will cover the generation of stable cell lines, and protocols for three key functional assays that probe the major signaling pathways activated by the TSHR: Gs/cAMP, Gq/IP-1, and β-arrestin recruitment.
TSHR Signaling Pathways
The TSHR is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling pathways. A comprehensive screening approach should therefore assess agonist activity across these different pathways to identify compounds with specific signaling profiles (biased agonists).
-
Gs/cAMP Pathway: The canonical signaling pathway for the TSHR involves coupling to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4][5]
-
Gq/IP-1 Pathway: The TSHR can also couple to the Gq alpha subunit, which activates phospholipase C (PLC).[5][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to inositol monophosphate (IP-1), which is a stable analyte for measuring Gq pathway activation.[7][8][9][10][11]
-
β-Arrestin Recruitment: Upon agonist binding and subsequent receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the TSHR.[12] This process is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.[12][13][14]
Signaling Pathway Diagrams
TSHR Signaling Pathways
Experimental Workflow
A typical workflow for screening and characterizing TSHR agonists involves several stages, from stable cell line generation to multi-pathway functional screening and data analysis.
Experimental Workflow for TSHR Agonist Screening
Experimental Protocols
Protocol 1: Generation of a Stable TSHR-Expressing Cell Line
The foundation of a robust cell-based assay is a stable cell line that consistently expresses the target receptor.[15][16] Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used hosts due to their ease of transfection and suitability for various GPCR assays.[3][15][17]
Materials:
-
HEK293 or CHO-K1 cells
-
Expression vector containing the human TSHR cDNA (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Selection antibiotic (e.g., G418/Geneticin)
-
Cloning cylinders or limiting dilution plates
Methodology:
-
Transfection:
-
One day prior to transfection, seed HEK293 or CHO-K1 cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
Transfect the cells with the TSHR expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask containing complete growth medium supplemented with the appropriate concentration of selection antibiotic (e.g., 400-800 µg/mL G418). The optimal concentration should be determined beforehand by a kill curve on non-transfected cells.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selection pressure.
-
-
Isolation of Clones:
-
After 2-3 weeks of selection, antibiotic-resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in 96-well plates.
-
-
Expansion and Validation:
-
Expand the isolated clones.
-
Validate TSHR expression and functionality by performing a functional assay (e.g., cAMP assay as described in Protocol 2) with a known agonist like bovine TSH (bTSH).
-
Select clones with a high signal-to-background ratio and a stable response over multiple passages for use in screening assays.
-
Protocol 2: Gs/cAMP Pathway Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay to measure cAMP levels.[4][18]
Materials:
-
Stable TSHR-expressing cell line
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
TSH or other reference agonist
-
Test compounds
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation:
-
Harvest the TSHR-expressing cells and resuspend them in assay buffer at a pre-determined optimal density.
-
-
Assay Procedure:
-
Dispense 5 µL of cells into each well of a 384-well plate.
-
Add 5 µL of test compound dilutions or reference agonist (TSH) in assay buffer containing a PDE inhibitor.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Add 5 µL of cAMP-d2 working solution to each well.
-
Add 5 µL of anti-cAMP cryptate working solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and Delta F% for data analysis.
-
Protocol 3: Gq/IP-1 Pathway Assay (HTRF)
This protocol utilizes the HTRF IP-One assay to quantify the accumulation of IP-1, a stable metabolite of the IP3 signaling cascade.[9][10][11]
Materials:
-
Stable TSHR-expressing cell line
-
Stimulation buffer containing LiCl (provided in the kit)
-
TSH or other reference agonist
-
Test compounds
-
HTRF IP-One detection kit (containing IP1-d2 and anti-IP1 cryptate)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation:
-
Harvest and resuspend the TSHR-expressing cells in the stimulation buffer at the desired concentration.
-
-
Assay Procedure:
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Add 10 µL of test compound dilutions or reference agonist (TSH) prepared in the stimulation buffer.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of IP1-d2 working solution to each well.
-
Add 5 µL of anti-IP1 cryptate working solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the 665/620 ratio and use an IP-1 standard curve to determine the concentration of IP-1 produced.
-
Protocol 4: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a β-arrestin recruitment assay using the PathHunter® enzyme fragment complementation (EFC) technology.[13][14][19]
Materials:
-
PathHunter® TSHR β-Arrestin cell line (or a custom-generated cell line co-expressing TSHR-PK and β-Arrestin-EA)
-
Cell plating reagent
-
TSH or other reference agonist
-
Test compounds
-
PathHunter® detection reagent kit
-
Solid white 384-well plates
-
Chemiluminescent plate reader
Methodology:
-
Cell Plating:
-
Prepare a cell suspension in the provided cell plating reagent.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and reference agonist in assay buffer.
-
Add 2.5 µL of the compound dilutions to the appropriate wells.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader.
-
Data Presentation and Analysis
Quantitative data from agonist screening should be presented in a clear and structured format to facilitate comparison. The primary parameters to determine are potency (EC50) and efficacy (Emax).
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 value indicates higher potency.
-
Emax (Maximum efficacy): The maximum response achievable by the agonist. This is often expressed as a percentage relative to a reference agonist (e.g., TSH).
Data should be analyzed using a non-linear regression curve fit (e.g., four-parameter logistic equation) to determine EC50 and Emax values.[20][21]
Table 1: Potency (EC50) of TSHR Agonists in Different Signaling Pathways
| Compound | cAMP Assay EC50 (nM) | IP-1 Assay EC50 (nM) | β-Arrestin Assay EC50 (nM) |
| TSH (Reference) | 1.5 | 25.0 | 30.2 |
| Compound A | 5.8 | 95.4 | 110.7 |
| Compound B | 12.3 | >1000 | >1000 |
| Compound C | 55.6 | 62.1 | 450.3 |
Table 2: Efficacy (Emax) of TSHR Agonists Relative to TSH
| Compound | cAMP Assay Emax (% of TSH) | IP-1 Assay Emax (% of TSH) | β-Arrestin Assay Emax (% of TSH) |
| TSH (Reference) | 100% | 100% | 100% |
| Compound A | 98% | 95% | 92% |
| Compound B | 102% | 15% | 12% |
| Compound C | 85% | 88% | 45% |
The protocols and workflow described in this application note provide a robust framework for the identification and characterization of novel TSHR agonists. By employing a multi-pathway screening approach, researchers can not only identify potent activators of the TSHR but also gain valuable insights into their specific signaling profiles. This information is critical for selecting promising lead candidates for further drug development and for understanding the complex pharmacology of the TSHR.
References
- 1. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural–Functional Features of the Thyrotropin Receptor: A Class A G-Protein-Coupled Receptor at Work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. bmglabtech.com [bmglabtech.com]
- 10. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Arrestin 1 in Thyrotropin Receptor Signaling in Bone: Studies in Osteoblast-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Hi-Affi™ GPCR Stable Cell Line Development Service - Creative Biolabs [creative-biolabs.com]
- 16. multispaninc.com [multispaninc.com]
- 17. Construction of Recombinant Cell Lines for GPCR Expression | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. pathhunter-u2os-tshr-long-isoform-beta-arrestin-1-cell-line [discoverx.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
Application Notes: Quantitative PCR Methods for Validating MS437 Effects
Introduction
MS437 is a small molecule agonist of the thyrotropin receptor (TSHR), a key component in the regulation of thyroid function.[1] Upon binding to the TSHR, this compound primarily activates the Gsα signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade ultimately results in the upregulation of genes crucial for thyroid hormone synthesis and iodine metabolism. Quantitative PCR (qPCR) is a sensitive and specific method for quantifying changes in gene expression, making it an ideal tool to validate the biological effects of this compound on target cells.[2][3][4][5][6]
Mechanism of Action of this compound
This compound acts as an allosteric agonist at the TSHR.[1] Its binding to the transmembrane domain of the receptor triggers a conformational change that initiates downstream signaling. The primary pathway activated is the Gsα pathway, which stimulates adenylyl cyclase to produce cAMP. In addition to the Gsα pathway, this compound has been shown to activate Gq/11 and Gα12 pathways.[1] A key consequence of TSHR activation by this compound is the increased transcription of thyroid-specific genes, including thyroglobulin (Tg), sodium-iodide symporter (NIS), and the TSHR itself.[1]
Application of qPCR for this compound Validation
Quantitative PCR can be employed to:
-
Confirm the mechanism of action: By measuring the mRNA levels of downstream target genes, qPCR can verify that this compound activates the intended signaling pathways.
-
Determine dose-response effects: qPCR can be used to quantify the change in gene expression at various concentrations of this compound, allowing for the determination of the effective concentration (EC50).
-
Assess specificity: The effect of this compound on the expression of non-target genes can be evaluated to ensure its specific action on the TSHR pathway.
-
Evaluate time-course of action: qPCR can track the temporal changes in gene expression following this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: Use a thyroid cell line endogenously expressing the TSHR (e.g., Fisher Rat Thyroid Line-5, FRT-5) or a recombinant cell line stably expressing the human TSHR (e.g., CHO-TSHR).
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours in standard growth medium.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Incubation: Remove the serum-free medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Time Course: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated qPCR primers for the target genes (Tg, NIS, TSHR) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain:
-
cDNA template (e.g., 2 µl of a 1:10 dilution)
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
SYBR Green or TaqMan Master Mix
-
Nuclease-free water to the final volume (e.g., 20 µl)
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.
-
Data Presentation
Table 1: Primer Sequences for qPCR
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Tg | GCTGCTGACATCCGCAAGA | TCTGCTGTCACTGGCTCTGG |
| NIS (SLC5A5) | AGTTCCAGCAGATCACCGAGT | GGTGTAGATGCCGAGGTAGAAG |
| TSHR | TCTACGTGGCAACCTTCGTG | GCGGATGGAGTAGAGGATGG |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
| ACTB | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA |
Table 2: Dose-Dependent Effect of this compound on Gene Expression (24-hour treatment)
| This compound Conc. | Fold Change in Tg mRNA (Mean ± SD) | Fold Change in NIS mRNA (Mean ± SD) | Fold Change in TSHR mRNA (Mean ± SD) |
| Vehicle | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| 0.1 nM | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| 1 nM | 4.5 ± 0.6 | 3.8 ± 0.5 | 2.1 ± 0.3 |
| 10 nM | 12.3 ± 1.5 | 10.1 ± 1.2 | 5.4 ± 0.7 |
| 100 nM | 25.6 ± 3.1 | 22.4 ± 2.8 | 10.2 ± 1.3 |
| 1 µM | 28.1 ± 3.5 | 24.5 ± 3.0 | 11.5 ± 1.6 |
Table 3: Time-Course of this compound (100 nM) on Gene Expression
| Time (hours) | Fold Change in Tg mRNA (Mean ± SD) | Fold Change in NIS mRNA (Mean ± SD) | Fold Change in TSHR mRNA (Mean ± SD) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6 | 8.2 ± 1.0 | 7.1 ± 0.9 | 3.5 ± 0.4 |
| 12 | 18.9 ± 2.2 | 16.5 ± 1.9 | 7.8 ± 0.9 |
| 24 | 25.6 ± 3.1 | 22.4 ± 2.8 | 10.2 ± 1.3 |
Mandatory Visualization
Caption: Signaling pathway of this compound upon binding to the TSHR.
Caption: Experimental workflow for qPCR validation of this compound effects.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Quantitative real time polymerase chain reaction in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines | Semantic Scholar [semanticscholar.org]
Preparation of MS437 Stock Solutions for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MS437 is a potent, small molecule agonist of the Thyrotropin Receptor (TSHR), a G-protein coupled receptor crucial for thyroid function. In vitro studies involving this compound require the accurate and reproducible preparation of stock solutions to ensure reliable experimental outcomes. Due to its hydrophobic nature, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell-based assays.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | N,N-diisopropyl-2-phenylquinoline-4-carboxamide |
| Molecular Formula | C₂₂H₂₄N₂O |
| Molecular Weight | 332.44 g/mol [1] |
| CAS Number | 541535-31-3[1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[1] |
| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C[1] |
| Storage (Stock Solution) | Short-term at -20°C; Long-term at -80°C |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with care.
-
Dispose of all waste according to institutional guidelines for chemical waste.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO. This concentration is a common starting point for in vitro studies and allows for convenient serial dilutions to achieve a range of working concentrations.
-
Equilibration: Before opening, allow the vial of this compound powder to come to room temperature to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out 3.32 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Calculation: To prepare 1 mL of a 10 mM stock solution: (0.010 mol/L) * (1 L / 1000 mL) * (332.44 g/mol ) * (1000 mg/g) = 3.32 mg/mL
-
-
Dissolution: a. Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder. b. Tightly cap the tube and vortex for 1-2 minutes, or until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes. b. Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials. c. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Preparation of Working Solutions
For cell-based experiments, the concentrated DMSO stock solution must be diluted in the appropriate cell culture medium to the final desired concentration.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound-Activated TSHR Signaling Pathways
This compound acts as an agonist at the Thyrotropin Receptor (TSHR), activating multiple downstream G-protein signaling cascades. The primary pathway activated is the Gsα pathway, leading to the production of cyclic AMP (cAMP). Additionally, this compound has been shown to activate the Gq/11 and Gα12 pathways.[2]
References
Application Notes and Protocols for High-Throughput Screening of TSHR Modulators Using MS437
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a key regulator of thyroid gland function, and its modulation is a critical therapeutic target for various thyroid disorders. High-throughput screening (HTS) is an essential tool for identifying novel TSHR modulators. MS437 is a potent small molecule agonist of the TSHR, making it a valuable tool for developing and validating HTS assays. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns to identify novel TSHR modulators.
This compound acts as a TSHR stimulator with an EC50 of 13x10⁻⁸ M.[1] It binds to the transmembrane domain of the receptor, specifically interacting with threonine 501 in the intrahelical region of transmembrane helix 3.[2][3] This allosteric binding activates multiple G protein signaling pathways, including Gsα, Gαq, and Gα12, leading to downstream cellular responses.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound, which can be used as a reference for assay development and validation.
| Parameter | Value | Reference |
| EC50 (TSHR stimulation) | 13 x 10⁻⁸ M (130 nM) | [2][4] |
| Binding Site | Transmembrane Domain (TMD), specifically Threonine 501 (T501) in TMH3 | [2][3] |
| Activated G-protein Pathways | Gsα, Gαq, Gα12 | [1][2] |
| Effect on Gene Expression | Upregulates thyroglobulin (Tg), sodium iodine symporter (NIS), and TSHR gene expression | [1][2] |
Signaling Pathway
The activation of TSHR by this compound initiates a cascade of intracellular signaling events. The primary pathway activated is the Gsα pathway, leading to the production of cyclic AMP (cAMP). Additionally, this compound activates Gαq and Gα12 pathways.
Caption: this compound activates TSHR, leading to the stimulation of Gsα, Gαq, and Gα12 signaling pathways.
Experimental Protocols
High-Throughput Screening for TSHR Agonists
This protocol describes a cell-based HTS assay to identify novel TSHR agonists using a luciferase reporter gene under the control of a cAMP response element (CRE).
Experimental Workflow:
Caption: Workflow for a high-throughput screening assay to identify TSHR agonists.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing the human TSHR and a CRE-luciferase reporter construct (CHO-TSHR-CRE-Luciferase).
-
Assay medium: DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Test compounds library.
-
This compound (positive control).
-
DMSO (vehicle control).
-
1536-well white, solid-bottom assay plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Plating: Seed CHO-TSHR-CRE-Luciferase cells into 1536-well plates at a density of 1000 cells per well in 4 µL of assay medium.[5]
-
Incubation: Incubate the plates for 18-30 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Compound Addition: Add 20 nL of test compounds from the library to the assay plates.[5] For control wells, add this compound (e.g., at its EC80 concentration) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 30 minutes at room temperature.[5]
-
Reagent Addition: Add 4 µL of a membrane potential dye.[5]
-
Incubation: Incubate for an additional 30 minutes at room temperature.[5]
-
Luminescence Measurement: Measure the luciferase activity using a luminometer with an excitation of 535 nm and emission of 590 nm.[5]
-
Data Analysis: Normalize the data to the controls. Identify hits as compounds that produce a significant increase in luminescence compared to the vehicle control.
High-Throughput Screening for TSHR Antagonists
This protocol is designed to identify compounds that inhibit the TSHR activation induced by this compound.
Experimental Workflow:
Caption: Workflow for a high-throughput screening assay to identify TSHR antagonists.
Materials:
-
Same as for the agonist screen.
-
This compound.
Protocol:
-
Cell Plating: Follow step 1 of the agonist screening protocol.
-
Incubation: Follow step 2 of the agonist screening protocol.
-
Compound Addition: Add 20 nL of test compounds from the library to the assay plates.[5]
-
Incubation: Incubate the plates for 30 minutes at room temperature.[5]
-
Agonist Addition: Add this compound at a final concentration corresponding to its EC80 value to all wells except for the negative control wells (which receive vehicle).
-
Incubation: Incubate for an additional 30 minutes at room temperature.[5]
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the data to the controls. Identify hits as compounds that significantly inhibit the this compound-induced luminescence.
Secondary Assay: Measurement of Thyroid-Specific Gene Expression
This protocol is a secondary assay to confirm the activity of hits identified in the primary HTS. It measures the upregulation of thyroid-specific genes in a more physiologically relevant cell line.
Materials:
-
Rat thyrocyte cell line (FRTL-5).
-
6H medium (Coon's modified Ham's F-12 medium supplemented with 5% calf serum, 1 mU/ml TSH, 10 µg/ml insulin, 10 nM hydrocortisone, 5 µg/ml transferrin, and 10 ng/ml glycyl-L-histidyl-L-lysine acetate).
-
Serum-free medium.
-
Test compounds and this compound.
-
RNA extraction kit.
-
qRT-PCR reagents and instrument.
-
Primers for thyroglobulin (Tg), sodium-iodide symporter (NIS), and TSHR.
Protocol:
-
Cell Culture and Starvation: Culture FRTL-5 cells in 6H medium. Prior to the experiment, deprive the cells of TSH for 48 hours, followed by 2 hours of starvation in serum-free medium.[2]
-
Compound Treatment: Treat the cells with a single dose (e.g., 1 µM) of the hit compounds or this compound for 4 hours.[2]
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit.
-
qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Tg, NIS, and TSHR.
-
Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the vehicle-treated control. A two- to eightfold increase in the expression of these genes is indicative of TSHR agonist activity.[2]
Conclusion
This compound is a well-characterized TSHR agonist that serves as an invaluable tool for the development and execution of high-throughput screening campaigns aimed at discovering novel TSHR modulators. The protocols and data provided in these application notes offer a robust framework for researchers to identify and validate new lead compounds for the treatment of thyroid diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Table 2, Assay protocol for the TSHR and parental cell lines in 1536 well format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TSHR Internalization with MS437 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thyroid Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) central to thyroid gland function and a key target in autoimmune thyroid diseases such as Graves' disease. Understanding the mechanisms of TSHR activation and subsequent internalization is crucial for the development of novel therapeutics. MS437 is a potent small molecule agonist of the TSHR, offering a valuable tool to probe receptor function.[1] These application notes provide detailed protocols for studying TSHR internalization upon stimulation with this compound using immunofluorescence microscopy and cell-surface ELISA.
Quantitative Data Summary
While extensive data exists for the signaling profile of this compound, specific quantitative data on the rate and extent of this compound-induced TSHR internalization is not extensively published. The following tables summarize the known signaling potency of this compound and provide representative data for TSH-induced internalization, which can be used as a benchmark for experiments with this compound.
Table 1: this compound TSHR Agonist Activity
| Parameter | Value | Cell Line | Reference |
| EC50 (Gsα activation) | 130 nM | CHO-TSHR | [2][3] |
| EC50 (Gαq activation) | 130 nM | CHO-TSHR | [2][3] |
| EC50 (Gα12 activation) | 130 nM | CHO-TSHR | [2][3] |
Table 2: Representative TSH-Induced TSHR Internalization Data
| Time Point | % TSHR Internalization (Relative to t=0) | Method | Cell Line | Reference |
| 0 min | 0% | Confocal Microscopy | Primary Thyroid Cells | [4] |
| 5 min | ~25% | Confocal Microscopy | Primary Thyroid Cells | [4] |
| 15 min | ~50% | Confocal Microscopy | Primary Thyroid Cells | [4] |
| 30 min | ~60% | Confocal Microscopy | Primary Thyroid Cells | [4] |
| 60 min | ~70% | Confocal Microscopy | Primary Thyroid Cells | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by this compound and the general experimental workflows for studying TSHR internalization.
Caption: Signaling pathways activated by this compound upon binding to TSHR.
Caption: Experimental workflows for studying TSHR internalization.
Experimental Protocols
Protocol 1: Visualizing TSHR Internalization by Immunofluorescence and Confocal Microscopy
This protocol details the steps to visualize the internalization of TSHR in response to this compound stimulation using immunofluorescence staining and confocal microscopy.[5][6]
Materials:
-
TSHR-expressing cells (e.g., CHO-hTSHR, HEK293-hTSHR)
-
Glass-bottom culture dishes or coverslips
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum in PBS
-
Primary Antibody: Mouse anti-TSHR antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI
-
Mounting Medium
-
Confocal Microscope
Procedure:
-
Cell Plating: Seed TSHR-expressing cells onto glass-bottom dishes or coverslips at a density that will result in 60-80% confluency on the day of the experiment. Culture overnight.
-
This compound Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in serum-free medium to the desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM).
-
Replace the culture medium with the this compound-containing medium.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Fixation:
-
Remove the stimulation medium and wash the cells twice with ice-cold PBS.
-
Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute the primary anti-TSHR antibody in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Confocal Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the images to quantify the internalization of TSHR by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles.
-
Protocol 2: Quantifying TSHR Internalization by Cell-Surface ELISA
This protocol provides a quantitative method to measure the amount of TSHR remaining on the cell surface after this compound stimulation.
Materials:
-
TSHR-expressing cells
-
24-well or 48-well tissue culture plates, poly-D-lysine coated
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Blocking Buffer: 5% non-fat dry milk in PBS
-
Primary Antibody: Mouse anti-TSHR antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
TMB Substrate Solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Plating: Seed TSHR-expressing cells into poly-D-lysine coated plates and culture to form a confluent monolayer.
-
This compound Stimulation:
-
Starve the cells in serum-free medium for 2-4 hours.
-
Stimulate the cells with various concentrations of this compound for desired time points at 37°C. Include a non-stimulated control.
-
-
Fixation:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-TSHR antibody in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
-
Detection:
-
Add TMB Substrate Solution to each well and incubate at room temperature until a blue color develops.
-
Add Stop Solution to each well. The color will change to yellow.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of TSHR internalization for each condition relative to the non-stimulated control (0% internalization).
-
% Internalization = (1 - (Absorbance_stimulated / Absorbance_unstimulated)) * 100
-
Conclusion
The provided protocols offer robust methods for investigating the internalization of the TSHR upon stimulation with the small molecule agonist this compound. While quantitative data for this compound-induced internalization is an area for further research, these methods, combined with the known signaling profile of this compound, provide a strong framework for characterizing its effects on TSHR trafficking. Such studies are vital for advancing our understanding of TSHR biology and for the development of targeted therapies for thyroid diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyrotropin Receptor Stimulates Internalization-Independent Persistent Phosphoinositide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a Positive Control for Thyroid-Stimulating Hormone Receptor (TSHR) Antagonist Screening
Introduction
The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) pivotal to the function of the thyroid gland. Its activation by thyroid-stimulating hormone (TSH) initiates signaling cascades that control thyroid hormone production and thyroid cell growth.[1][2][3][4] Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease, where autoantibodies chronically stimulate the receptor. Consequently, the identification of TSHR antagonists is a key objective in drug discovery for such conditions.[5][6]
High-throughput screening (HTS) assays are essential for discovering novel TSHR antagonists. A critical component of any robust screening assay is the inclusion of a reliable positive control. A positive control is a compound with a known, reproducible inhibitory effect on the target, which serves to validate assay performance and is used as a benchmark for quantifying the activity of test compounds.
Clarification on MS437: It is important to note that the small molecule this compound is a potent TSHR agonist or stimulator, with a reported EC50 of 13x10⁻⁸ M.[7][8][9] It activates downstream signaling pathways, including Gsα, Gαq, and Gα12.[7][8] Therefore, this compound is an appropriate positive control for an agonist screening campaign but is not suitable as a positive control for an antagonist screen. For TSHR antagonist screening, a known antagonist, such as VA-K-14, must be used. These application notes will proceed using the validated TSHR antagonist VA-K-14 as the designated positive control.
TSHR Signaling Pathways
The TSHR primarily couples to the Gαs and Gαq proteins.[1] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][4][10] The Gαq pathway involves the activation of Phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates and diacylglycerol, which subsequently activate Protein Kinase C (PKC) and modulate intracellular calcium levels.[1][2][10] Most TSHR antagonist screening assays focus on the inhibition of the Gαs-cAMP pathway, as it is the canonical signaling route.[11][12]
Data Presentation: TSHR Antagonist Activity
The efficacy of a TSHR antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist (e.g., TSH). The data below summarizes the activity of VA-K-14, a known TSHR antagonist suitable for use as a positive control.
| Compound | Assay Type | Cell Line | Agonist Used | IC50 Value (µM) | Reference |
| VA-K-14 | cAMP Accumulation | HEK293-TSHR | Bovine TSH | 12.3 | [9][13] |
| ML224 | cAMP Accumulation | HEK293-TSHR | Bovine TSH | 2.3 | [12][14] |
| NIDDK/CEB-52 | cAMP Accumulation | CHO-TSHR | Bovine TSH | 4.2 | [6][12] |
Experimental Protocols
Protocol 1: TSHR Antagonist Screening via cAMP HTRF Assay
This protocol describes a competitive immunoassay to measure cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF). The signal is inversely proportional to the cAMP concentration.
Objective: To determine the IC50 of test compounds against TSH-induced cAMP production.
Materials:
-
HEK293 cells stably expressing human TSHR (HEK293-TSHR)
-
Cell culture medium (e.g., DMEM/F12, 10% FBS)
-
Assay Buffer: HBSS with 10 mM HEPES, pH 7.4
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX or 70 µM RO 20-1724)[12][15]
-
Bovine TSH (bTSH)
-
Positive Control: VA-K-14
-
Test Compounds
-
HTRF cAMP Detection Kit (e.g., from Cisbio)
-
Low-volume 384-well white plates
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crinetics.com [crinetics.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Therapeutic Potential of MS437
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and detailed protocols for testing the therapeutic potential of MS437, a novel small molecule agonist of the Thyrotropin Receptor (TSHR). The information presented herein is intended to guide researchers in the design and execution of experiments to further characterize the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a small molecule agonist that selectively targets the Thyrotropin Receptor (TSHR). Unlike the endogenous ligand, thyroid-stimulating hormone (TSH), which binds to the extracellular domain of the receptor, this compound acts as an allosteric modulator by binding to the transmembrane domain (TMD)[1]. This interaction initiates a signaling cascade that mimics the physiological effects of TSH. Pharmacokinetic analyses have indicated its potential for therapeutic use, with intraperitoneal administration in mice leading to a significant increase in serum thyroxine levels[1].
Mechanism of Action and Signaling Pathways
This compound activates the TSHR, leading to the stimulation of multiple G protein signaling pathways. The primary pathway activated is the Gsα pathway, resulting in a robust cellular response. In addition to Gsα, this compound has been shown to activate the Gq/11 and Gα12 pathways[1]. This broad signaling profile suggests that this compound can influence a variety of cellular functions. Furthermore, this compound has been observed to upregulate the expression of key thyroid-specific genes, including thyroglobulin (Tg), sodium/iodide symporter (NIS), and the TSHR itself[1].
Caption: Signaling pathway of this compound upon binding to the TSHR.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on available data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 | 13 x 10-8 M | CHO cells expressing TSHR | [1] |
Table 2: G Protein Activation Profile of this compound
| G Protein Pathway | Activation Status | Reporter Assay | Reference |
| Gsα | Potent Activation | CRE-Luciferase | [1] |
| Gq/11 | Activation | NFAT-Luciferase | [1] |
| Gα12 | Activation | SRE-Luciferase | [1] |
| Gβγ | No Significant Activation | Not Specified | [1] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the therapeutic potential of this compound are provided below.
In Vitro TSHR Activation Assay
This protocol describes the use of a luciferase reporter assay to quantify the activation of the Gsα pathway following TSHR stimulation by this compound.
Caption: Workflow for in vitro TSHR activation assay.
Materials:
-
CHO cells stably expressing human TSHR and a CRE-luciferase reporter construct (CHO-TSHR-CRE-Luc)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics)
-
This compound compound
-
Bovine TSH (positive control)
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed CHO-TSHR-CRE-Luc cells into 96-well plates at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Also, prepare solutions of TSH (e.g., 100 mU/mL) and the vehicle control.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions, TSH, or vehicle control.
-
Incubation: Incubate the plates for 6 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Gene Expression Analysis by qRT-PCR
This protocol details the measurement of thyroid-specific gene expression in response to this compound treatment.
Materials:
-
FRTL-5 rat thyroid cells (or other suitable thyroid cell line)
-
Cell culture medium (e.g., Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a mixture of six hormones)
-
This compound compound
-
TSH (positive control)
-
Vehicle control
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Tg, NIS, TSHR, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Seed FRTL-5 cells in 6-well plates and grow to 80-90% confluency. Starve the cells in a hormone-deficient medium for 24 hours. Treat the cells with this compound (at its EC50 concentration), TSH (10 mU/mL), or vehicle for 48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle control.
In Vivo Efficacy Study in Mice
This protocol outlines a basic in vivo study to assess the effect of this compound on serum thyroxine levels in mice.
Caption: Workflow for in vivo efficacy study in mice.
Materials:
-
Female mice (e.g., C57BL/6, 8-10 weeks old)
-
This compound compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control (e.g., saline or a suitable solvent)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Thyroxine (T4) ELISA kit
Protocol:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Grouping and Dosing: Randomly divide the mice into treatment groups (e.g., vehicle control, and one or more doses of this compound). Administer the assigned treatment via i.p. injection daily for the duration of the study (e.g., 7 days).
-
Blood Collection: Collect blood samples at baseline and at specified time points after the start of treatment (e.g., 24, 48, and 72 hours, and at the end of the study).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Thyroxine Measurement: Measure the concentration of total T4 in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the T4 levels and compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Concluding Remarks
The experimental models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo activity, researchers can gain a comprehensive understanding of its therapeutic potential and further delineate its mechanism of action. These studies will be crucial for the continued development of this compound as a potential therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of MS437 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of the small molecule TSH receptor agonist, MS437, in in vitro assays.
Troubleshooting Guide: Improving this compound Solubility
Researchers often encounter precipitation of hydrophobic compounds like this compound when preparing solutions for cell-based assays. This guide offers systematic steps and alternative strategies to overcome this issue.
Initial Steps & Quick Checks
Before exploring more complex methods, ensure the following:
-
Visual Inspection: After dilution in your aqueous assay buffer, visually inspect the solution for any cloudiness or precipitate. A clear solution is indicative of successful dissolution.
-
Temperature Control: Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. Temperature fluctuations can negatively impact solubility.[1]
Strategies for Enhancing this compound Solubility
If initial checks do not resolve the issue, consider the following methods. The table below summarizes various approaches, with illustrative examples of expected solubility improvements.
| Method | Description | Typical Concentration Range | Advantages | Potential Disadvantages | Illustrative Solubility Enhancement |
| Co-solvent (DMSO) | Prepare a high-concentration stock in 100% DMSO and perform serial dilutions. | Final DMSO < 0.5% in assay | Simple, widely used, dissolves a broad range of compounds.[2][3] | Can be toxic to cells at higher concentrations.[2] May precipitate upon aqueous dilution. | 10-100 fold increase from aqueous solubility. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes that encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[4] | 1-10 mM | Low toxicity, can significantly improve solubility and stability.[4] | May interact with cell membranes or other assay components. Requires optimization of drug-to-cyclodextrin ratio. | 100-1000 fold increase from aqueous solubility. |
| pH Adjustment | For ionizable compounds, modifying the pH of the buffer can increase solubility.[5] | pH 6.8-8.2 (compatible with cells) | Can be a simple and effective method if this compound has ionizable groups. | Requires careful control to avoid stressing cells. Optimal pH for solubility may not be optimal for the assay.[6][7] | 2-20 fold increase, highly dependent on pKa. |
| Serum Proteins (e.g., FBS) | Proteins in serum can bind to and help solubilize hydrophobic compounds.[1] | 1-10% FBS | Often already present in cell culture media. | Not suitable for serum-free assays. Can interfere with compound activity or binding studies. | Variable, depends on protein binding affinity. |
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is the first thing I should try?
A1: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[1] The first and simplest troubleshooting step is to refine your dilution technique. Instead of a single, large dilution, employ a stepwise or serial dilution method.[1][5] Prepare an intermediate dilution of your DMSO stock in a small volume of pre-warmed medium first, then add this to your final volume. Adding the stock solution dropwise while gently vortexing can also improve dispersion and prevent localized high concentrations that lead to precipitation.[1][5]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The final concentration of DMSO in your cell-based assay is critical. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity.[2][5] However, some robust cell lines or specific assays may tolerate up to 1%.[5] It is crucial to perform a solvent tolerance test with your specific cell line to determine the highest concentration that does not affect cell viability or the assay's outcome.[5]
Q3: How do cyclodextrins work to improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate a hydrophobic molecule like this compound, forming an "inclusion complex."[4] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[4]
Q4: Can I adjust the pH of my cell culture medium to improve this compound solubility?
A4: Yes, if this compound has ionizable functional groups, adjusting the pH of the medium can alter its charge state and improve solubility.[5] For cell-based assays, the pH must be maintained within a narrow physiological range, typically 7.2-7.4, to ensure cell viability.[6] Buffering systems like HEPES can be used to maintain a stable pH.[6] However, it's important to verify that the pH required for solubility is compatible with your cells and assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions using DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic compound in DMSO and subsequent serial dilution into an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in 100% DMSO):
-
Allow the vial of this compound to reach room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[2]
-
Visually inspect for a clear, particle-free solution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Preparation of Working Solutions (Serial Dilution):
-
Create an intermediate dilution of the 10 mM DMSO stock in pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution (with 1% DMSO).
-
Perform subsequent serial dilutions from this intermediate stock into pre-warmed medium to achieve your final desired concentrations, ensuring the final DMSO concentration remains below your cell line's tolerance limit (e.g., <0.5%).
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as your highest this compound concentration.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an inclusion complex of a hydrophobic compound with a cyclodextrin (B1172386) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator
-
Stir plate and stir bar
Procedure:
-
Prepare Cyclodextrin Solution:
-
Dissolve the desired amount of HP-β-CD in deionized water or your assay buffer. The molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5) needs to be optimized for maximal solubilization. A common starting point is a 1:2 molar ratio.
-
-
Prepare this compound Slurry/Solution:
-
In a separate vial, add the required amount of this compound powder.
-
If this compound is extremely insoluble in water, it can be first dissolved in a minimal amount of a volatile organic solvent like ethanol (B145695) or acetone.
-
-
Form the Inclusion Complex:
-
Slowly add the this compound (as a powder or concentrated organic solution) to the stirred cyclodextrin solution.
-
If an organic solvent was used, continue stirring to allow for its evaporation.
-
Seal the vial and continue to stir or sonicate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
-
Final Preparation:
-
After the incubation period, the solution can be filtered (e.g., through a 0.22 µm filter) to remove any un-complexed, precipitated drug.
-
The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
-
This stock solution of the this compound-cyclodextrin complex can then be diluted in your cell culture medium for in vitro assays.
-
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Simplified signaling pathways activated by this compound via the TSH receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 7. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MS437-Induced cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS437 in cyclic AMP (cAMP) assays. The information is tailored to address common issues, particularly low signal, and to ensure robust and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and how is it expected to affect intracellular cAMP levels?
This compound is a small molecule agonist of the Thyrotropin Receptor (TSHR), a G-protein coupled receptor (GPCR).[1] The TSHR primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[1] Activation of Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Therefore, treatment of cells expressing the TSHR with this compound is expected to produce a dose-dependent increase in intracellular cAMP levels.
Q2: I am not observing a significant increase in cAMP signal after stimulating cells with this compound. What are the potential causes?
A low or absent signal in your this compound-induced cAMP assay can stem from several factors related to the cells, reagents, or the experimental protocol.[2][3] Common issues include:
-
Cell-related issues: Low or absent TSHR expression in the chosen cell line, poor cell health or viability, use of cells with a high passage number, or suboptimal cell density per well.[2][3]
-
Reagent-related issues: Degradation or incorrect concentration of this compound, ineffective phosphodiesterase (PDE) inhibitor, or expired or improperly stored assay kit components.[2][3]
-
Protocol-related issues: Inappropriate agonist stimulation time or temperature, absence or insufficient concentration of a PDE inhibitor, or interference from components in the cell culture medium.[2][3]
Q3: Why is a phosphodiesterase (PDE) inhibitor necessary in a cAMP assay?
It is highly recommended to include a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your cAMP assay.[2][4] PDEs are enzymes that rapidly hydrolyze cAMP to 5'-AMP, thereby terminating the signal. By inhibiting PDEs, the accumulation of cAMP is enhanced, leading to a more robust and detectable signal, especially when expecting a small change in cAMP levels.[2]
Q4: How can I be sure that my assay is working correctly on a technical level?
To validate the technical performance of your assay, you should include several controls. A standard curve with known concentrations of cAMP should be run on every plate to ensure the detection reagents and instrument are performing as expected.[5] Additionally, a positive control agonist for your receptor of interest (if available) or a general adenylyl cyclase activator like forskolin (B1673556) can confirm that the cells are capable of producing a cAMP response.[5]
Q5: My cAMP standard curve looks good, but I'm still not getting a signal with this compound. What should I check next?
If the standard curve is performing correctly, the issue likely lies with the cellular part of the assay.[6] The primary suspect would be the expression and functionality of the TSHR in your chosen cell line. You should verify that the cells express a sufficient number of functional receptors on their surface. Other factors to investigate include the optimization of this compound concentration and the stimulation time.
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to troubleshooting low or no signal in your this compound-induced cAMP assay.
| Potential Cause | Recommended Action |
| Cell-Related Issues | |
| Low or no TSHR expression | Confirm TSHR expression in your cell line using techniques like qPCR, flow cytometry, or western blot. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line.[2] |
| Poor cell health or viability | Ensure cells are healthy and in the logarithmic growth phase before seeding.[2][7] Perform a cell viability test (e.g., trypan blue exclusion) to confirm >90% viability. Avoid using cells of a high passage number, as this can lead to genetic drift and altered receptor expression.[2] |
| Suboptimal cell density | Titrate the number of cells per well to find the optimal density that yields the best signal-to-background ratio. Too few cells will result in a weak signal, while too many can lead to high basal cAMP levels and a reduced assay window.[2][8] |
| Reagent-Related Issues | |
| Degraded or incorrect concentration of this compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. Confirm the final concentration used in the assay. |
| Inactive or insufficient PDE Inhibitor | Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 0.5 mM).[9] Ensure the PDE inhibitor is fully dissolved and freshly added to the stimulation buffer before use. |
| Expired or improperly handled assay kit | Verify the expiration dates of all kit components. Ensure all reagents have been stored and handled according to the manufacturer's instructions.[3] |
| Protocol-Related Issues | |
| Suboptimal agonist stimulation time | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for achieving a peak cAMP signal with your specific cell line.[2][3] |
| Incorrect assay buffer or medium | For stimulation times under 2 hours, a dedicated stimulation buffer is recommended. For longer incubations, cell culture medium can be used.[3] Ensure the buffer used for the cAMP standard curve is the same as the one used for cell stimulation to ensure accurate quantification.[3] |
| Incorrect plate reader settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for your specific assay (e.g., HTRF, fluorescence polarization, or luminescence). Optimize the gain settings to maximize the signal window.[2] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Protocol
This protocol provides a general workflow for a competitive immunoassay to measure this compound-induced cAMP production in a 384-well plate format.
1. Cell Preparation:
-
Culture cells expressing the TSHR to 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer at the optimized cell density. A phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) is highly recommended in the stimulation buffer.[2][4]
2. Agonist Stimulation:
-
Dispense the cell suspension into a 384-well assay plate.
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TSHR agonist or forskolin).
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).[5]
3. Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 conjugate (acceptor) and the anti-cAMP cryptate (donor) in the supplied lysis buffer.
-
Add the detection reagents to each well of the assay plate.[10]
4. Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.[5]
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
5. Data Analysis:
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Generate a cAMP standard curve by plotting the HTRF ratio versus the known cAMP concentrations.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: this compound-induced Gs signaling pathway leading to cAMP production.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS437 Concentration for Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of MS437 for dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist for the Thyrotropin Receptor (TSHR). Unlike the natural ligand TSH, this compound binds to the transmembrane domain (TMD) of the receptor, acting as an allosteric modulator.[1] Its primary mechanism of action is the activation of the classical Gsα pathway, leading to downstream signaling. It has also been observed to activate Gq/11 and Gα12 pathways.[1]
Q2: What is a typical effective concentration (EC50) for this compound?
A2: The reported EC50 for this compound is approximately 1.3 x 10⁻⁸ M (or 13 nM).[1] However, the optimal concentration can vary depending on the specific cell line, assay conditions, and experimental endpoint. It is always recommended to perform a dose-response experiment to determine the EC50 in your specific model system.
Q3: What is a good starting concentration range for a dose-response curve with this compound?
A3: For a compound with a known nanomolar EC50, a logarithmic or semi-logarithmic dilution series is recommended.[2][3] A broad range helps to define the full sigmoidal curve, including the top and bottom plateaus.[4][5] A suggested starting range and dilution scheme are provided in the table below.
Q4: How does the solvent, typically DMSO, affect the experiment?
A4: High concentrations of dimethyl sulfoxide (B87167) (DMSO) can be toxic to cells and interfere with the experimental results.[3][6] It is crucial to maintain a consistent, low final concentration of DMSO across all wells, including vehicle controls (typically ≤ 0.5%).[6][7] Matched DMSO concentration controls are recommended to avoid skewed results where viability appears over 100%.[7]
Q5: How long should I incubate the cells with this compound?
A5: The optimal incubation time depends on the cell line's doubling time and the specific downstream signaling event being measured.[3] A time-course experiment is advisable. You can treat cells with a fixed, effective concentration of this compound and measure the response at various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint.[2]
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Dose-Response Experiment
| Stock Concentration | Serial Dilution Factor | Number of Points | Concentration Range | Final DMSO % (Example) |
| 10 mM (in DMSO) | 10 | 8 | 1 µM - 0.1 nM | ≤ 0.1% |
| 1 mM (in DMSO) | 5 | 8 | 1 µM - 51.2 pM | ≤ 0.1% |
| 100 µM (in DMSO) | 3 | 10 | 10 µM - 0.5 nM | ≤ 0.1% |
Table 2: Key Parameters from a Typical Dose-Response Curve Fit
| Parameter | Description | Importance | Common Issues |
| Top Plateau | The maximal response achievable with the compound. | Defines the efficacy of the compound. | Data may not reach a clear plateau.[8] |
| Bottom Plateau | The response level in the absence of the compound. | Defines the baseline for the assay. | High background or no response at low concentrations.[8] |
| EC50 / IC50 | The concentration that produces 50% of the maximal response. | Measures the potency of the compound.[9] | Value is highly dependent on curve fit; may not be accurate if the curve is incomplete.[4] |
| Hill Slope | Describes the steepness of the curve. | A slope of 1.0 is common, but deviations can indicate cooperativity or complex biological responses. | A very steep or shallow slope can suggest assay artifacts or compound properties like aggregation.[5] |
Experimental Protocols
Protocol: Generating a Dose-Response Curve for this compound using a Cell-Based Assay
This protocol outlines the key steps for determining the EC50 of this compound.
1. Materials and Reagents:
-
This compound powder
-
DMSO (cell culture grade)
-
Appropriate cell line (e.g., CHO cells expressing TSHR)[1]
-
Cell culture medium (consider serum effects)[2]
-
96-well microplates (clear bottom, white or black walls for luminescence/fluorescence)
-
Reagents for chosen readout assay (e.g., cAMP assay kit, luciferase reporter assay)
-
Phosphate-buffered saline (PBS)
2. Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
-
On the day of the experiment, perform serial dilutions from the stock solution to create a range of working concentrations. Prepare these in cell culture medium.
3. Cell Seeding:
-
Culture cells to reach the exponential growth phase.
-
Harvest cells and perform a cell count to ensure viability.
-
Dilute the cell suspension to an optimized seeding density. This density should be determined beforehand to ensure cells are healthy and responsive throughout the assay.[6]
-
Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well).
-
To avoid "edge effects," fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[3][6]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
4. Compound Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared this compound dilutions to the appropriate wells in triplicate or quadruplicate.
-
Include "vehicle control" wells that receive medium with the same final DMSO concentration as the highest this compound dose.[3]
-
Include "no treatment" or "baseline" control wells.
-
Incubate for the predetermined optimal time (e.g., 24-48 hours).
5. Assay Readout:
-
Perform the selected assay to measure the cellular response (e.g., cAMP levels, reporter gene expression). Follow the manufacturer's instructions for the specific assay kit.
6. Data Analysis:
-
Subtract the average background signal from all data points.
-
Normalize the data. For an agonist like this compound, set the vehicle control as 0% response and a maximal stimulation control (or the highest this compound concentration if it produces a clear plateau) as 100%.
-
Plot the response (Y-axis) against the logarithm of the this compound concentration (X-axis).[4]
-
Use a non-linear regression model, such as the four-parameter logistic (4PL) equation, to fit the curve and determine the EC50, Hill slope, and top/bottom plateaus.[4][10]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Solution |
| Inconsistent Cell Plating | Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting techniques to dispense cells more evenly.[6] |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with sterile PBS or medium to create a humidity barrier.[3][6] |
| Compound Precipitation | Visually inspect drug dilutions for precipitates. If observed, gentle warming or sonication may help. Always prepare fresh dilutions for each experiment.[6] |
| Pipetting Errors | Calibrate pipettes regularly. Use a new tip for each concentration to avoid carryover. |
Issue 2: The dose-response curve is flat (no effect observed).
| Potential Cause | Troubleshooting Solution |
| Concentration Too Low | Test a higher and wider concentration range for this compound.[2] |
| Compound Instability | Ensure this compound is stored correctly. Avoid repeated freeze-thaw cycles by using aliquots. Prepare fresh dilutions for each experiment.[2][6] |
| Insensitive Cell Line/Assay | Confirm that your cell line expresses a functional Thyrotropin Receptor (TSHR). Use a positive control (e.g., TSH) to validate that the signaling pathway and assay are working. |
| Incorrect Incubation Time | The chosen time point may be too early or too late to observe the peak response. Perform a time-course experiment to find the optimal incubation period.[2] |
Issue 3: The dose-response curve does not reach a top or bottom plateau.
| Potential Cause | Troubleshooting Solution |
| Concentration Range is Too Narrow | Extend the concentration range in both directions. Use at least 5-10 concentrations spanning several orders of magnitude.[4] |
| Compound Cytotoxicity | At very high concentrations, this compound may cause cell death, leading to a "hook effect" or a descending curve. Perform a separate cytotoxicity assay to assess the compound's effect on cell viability. |
| Incomplete Curve Fit | If a full curve cannot be obtained, you may need to constrain the top or bottom parameters in your curve-fitting software based on control wells to obtain a more reliable EC50 value.[4][8] |
Mandatory Visualizations
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of MS437
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS437. The information is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent small molecule agonist of the Thyrotropin Receptor (TSHR), a G-protein coupled receptor (GPCR).[1][2][3][4][5] Its primary on-target effect is the stimulation of TSHR, leading to the activation of downstream signaling pathways.
Q2: Which signaling pathways are activated by this compound?
A2: this compound has been shown to activate multiple G-protein signaling pathways upon binding to TSHR. The major pathway activated is the classical Gsα pathway, leading to an increase in cyclic AMP (cAMP).[1] Additionally, this compound activates the Gq/11 and Gα12 pathways.[1][5] It does not, however, significantly activate the Gβγ pathway.[1]
Q3: What are off-target effects and why are they a concern for a chemical probe like this compound?
Q4: Are there any known off-target effects of this compound?
A4: Based on the currently available literature, specific off-target proteins for this compound have not been extensively profiled or reported. However, like most small molecules, this compound has the potential to interact with other proteins, particularly other GPCRs or kinases, due to structural similarities in binding pockets. Therefore, it is crucial to experimentally validate that the observed effects in your system are due to TSHR engagement.
Q5: How can I be confident that the phenotype I observe is an on-target effect of this compound?
A5: Confidence in on-target effects can be increased by employing genetic and pharmacological approaches. Using a mutant cell line that is resistant to this compound can help differentiate between on-target and off-target phenotypes.[7] On-target effects will be diminished or absent in the mutant cells, while off-target effects should remain the same.[7] Additionally, using a structurally unrelated TSHR agonist should recapitulate the same phenotype.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound, with a focus on identifying and mitigating potential off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype observed after this compound treatment. | The observed phenotype may be due to an off-target effect of this compound. | 1. Perform a dose-response curve: Determine the minimal effective concentration of this compound to minimize the likelihood of off-target binding. 2. Use a negative control: A structurally similar but inactive analog of this compound (if available) can help differentiate on- and off-target effects.[8] 3. Validate with a different TSHR agonist: Use a known TSHR agonist with a different chemical scaffold to see if it produces the same phenotype. |
| This compound shows activity in a cell line that does not express TSHR. | This is a strong indication of an off-target effect. | 1. Confirm TSHR expression: Verify the absence of TSHR in your cell line using qPCR or Western blotting. 2. Identify potential off-targets: Employ unbiased screening methods like proteome-wide cellular thermal shift assay (CETSA) or affinity-based protein profiling to identify potential off-target binders. |
| Difficulty reproducing published results with this compound. | Variations in experimental conditions, cell lines, or reagent quality can lead to discrepancies. Off-target effects can also contribute to variability. | 1. Standardize experimental protocols: Ensure consistent cell passage number, serum concentration, and treatment duration. 2. Characterize your cell line: Confirm TSHR expression levels and signaling competency. 3. Perform off-target liability prediction: Use computational tools to predict potential off-target interactions, which can guide further experimental validation.[9][10] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and mitigate off-target effects of this compound.
Protocol 1: Proteome-wide Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the engagement of a compound with its target proteins in a cellular context without the need for chemical modification of the compound.[11] Ligand binding typically increases the thermal stability of a protein.
Objective: To identify the protein targets of this compound across the proteome.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a relevant concentration and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation and precipitation. Unbound proteins will denature at lower temperatures than ligand-bound proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
Protein Digestion and Labeling: Digest the soluble proteins into peptides and label them with tandem mass tags (TMT) for quantitative proteomic analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins in the soluble fraction at different temperatures. Proteins that show a thermal shift (remain soluble at higher temperatures) in the this compound-treated samples compared to the control are potential targets.
Protocol 2: Kinase Profiling Assay
Since many small molecules can have off-target effects on kinases, a kinase profiling assay is recommended to assess the selectivity of this compound.
Objective: To determine if this compound inhibits or activates any kinases in a large panel.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform the assay in-house if the platform is available.
-
Assay Principle: The assay typically involves measuring the ability of this compound to inhibit the phosphorylation of a substrate by a large panel of recombinant kinases (e.g., >400 kinases).[12]
-
Data Interpretation: The results are usually provided as a percentage of inhibition at a given concentration of this compound. Significant inhibition of any kinase would indicate a potential off-target interaction that requires further validation.
Protocol 3: Genetic Validation Using a Resistant Mutant
This method uses genetics to confirm that the biological effect of this compound is mediated through its intended target, TSHR.[7]
Objective: To differentiate on-target from off-target effects of this compound.
Methodology:
-
Generate a Resistant Mutant: Introduce a mutation into the TSHR gene that is predicted to disrupt this compound binding without affecting the receptor's basal activity. This can be guided by molecular modeling of the this compound-TSHR interaction.
-
Express Mutant Receptor: Express the mutant TSHR in a cell line that either lacks endogenous TSHR or where the endogenous receptor has been knocked out.
-
Phenotypic Assay: Treat the wild-type TSHR-expressing cells and the mutant TSHR-expressing cells with this compound.
-
Compare Responses:
-
On-target effect: The phenotype will be observed in the wild-type cells but will be significantly reduced or absent in the mutant cells.
-
Off-target effect: The phenotype will be observed in both wild-type and mutant cells.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathways activated by this compound upon binding to the TSHR.
Experimental Workflow for Identifying Off-Target Effects
Caption: A workflow for the identification and validation of this compound off-target effects.
Logical Relationship for On-Target vs. Off-Target Phenotypes
Caption: Differentiating on-target from off-target effects using TSHR mutant/knockout cells.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Cell Plating and Density Optimization for MS437 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel small molecule TSHR agonist, MS437, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist for the thyrotropin receptor (TSHR).[1] Unlike the endogenous ligand TSH, which binds to the extracellular domain, this compound is an allosteric modulator that binds within the transmembrane domain of the TSHR.[1] Its primary mechanism of action is the activation of the classical Gsα signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1] this compound has also been shown to activate the Gq/11 and Gα12 pathways.[1]
Q2: Which cell lines are suitable for this compound experiments?
A2: The most suitable cell lines are those endogenously or recombinantly expressing the human TSH receptor (TSHR). A commonly used cell line is the Chinese Hamster Ovary (CHO) cell line stably transfected with the human TSHR (CHO-TSHR).[1][2] These cells are often co-transfected with a reporter construct, such as a cAMP response element (CRE) linked to a luciferase gene, to quantify the downstream effects of TSHR activation.[2][3]
Q3: What is the optimal cell seeding density for an this compound experiment?
A3: The optimal cell seeding density is critical for reproducible results and can vary depending on the cell line, assay type, and incubation time.[4][5] It is highly recommended to perform a cell density optimization experiment for your specific conditions. However, based on published studies, a general guideline for seeding densities in 96-well plates for TSHR activation assays is provided in the table below.
Data Presentation: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line | Assay Type | Seeding Density (cells/well) | Incubation Time (post-seeding) | Reference |
| CHO-HA-TSHR | G protein signaling | 20,000 | Not Specified | [1] |
| CHO-TSHR-luc | TSHR-Glo Assay | 15,000 (Optimal) | Overnight | [2] |
| CHO-K1/CRE/Luc | CRE-Luciferase Assay | 25,000 | 24 hours | [3] |
Experimental Protocols
Protocol: Luciferase Reporter Assay for this compound Activity in CHO-TSHR-CRE Cells
This protocol describes a method to quantify the agonist activity of this compound on the TSHR by measuring the induction of a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.
Materials:
-
CHO cells stably co-expressing the human TSHR and a CRE-luciferase reporter construct (CHO-TSHR-CRE)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, clear-bottom 96-well cell culture plates
-
This compound compound
-
DMSO (vehicle control)
-
Forskolin (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: a. Culture CHO-TSHR-CRE cells to approximately 80-90% confluency. b. Aspirate the culture medium and wash the cells with PBS. c. Detach the cells using Trypsin-EDTA and neutralize with complete medium. d. Centrifuge the cell suspension and resuspend the pellet in fresh medium. e. Count the cells and adjust the concentration to the desired seeding density (e.g., 1.5 x 10^5 cells/mL for 15,000 cells/well in 100 µL). f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in a suitable assay buffer or serum-free medium. Also, prepare solutions for the vehicle control (DMSO) and a positive control (e.g., Forskolin). b. Gently remove the medium from the wells. c. Add the diluted compounds, vehicle, and positive control to the respective wells. d. Incubate the plate for the desired time period (e.g., 4 hours) at 37°C.[2]
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Following the manufacturer's instructions for the luciferase assay reagent, add the reagent to each well. c. Incubate for the recommended time to allow for cell lysis and the luciferase reaction. d. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (wells with no cells). b. Normalize the data to the vehicle control. c. Plot the normalized luminescence values against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Mandatory Visualization
Caption: Signaling pathways activated by the TSHR agonist this compound.
Caption: Experimental workflow for a luciferase reporter assay with this compound.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Gently swirl the cell suspension frequently to prevent settling. Use a multichannel pipette carefully and consistently.
-
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to create a humidity barrier.
-
-
Possible Cause: Inaccurate pipetting of compounds.
-
Solution: Calibrate pipettes regularly. Use low-retention pipette tips.
-
Issue 2: Low signal or no response to this compound.
-
Possible Cause: Suboptimal cell density.
-
Solution: Perform a cell density optimization experiment, testing a range of densities (e.g., 5,000 to 30,000 cells/well) to find the optimal number for your specific cell line and assay conditions.
-
-
Possible Cause: Low TSHR expression.
-
Solution: Verify the expression of TSHR in your cell line using a method like flow cytometry or western blotting. Ensure you are using a low passage number of the stable cell line.
-
-
Possible Cause: Inactive compound.
-
Solution: Check the storage and handling of the this compound compound. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Optimize the incubation time with this compound. A time-course experiment (e.g., 2, 4, 6, 8 hours) can help determine the peak response time.[2]
-
Issue 3: High background signal.
-
Possible Cause: Autofluorescence from media components.
-
Solution: If using a fluorescence-based assay, consider using phenol (B47542) red-free medium.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check for mycoplasma contamination. Ensure aseptic techniques during cell culture and the assay procedure.
-
-
Possible Cause: High basal activity of the reporter.
-
Solution: Ensure cells are not over-confluent, as this can sometimes lead to increased basal signaling.
-
Issue 4: Inconsistent dose-response curve.
-
Possible Cause: Incorrect serial dilutions.
-
Solution: Carefully prepare fresh serial dilutions for each experiment. Use a new set of pipette tips for each dilution step.
-
-
Possible Cause: Compound solubility issues.
-
Solution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing dilutions. Check the final concentration of the vehicle in the assay and ensure it is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).[2]
-
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
Minimizing variability in in vivo thyroid hormone assays with MS437
Welcome to the technical support center for in vivo thyroid hormone assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during their experiments. While variability in biological systems is inherent, careful experimental design and the use of modern tools can help standardize measurements and improve data quality. This guide explores the potential application of the TSH receptor agonist, MS437, as a tool to normalize the physiological state of the thyroid gland prior to hormone measurement, thereby potentially reducing inter-animal variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo thyroid hormone assays?
A1: Variability in in vivo thyroid hormone assays can be broadly categorized into three areas:
-
Biological Variability: Natural fluctuations in hormone levels within and between subjects due to factors like circadian rhythms, age, sex, and stress.[1] TSH levels, in particular, can vary over time within an individual.[1]
-
Pre-analytical Variability: Issues related to sample collection, handling, and storage. This includes factors like the time of day for blood collection, the type of collection tube used, and the stability of hormones during storage.
-
Analytical Variability: Differences in assay methodology and performance. Immunoassays, for example, can be susceptible to interferences from heterophilic antibodies, autoantibodies against thyroid hormones, and biotin (B1667282).[2][3] The choice between different assay platforms (e.g., ELISA, chemiluminescence, mass spectrometry) can also introduce variability.[4]
Q2: How can I minimize biological variability in my animal studies?
A2: To minimize biological variability, it is crucial to standardize experimental conditions as much as possible. This includes:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing conditions before the experiment begins.
-
Standardized Sampling Time: Collect all samples at the same time of day to account for circadian rhythms in hormone secretion.
-
Controlled Environment: Maintain a consistent environment with controlled light-dark cycles, temperature, and humidity.
-
Consistent Diet: Use a standardized diet for all animals, as nutritional status can influence thyroid function.
-
Potential for Physiological Synchronization: For certain research questions, consider using a tool to bring the thyroid glands of all animals to a similar state of activity before measurement. This is a potential application for a TSH receptor agonist like this compound.
Q3: My TSH levels are high, but my T4 and T3 levels are within the normal range. What could be the cause?
A3: This pattern is often indicative of subclinical hypothyroidism. It can also be a result of assay interference. For instance, heterophilic antibodies can sometimes cause falsely elevated TSH readings in sandwich immunoassays.[2][3] It is also important to consider that TSH is a very sensitive marker of thyroid function, and changes in TSH can precede detectable changes in T4 and T3 levels.[4][5]
Q4: Can this compound be used to reduce variability in my thyroid hormone measurements?
A4: While direct studies on this compound for variability reduction are not yet prevalent, its mechanism of action as a potent TSH receptor agonist suggests a potential application in standardizing the physiological state of the thyroid gland across a cohort of experimental animals. By stimulating the TSH receptor in all animals prior to sample collection, it may be possible to induce a more uniform state of thyroid hormone synthesis and secretion, thus reducing the baseline variability between individuals. This approach would be particularly useful in studies where the baseline hormonal state is a significant confounding factor.
Troubleshooting Guide for In Vivo Thyroid Hormone Assays
| Problem | Potential Cause(s) | Recommended Action(s) |
| High inter-animal variability in baseline thyroid hormone levels | 1. Inconsistent sample collection timing.2. Stress during sample collection.3. Underlying differences in thyroid function between animals.4. Genetic variability within the animal colony. | 1. Standardize the time of day for all blood draws.2. Ensure proper handling techniques to minimize animal stress.3. Consider pre-treatment with a TSH receptor agonist like this compound to normalize thyroid activity across the cohort (see proposed protocol below).4. Use animals from a genetically homogenous background where possible. |
| Discordant TSH and free T4/T3 results (e.g., high TSH, normal fT4) | 1. Assay interference (e.g., heterophilic antibodies, biotin).[2][3]2. Subclinical thyroid dysfunction.3. Pituitary or hypothalamic issues (secondary or tertiary hypothyroidism).[6] | 1. Rule out biotin interference by ensuring animals are not on biotin-supplemented diets or that there is a sufficient washout period.[7][8]2. Use an alternative assay method (e.g., mass spectrometry) to confirm results.3. Consider a TRH stimulation test to assess pituitary function.[6] |
| Low or undetectable hormone levels | 1. Improper sample storage leading to hormone degradation.2. Assay sensitivity issues.3. Overly effective suppression in treatment groups. | 1. Review sample storage conditions and ensure proper temperature control. Avoid repeated freeze-thaw cycles.2. Check the lower limit of quantification (LLOQ) of your assay kit.3. Re-evaluate the dosage of any suppressive treatments. |
| Consistently high background in ELISA/immunoassay | 1. Inadequate washing steps.2. Non-specific binding.3. Contaminated reagents. | 1. Ensure all washing steps in the protocol are followed meticulously.2. Use blocking buffers as recommended by the assay manufacturer.3. Prepare fresh reagents and buffers. |
Experimental Protocols
Standard Protocol for In Vivo Thyroid Hormone Measurement in Rodents
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (or for a consistent period) before blood collection, as food intake can influence hormone levels. Provide water ad libitum.
-
Anesthesia: Anesthetize the animal using a consistent method (e.g., isoflurane (B1672236) inhalation) to minimize stress.
-
Blood Collection: Collect blood via a consistent site (e.g., retro-orbital sinus, cardiac puncture).
-
Sample Processing: Dispense blood into appropriate tubes (e.g., serum separator tubes). Allow blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Serum Collection: Carefully collect the serum supernatant and transfer to a clean microcentrifuge tube.
-
Storage: Store serum at -80°C until analysis.
-
Hormone Analysis: Analyze serum TSH, T4, and T3 levels using a validated assay (e.g., ELISA, RIA, or LC-MS/MS).
Proposed Protocol Modification with this compound for Physiological Standardization
This is a proposed protocol based on the mechanism of action of TSH receptor agonists. The optimal dose and timing of this compound administration would need to be determined empirically for your specific animal model and experimental goals.
-
Animal Acclimatization and Fasting: Follow steps 1 and 2 of the standard protocol.
-
This compound Administration: Administer a predetermined dose of this compound (e.g., via intraperitoneal injection) to all animals in the cohort. The dose should be sufficient to induce a consistent level of thyroid stimulation.
-
Standardized Incubation Period: Wait for a standardized period (e.g., 4-6 hours) after this compound administration to allow for the stimulation of thyroid hormone synthesis and release. This timing should be based on pilot studies to determine the peak or most stable response.
-
Anesthesia, Blood Collection, and Sample Processing: Proceed with steps 3-9 of the standard protocol.
By bringing all thyroid glands to a stimulated and active state, the variability in baseline hormone levels due to individual differences in endogenous TSH secretion may be reduced.
Data Presentation: Effects of TSH Receptor Agonists
The following tables summarize the expected quantitative effects of TSH receptor stimulation based on existing literature. This data can help in designing experiments and interpreting results when using a compound like this compound.
Table 1: Reported Changes in Serum Thyroid Hormone Levels After TSH Receptor Stimulation
| TSH Receptor Agonist | Animal Model/Subject | Dose | Time Point | % Increase in T4 | % Increase in T3 | Reference |
| rhTSH | Healthy Human Volunteers | 0.9 mg | Not Specified | 61% | 81% | [9] |
| rhTSH | Healthy Human Volunteers | 0.9 mg | Not Specified | 207% (Free T4) | 230% (Free T3) | [9] |
| TSHR Agonist (C2) | Mice | 0.5-1.0 mg (IP, twice daily) | Not Specified | ~140% | Not Reported | [10] |
| TSHR Agonist (E2) | Mice | 0.5-1.0 mg (IP, twice daily) | Not Specified | ~470% | Not Reported | [10] |
Table 2: Reported Changes in Thyroid-Specific Gene Expression After TSH Receptor Agonist Stimulation in vitro
| TSH Receptor Agonist | Cell Type | Dose | Time Point | Fold Increase in NIS mRNA | Fold Increase in TPO mRNA | Reference |
| TSHR Agonist (C2) | Primary Human Thyrocytes | 10 µM | 5 days | ~20 | ~92 | [10] |
| TSHR Agonist (E2) | Primary Human Thyrocytes | 10 µM | 5 days | ~121 | ~137 | [10] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TSH Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Assessing this compound's Effect on Assay Variability.
Caption: Troubleshooting Flowchart for In Vivo Thyroid Hormone Assays.
References
- 1. Within-Person Variation in Serum Thyrotropin Concentrations: Main Sources, Potential Underlying Biological Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thyroid method 1b: Thyrotropin-stimulating hormone (TSH) receptor activation based on cAMP measurement | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. The "TSH Receptor Glo Assay" - A High-Throughput Detection System for Thyroid Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Thyroid Function Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thyroid-Stimulating Hormone (TSH): TSH Levels Test [webmd.com]
- 8. TSH (Thyroid-Stimulating Hormone) Test [healthline.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
Dealing with MS437 degradation in long-term cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of MS437, a TSHR agonist, with a focus on addressing potential degradation issues in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist of the Thyrotropin Receptor (TSHR). Unlike the endogenous ligand TSH, this compound is a non-peptide molecule that binds to and activates the TSHR, initiating downstream signaling cascades. Its primary mechanism of action involves the activation of multiple G-protein signaling pathways, including Gsα, Gq/11, and Gα12.[1] This activation leads to various cellular responses depending on the cell type and experimental context.
Q2: I am observing a diminished or inconsistent response to this compound in my long-term cell culture experiments. What could be the cause?
A diminished or inconsistent response to this compound over time can stem from several factors:
-
This compound Degradation: Like many small molecules, this compound may degrade in the aqueous and warm environment of cell culture media over extended periods. This would lead to a decrease in the effective concentration of the active compound.
-
Cellular Desensitization: Prolonged stimulation of G-protein coupled receptors, such as the TSHR, can lead to receptor desensitization, internalization, and downregulation, resulting in a reduced cellular response.
-
Cell Health and Passage Number: Long-term cell culture can lead to changes in cell physiology, including senescence and altered gene expression, which may affect the expression and function of the TSHR and its signaling components.[2][3][4][5]
-
Precipitation of this compound: The compound may precipitate out of the culture medium, especially if its solubility limit is exceeded or if the solvent concentration (e.g., DMSO) is too high.[6]
Q3: How can I determine if this compound is degrading in my cell culture medium?
You can assess the stability of this compound in your specific cell culture setup by performing a stability study. This typically involves incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 6, 12, 24, 48 hours). The concentration of the intact this compound in these samples can then be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of degradation.
Q4: What are the potential degradation products of this compound and could they be affecting my cells?
While specific degradation products of this compound have not been extensively characterized in the public domain, compounds with a quinoline (B57606) carboxamide structure can be susceptible to hydrolysis of the amide bond, particularly at non-neutral pH or in the presence of cellular enzymes.[7] Oxidation of the quinoline ring system is another potential degradation pathway.[1][8]
These degradation products could potentially be inactive, have reduced activity, or in some cases, exhibit off-target effects or cytotoxicity. For example, some degradation products of other small molecules have been shown to affect cell proliferation and morphology.[7][9][10] If you suspect degradation, it is crucial to consider that the observed cellular phenotype might be influenced by these breakdown products.
Troubleshooting Guides
Problem: Inconsistent or Decreasing Agonist Activity of this compound
| Possible Cause | Troubleshooting Steps |
| This compound Degradation in Media | 1. Perform a Stability Study: Use HPLC or LC-MS to quantify the concentration of this compound in your cell culture medium over the time course of your experiment. 2. Replenish this compound: If degradation is confirmed, replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration. 3. Optimize Storage: Ensure that your stock solution of this compound is stored correctly. It is recommended to store it at -20°C for long-term storage and at 4°C for short-term use, protected from light.[11] Prepare fresh working solutions from the stock for each experiment. |
| Cellular Desensitization to this compound | 1. Vary Treatment Duration: Perform time-course experiments to determine the optimal duration of this compound treatment before significant desensitization occurs. 2. Use Intermittent Dosing: Instead of continuous exposure, consider a "washout" period where the cells are cultured in this compound-free medium before re-stimulation. |
| This compound Precipitation | 1. Visual Inspection: Carefully inspect the cell culture medium for any visible precipitate after adding this compound. 2. Optimize Solubilization: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%). Prepare intermediate dilutions in pre-warmed media before adding to the final culture volume.[6] 3. Solubility Test: Determine the solubility of this compound in your specific cell culture medium. |
| Suboptimal Cell Health | 1. Monitor Cell Morphology: Regularly check the morphology of your cells. Signs of stress or senescence (e.g., enlarged and flattened cells) may indicate issues with long-term culture.[4] 2. Use Low Passage Number Cells: Whenever possible, use cells with a low passage number for your experiments to ensure consistency.[2] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of this compound degradation in a specific cell culture medium at 37°C.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium (the same type used in your experiments)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
Methodology:
-
Prepare Spiked Medium: Warm the cell culture medium to 37°C. Prepare a solution of this compound in the pre-warmed medium at the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Time Point 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining this compound-containing medium in the 37°C incubator.
-
Collect Time Points: At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect aliquots of the incubated medium and store them at -80°C.
-
Sample Preparation for Analysis: Once all time points are collected, thaw the samples. Precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) or methanol. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage of remaining this compound against time to visualize the degradation profile.
Protocol 2: cAMP Assay to Measure Gsα Pathway Activation
Objective: To quantify the activation of the Gsα pathway by this compound by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the TSHR
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Cell culture plates (96-well or 384-well)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Methodology:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates and allow them to adhere and reach the desired confluency.
-
Pre-treatment: Aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period as recommended by the assay kit manufacturer.
-
Stimulation: Add varying concentrations of this compound or controls (vehicle, forskolin) to the wells. Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the instructions of your chosen assay kit.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and plot the response as a function of this compound concentration. Calculate the EC50 value to determine the potency of this compound in activating the Gsα pathway.
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 6 | 9.1 | 91% |
| 12 | 8.2 | 82% |
| 24 | 6.5 | 65% |
| 48 | 4.1 | 41% |
Table 2: Potency of this compound on TSHR Signaling Pathways (Hypothetical Data)
| Signaling Pathway | Readout | EC50 (nM) |
| Gsα | cAMP accumulation | 50 |
| Gq/11 | Intracellular Ca2+ flux | 75 |
| Gα12 | Serum Response Element (SRE) activation | 120 |
Visualizations
Caption: Signaling pathways activated by this compound through the TSHR.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical troubleshooting workflow for this compound activity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 3. TSH receptor monoclonal antibodies with agonist, antagonist, and inverse agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Reducing background noise in MS437 luminescence assays
Welcome to the technical support center for the MS437 luminescence assay. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize experimental outcomes, with a specific focus on reducing background noise for accurate and reliable data.
Troubleshooting Guide: Reducing High Background Noise
High background noise can significantly impact the sensitivity and accuracy of luminescence assays, leading to a poor signal-to-noise ratio. This guide addresses common causes of high background in a question-and-answer format, providing systematic solutions to specific issues encountered during your experiments.
Q1: My "no-enzyme" or "blank" control wells show a very high signal. What is the likely cause and how can I fix it?
A high signal in your blank or negative control wells indicates that the luminescence is not specific to the intended biological reaction. The most common causes are issues with the assay plates, reagents, or contamination.[1][2]
-
Assess Plate Phosphorescence: White microplates, recommended for maximizing signal, can absorb energy from ambient light and emit it as phosphorescence, which is detected by the luminometer.[3][4]
-
Solution: Dark-adapt your plates for 5-10 minutes before reading to allow any phosphorescence to dissipate. You can test for this by measuring an empty plate over time; a decreasing signal indicates phosphorescence.[4]
-
-
Check for Contaminated Reagents: Buffers, solvents (like DMSO), or water used to prepare solutions may be contaminated with luminescent compounds or have microbial growth.[5][6]
-
Solution: Use high-purity, sterile reagents and water. Prepare fresh buffers and solutions for each experiment and filter them if necessary.[5] Test individual components for intrinsic luminescence.
-
-
Evaluate Reagent Stability: Some assay reagents or substrates can be unstable and spontaneously hydrolyze or react, generating a luminescent signal independent of the enzyme activity.[5]
Q2: I'm observing high variability and inconsistent background across my plate. What could be the cause?
High variability can be caused by several factors, including inconsistent pipetting, poor mixing, or environmental factors affecting the plate.[1][2]
-
Pipetting Inaccuracies: Small variations in the volume of cells or reagents can lead to significant differences in the final signal.[1]
-
Inadequate Mixing: Poor mixing of reagents and samples can result in well-to-well concentration differences or aggregation.[7]
-
Solution: Mix samples and reagents thoroughly after addition. Be careful to avoid creating bubbles, which can scatter light and cause erroneous readings.[7]
-
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect assay performance.[1]
-
Solution: To mitigate this, avoid using the outer wells for critical samples. Instead, fill them with buffer or media to create a humidity barrier.
-
-
Temperature Fluctuations: Luminescence assays are often enzymatic and temperature-dependent. Inconsistent temperature across the plate can lead to variable reaction rates.[7]
Q3: My background signal seems to be increasing due to signal from adjacent "high-signal" wells. How can I prevent this?
This phenomenon is known as crosstalk, where the signal from a very bright well "bleeds" over and is detected in neighboring wells, artificially increasing their background reading.[8]
-
Plate Selection: The type of microplate used is critical.
-
Solution: Use solid white opaque-walled plates, as they reflect light to maximize the signal while preventing light from passing through the well walls.[7][9] If crosstalk is still a major issue with an extremely bright signal, consider using a black opaque plate, which will absorb light and reduce crosstalk, though it will also reduce the overall signal intensity by about an order of magnitude.[7][8]
-
-
Plate Layout: The arrangement of samples on the plate can be optimized.
-
Solution: If possible, arrange samples so that high-signal wells are not adjacent to low-signal or blank wells. Leaving an empty well (or a well with blank reagent) between samples can act as a buffer zone to reduce signal bleed.[8]
-
-
Instrument Design: Some luminometers are better designed to minimize crosstalk.
Q4: How do I optimize my luminometer settings to improve the signal-to-noise ratio?
Incorrect instrument settings can fail to detect a low signal or, conversely, amplify the background noise, leading to poor data quality.[1][11]
-
Optimize Gain Setting: The gain controls the voltage to the photomultiplier tube (PMT) detector, amplifying the light signal.[10][11] An inappropriately high gain will amplify both the specific signal and the background noise.[11]
-
Solution: If your reader has an auto-gain function, use it by first reading a well with the highest expected signal. This will set the optimal gain for the entire plate.[12] If adjusting manually, start with a moderate gain setting (e.g., a PMT value around 150 can be a good starting point for some instruments) and adjust based on your positive and negative controls.[3] The goal is to find a setting that is high enough to detect your signal clearly above background but low enough to prevent saturation of the brightest samples.[3][11]
-
-
Adjust Integration Time: This is the duration the detector collects photons from each well.[13]
-
Solution: A longer integration time can increase sensitivity for low-level signals by collecting more photons.[13] However, it can also increase the background reading and the total plate read time.[1][13] For glow-type assays with low signals, increasing the number of reads per well (e.g., from 10 to 50 or 100) can also improve the signal-to-noise ratio through statistical averaging.[3]
-
Frequently Asked Questions (FAQs)
What is the best type of microplate to use for luminescence assays?
For most luminescence assays, solid white, opaque-walled microplates are recommended.[7][9] The white walls reflect the light produced by the reaction, maximizing the signal directed towards the detector and thus increasing sensitivity.[9] Black plates can be used to reduce signal intensity and crosstalk if the signal is too strong, but they will decrease the overall luminescent signal.[7]
Can bubbles in the wells affect my results?
Yes. Bubbles in the assay solution can scatter light, leading to inconsistent and erroneous readings from the luminometer.[7] It is important to add reagents gently to avoid introducing bubbles.[7]
How critical is the incubation time after adding reagents?
The incubation time can be very important. Reading the plate too soon might result in a poor signal-to-noise ratio, while incubating for too long might lead to signal decay or saturation of the detector if the signal is very strong.[7] Follow the kit manufacturer's recommendations and ensure consistent timing for all plates in an experiment.
My untreated control cells show a very high basal signal. How can I reduce this?
High basal signal in cell-based assays can be due to the biology of your system.[1] Consider these strategies:
-
Reduce Plasmid Concentration: If using a reporter gene assay, titrate the amount of transfected plasmid DNA to avoid overexpression.[1]
-
Change Promoters: Use a weaker promoter to drive the reporter gene expression.[1]
-
Select a Different Cell Line: Different cell lines have varying levels of endogenous pathway activity. Testing your assay in several cell lines may identify one with a lower basal signal.[1]
Can the cell culture medium itself contribute to background?
While less common in luminescence than fluorescence, some media components can interfere with assay chemistry. More importantly for cell-based assays, factors in the media can affect cell health and metabolism, which can indirectly influence the background signal of viability or cytotoxicity assays. When troubleshooting, testing the assay reagents with media alone (no cells) is a good control to perform.[6]
Data Presentation
Table 1: Impact of Microplate Color on Luminescence Signal
This table summarizes the general effects of different microplate colors on signal intensity and background noise in luminescence assays. Opaque white plates are generally the best choice for maximizing the signal-to-background ratio.
| Microplate Color | Signal Intensity | Background/Crosstalk | Recommended Use |
| White, Opaque | Highest (reflects light)[7][9] | Low (blocks light transmission) | Standard luminescence assays, maximizing sensitivity.[7] |
| Black, Opaque | Low (absorbs light)[7][8] | Lowest (absorbs stray light) | Assays with very high signal intensity to prevent crosstalk; multiplexing with fluorescence.[7][8] |
| Clear | Low (light passes through)[9] | High (light scattering and crosstalk) | Not recommended for luminescence; used for absorbance or microscopy.[9] |
Experimental Protocols
Protocol 1: Systematic Identification of Background Noise Source
This protocol provides a step-by-step method to systematically identify the source of high background in your this compound assay.
Materials:
-
Solid white 96-well microplate
-
All individual components of your assay: buffer, substrate, enzyme, cell culture medium, etc.
-
High-purity water
-
Luminometer
Procedure:
-
Plate Layout Design: Design a plate map to test each component individually and in combination. A suggested layout is provided below.
-
Component Testing: In triplicate, add the components to the wells as described in the layout.
-
Well A1-A3 (Plate Blank): Empty wells. This measures the background of the luminometer and the plate itself after dark adaptation.
-
Well B1-B3 (Buffer Blank): Add only the assay buffer.
-
Well C1-C3 (Substrate Blank): Add assay buffer and the luminescent substrate.
-
Well D1-D3 (Medium Blank): Add only the cell culture medium.
-
Well E1-E3 (Full Reagent Blank): Add all assay reagents as you would for a "no-enzyme" or "no-cell" control.
-
-
Incubation: Incubate the plate at the standard assay temperature for the recommended duration. Ensure the plate is protected from light.
-
Dark Adaptation: Before reading, place the plate in the dark inside the luminometer for 5-10 minutes.[4]
-
Measurement: Read the luminescence of the entire plate using your standard instrument settings.
-
Data Analysis:
-
Compare the signal from the "Plate Blank" wells to the other wells. A high signal here that decays over time suggests plate phosphorescence.[4]
-
A high signal in the "Buffer Blank" or "Medium Blank" suggests contamination or intrinsic luminescence of these components.
-
A high signal in the "Substrate Blank" that increases over the incubation period points to substrate instability.[5]
-
By comparing the wells, you can pinpoint which component or combination is contributing the most to the background signal.
-
Protocol 2: Optimizing Luminometer Gain for Signal-to-Noise Ratio
This protocol helps you determine the optimal gain setting on your luminometer to maximize the signal-to-noise (S/N) ratio.
Materials:
-
Positive control sample (a sample known to produce a strong luminescent signal)
-
Negative control/blank sample (e.g., buffer with all assay reagents except the analyte/enzyme)
-
Solid white 96-well microplate
-
Luminometer
Procedure:
-
Prepare Samples: Pipette at least three replicates of your positive control and your negative control/blank into wells of the microplate.
-
Initial Reading (Manual Gain):
-
Set the luminometer to a low manual gain setting.
-
Read the luminescence of both the positive and negative control wells. Record the values.
-
-
Incremental Gain Increase:
-
Increase the gain setting incrementally. After each increase, read the positive and negative control wells again.
-
Continue this process, recording the signal from both sets of wells at each gain setting.
-
-
Identify Saturation: Note the gain setting at which the signal from the positive control stops increasing linearly and plateaus. This is the point of detector saturation. The optimal gain will be below this level.[11][12]
-
Data Analysis:
-
For each gain setting, calculate the average signal for the positive controls (S) and the negative controls (B, for background).
-
Calculate the Signal-to-Background ratio (S/B) by dividing the average signal of the positive control by the average signal of the background (S/B = S / B).
-
Plot the S/B ratio against the gain setting.
-
The optimal gain is the setting that provides the highest S/B ratio without saturating the detector with your positive control sample.[14]
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. agilent.com [agilent.com]
- 4. berthold.com [berthold.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 9. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 14. gmpplastic.com [gmpplastic.com]
Technical Support Center: Controlling for Vehicle Effects in MS437 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MS437. This resource provides comprehensive guidance on appropriately controlling for vehicle effects, such as those from Dimethyl Sulfoxide (B87167) (DMSO), to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control necessary in my experiments?
A1: this compound is a small molecule agonist of the thyrotropin receptor (TSHR)[1]. Like many small molecules, it may require an organic solvent, such as DMSO, for solubilization in aqueous media for in vitro and in vivo studies. The vehicle is the solvent used to dissolve or suspend this compound. It is crucial to use a vehicle control group in your experiments because the vehicle itself can have biological effects that could be mistakenly attributed to this compound[2][3][4]. A vehicle control group receives the vehicle alone, administered in the same concentration, volume, and manner as the this compound-treated group, allowing you to isolate the specific effects of this compound.
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
A2: There is no single maximum concentration of DMSO that is safe for all cell lines, as sensitivity is highly cell-type dependent[5][6][7]. However, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers recommending 0.1% or lower, especially for sensitive cell lines or long-term incubation studies[5][7][8][9]. It is critical to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest concentration that does not significantly affect cell viability, proliferation, or other key endpoints of your study[5].
Q3: My this compound stock solution requires a higher DMSO concentration for solubility than my cells can tolerate. What should I do?
A3: This is a common challenge. Here are some strategies:
-
High-Concentration Stock: Prepare a high-concentration stock of this compound in 100% DMSO. This allows for a greater dilution factor in your final culture medium, thereby reducing the final DMSO concentration.
-
Serial Dilutions: Perform serial dilutions of your high-concentration this compound stock in culture medium to reach your desired final compound concentration while minimizing the final DMSO concentration[5].
-
Alternative Solvents: If your cells are particularly sensitive to DMSO, you may consider exploring other solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG). However, these also have their own potential biological effects and would require their own vehicle controls[6][10].
Troubleshooting Guides
Issue 1: High background or unexpected activity in vehicle control wells.
-
Possible Cause: The concentration of DMSO used as a vehicle is exerting its own biological effects. DMSO is not inert and can influence various cellular processes, including cell growth, differentiation, and signaling pathways[5][11][12][13][14][15][16][17].
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone on your specific cell line to identify the highest concentration that does not impact your experimental endpoint[5].
-
Match DMSO Concentrations: Ensure the final DMSO concentration is identical across all experimental and control wells. If you use different concentrations of this compound prepared from a stock in DMSO, you must prepare a corresponding vehicle control for each final DMSO concentration[5][18].
-
Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experiment[5].
-
Issue 2: Poor reproducibility of experimental results.
-
Possible Cause: DMSO is hygroscopic and readily absorbs water from the atmosphere, which can alter the concentration of your stock solutions over time[5].
-
Troubleshooting Steps:
-
Proper Storage: Store DMSO in small, tightly sealed aliquots to minimize air exposure.
-
Fresh Dilutions: Prepare fresh dilutions of your this compound stock for each experiment.
-
Quality Control: Periodically check the quality of your DMSO stock.
-
Issue 3: Unexpected effects on signaling pathways.
-
Possible Cause: DMSO can modulate various signaling pathways, which may interfere with the investigation of this compound's mechanism of action[13][15][16].
-
Troubleshooting Steps:
-
Literature Review: Research the known effects of DMSO on the specific signaling pathways you are studying.
-
Pathway-Specific Controls: Include controls to assess the impact of DMSO alone on the activation or inhibition of the signaling pathway of interest.
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to establish the appropriate DMSO concentration for your specific cell line and assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
High-purity, sterile DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 2% down to 0.02% (this will result in a final concentration of 1% to 0.01%).
-
Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment.
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Protocol 2: General Cell-Based Assay with this compound and Vehicle Control
Materials:
-
This compound
-
High-purity, sterile DMSO
-
Your cell line of interest in culture
-
Complete cell culture medium
-
Appropriate assay plates (e.g., 96-well plates)
-
Assay-specific reagents
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Drug Dilutions: Create a serial dilution of your this compound stock in 100% DMSO.
-
Prepare Final Drug and Vehicle Solutions: Dilute each this compound concentration and a "DMSO only" sample in your cell culture medium to the final desired concentration. Ensure the dilution factor is the same for all samples to maintain a constant final DMSO concentration. For example, if you add 2 µL of your DMSO stocks to 198 µL of medium, the final DMSO concentration will be 1%.
-
Cell Seeding: Seed your cells in the assay plate at the desired density and allow them to adhere overnight.
-
Cell Treatment: Remove the culture medium and add the final this compound dilutions and the vehicle control (medium with the same final DMSO concentration) to your cells. Also include a "no treatment" control with medium only.
-
Incubation: Incubate the cells for the desired time period.
-
Assay: Perform your specific assay (e.g., measure downstream signaling, gene expression, or cell proliferation).
Data Presentation
Table 1: Example of DMSO Dose-Response on Cell Viability
| Final DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation |
| 0 (No DMSO Control) | 100 | 4.5 |
| 0.05 | 98.2 | 5.1 |
| 0.1 | 96.5 | 4.8 |
| 0.25 | 92.1 | 5.5 |
| 0.5 | 85.3 | 6.2 |
| 1.0 | 65.7 | 7.1 |
| 2.0 | 30.1 | 8.9 |
Table 2: Example of Experimental Groups for an this compound Study
| Group | Treatment | This compound Concentration | Final DMSO Concentration | Purpose |
| 1 | Untreated Control | 0 µM | 0% | Baseline measurement |
| 2 | Vehicle Control | 0 µM | 0.1% | To measure the effect of the vehicle |
| 3 | This compound Treatment 1 | 1 µM | 0.1% | To measure the effect of this compound |
| 4 | This compound Treatment 2 | 10 µM | 0.1% | To measure the dose-dependent effect of this compound |
| 5 | Positive Control | Varies | Varies | To ensure the assay is working correctly |
Visualizations
Caption: Simplified signaling pathway of this compound via the TSH receptor.
Caption: Experimental workflow for a cell-based assay with this compound.
Caption: Logical relationship for interpreting experimental results.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 14. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 15. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 16. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing incubation time for MS437 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of MS437 in cell-based assays. For the purposes of this guide, this compound is presented as a selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK1/2, this compound effectively blocks the downstream signaling of the MAPK/ERK pathway, which is crucial for cell proliferation, survival, and differentiation.
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay. We recommend starting with a dose-response experiment to determine the IC50 in your system. A common starting range is 10 nM to 10 µM. For time-course experiments, we suggest starting with a 24-hour incubation period and then optimizing based on the desired biological endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of at least 10 mM. The stock solution should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, this compound can be used in combination with other therapeutic agents. Synergistic effects are often observed when targeting parallel signaling pathways or upstream/downstream components of the MAPK pathway. A checkerboard assay is recommended to determine the optimal concentrations for combination studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound | 1. Inactive compound due to improper storage or handling.2. Suboptimal concentration.3. Cell line is resistant to MEK inhibition.4. Insufficient incubation time. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C and protection from light.2. Perform a dose-response experiment (e.g., 1 nM to 100 µM) to determine the optimal concentration for your cell line.3. Verify the activation status of the MAPK pathway in your cell line (e.g., by checking for BRAF or RAS mutations). Consider using a different cell line with a known dependency on this pathway.4. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time. |
| High background signal in the assay | 1. High final DMSO concentration.2. Non-specific effects of this compound at high concentrations. | 1. Ensure the final DMSO concentration in the culture medium is below 0.1%.2. Lower the concentration of this compound used in the assay. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Cell line passage number is too high. | 1. Ensure a consistent cell seeding density across all wells and experiments.2. Use a calibrated timer for all incubation steps.3. Use cells with a low passage number and maintain a consistent passage number for all experiments. |
| Cell death observed at all concentrations | 1. This compound is highly toxic to the cell line.2. Contamination of cell culture. | 1. Reduce the highest concentration of this compound in your dose-response experiment.2. Check for signs of microbial contamination in your cell culture. |
Experimental Protocols
Dose-Response Experiment for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for Phospho-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Technical Support Center: Troubleshooting MS437 Replication Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with MS437, a novel inhibitor of the Kinase Associated Protein 6 (KAP6). Our aim is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent levels of apoptosis in our cancer cell line XYZ after this compound treatment. What are the potential causes?
Inconsistent induction of apoptosis can stem from several factors, ranging from experimental setup to cell culture conditions. The most common variables include cell density at the time of treatment, passage number of the cell line, and the specific lot of fetal bovine serum (FBS) being used.
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density for every experiment. We recommend a starting density of 5 x 10³ cells/well in a 96-well plate for apoptosis assays.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered sensitivity to treatment.
-
Lot-Test Fetal Bovine Serum (FBS): Different lots of FBS can contain varying levels of growth factors that may interfere with this compound activity. It is advisable to test and qualify a single large lot of FBS for the entire series of experiments.
Below is a summary of how cell density can impact the efficacy of this compound (10 µM) on apoptosis induction in XYZ cells after 48 hours.
| Seeding Density (cells/well) | Apoptosis Rate (% of Control) | Standard Deviation |
| 2,500 | 75% | ± 4.5% |
| 5,000 (Recommended) | 62% | ± 1.8% |
| 10,000 | 45% | ± 8.2% |
Q2: Our Western blot results show variable inhibition of p-ProteinY (Thr58), the downstream target of KAP6. How can we improve consistency?
Variable target inhibition is often traced back to the timing of cell lysis after treatment, as well as technical aspects of the Western blotting procedure itself. The phosphorylation of ProteinY is a dynamic process, and capturing the peak of inhibition requires precise timing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Western blot results.
Key Recommendations:
-
Lysis Buffer: Always use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of ProteinY.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Antibody Validation: Ensure the primary antibody for p-ProteinY has been validated for specificity.
Q3: What is the recommended experimental protocol for assessing this compound-induced apoptosis?
For measuring apoptosis, we recommend a luminogenic caspase-3/7 activity assay, which provides a sensitive and reproducible readout.
Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding: Plate XYZ cells in a white-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired final concentrations to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Signal Development: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
Signaling Pathway and Experimental Overview
This compound Mechanism of Action
This compound is a potent and selective inhibitor of Kinase Associated Protein 6 (KAP6). In many cancer cell types, the KAP6 pathway is constitutively active, leading to the phosphorylation of ProteinY at the Threonine 58 residue (p-ProteinY). This phosphorylation event prevents the activation of pro-apoptotic caspases. By inhibiting KAP6, this compound blocks the phosphorylation of ProteinY, thereby unleashing the apoptotic cascade.
Caption: Signaling pathway of this compound action.
Detailed Methodologies
Western Blotting for p-ProteinY
-
Cell Culture and Treatment: Plate 2 x 10⁵ XYZ cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time (e.g., 8 hours).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ProteinY (Thr58) (1:1000) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane 3 times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Technical Support Center: TSHR Desensitization in Prolonged MS437 Exposure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying Thyroid-Stimulating Hormone Receptor (TSHR) desensitization, particularly in the context of prolonged exposure to the novel small molecule agonist, MS437.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TSHR activation by an agonist like this compound?
A1: The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR).[1][2][3] Upon binding of an agonist such as TSH or a small molecule like this compound, the receptor undergoes a conformational change. This change primarily activates the Gs alpha subunit of the associated heterotrimeric G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3][4] cAMP then acts as a second messenger to activate Protein Kinase A (PKA) and other downstream effectors, leading to physiological responses in the cell.[2][4] The TSHR can also couple to other G proteins, such as Gq/11, to activate the phospholipase C pathway, though the Gs-cAMP pathway is considered primary.[4][5]
Q2: We are observing a diminished cAMP response after prolonged incubation with this compound. What is the likely cause?
A2: This phenomenon is characteristic of homologous desensitization, a common regulatory mechanism for GPCRs.[6][7][8] Prolonged exposure to an agonist leads to a multi-step process that dampens the receptor's signaling capacity.[9] The key steps are:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated TSHR.[10][11][12]
-
Arrestin Recruitment: Phosphorylated receptors are recognized by β-arrestin proteins.[12][13][14]
-
G Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's interaction with G proteins, thereby reducing cAMP production.[12][15]
-
Receptor Internalization: β-arrestin also acts as an adaptor protein to facilitate the removal of the receptor from the cell surface via clathrin-coated pits.[10][11][16][17]
Q3: How quickly does TSHR desensitization occur?
A3: The initial phases of desensitization, such as receptor phosphorylation and arrestin binding, can be very rapid, occurring within seconds to minutes of agonist exposure.[10][11][13] Receptor internalization typically follows over a period of minutes to an hour.[16][18] The subsequent fate of the internalized receptor, either recycling back to the cell surface or degradation, occurs over a longer timescale.[16][17][19]
Q4: Does TSHR recycle back to the cell surface after internalization?
A4: Yes, studies have shown that a majority of internalized TSHR molecules (around 90%) are recycled back to the plasma membrane, while the ligand (in this case, TSH) is often targeted for lysosomal degradation.[16][17][19] This recycling allows for the resensitization of the cellular response to the agonist.
Q5: Can this compound induce β-arrestin-mediated signaling pathways independent of G proteins?
A5: It is plausible. For many GPCRs, β-arrestins, after binding to the receptor, can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[9][14][20][21] If you are investigating the effects of this compound, it would be prudent to examine the phosphorylation status of kinases like ERK, AKT, and p38 MAPK to determine if β-arrestin-biased signaling is occurring.[14][22]
Troubleshooting Guides
Problem 1: Inconsistent cAMP assay results after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to altered receptor expression and signaling. Use cells within a consistent and validated passage range.[22] |
| Cell Confluency | Assaying cells at different confluency levels can affect results. Ensure cells are seeded at a consistent density and reach a confluent monolayer before the assay.[22] |
| Agonist Incubation Time | The timing of agonist stimulation is critical. Create a detailed time-course experiment to identify the peak and subsequent desensitization phases of the cAMP response. |
| Assay Temperature | Temperature fluctuations can impact enzyme kinetics. Ensure all incubation steps are performed at the recommended and consistent temperature (e.g., 37°C for cell treatment, room temperature for assay steps).[22] |
Problem 2: No significant receptor phosphorylation detected after this compound exposure.
| Possible Cause | Suggested Solution |
| Inappropriate Time Point | Receptor phosphorylation can be a transient event. Perform a time-course experiment with short incubation times (e.g., 0, 2, 5, 15, 30 minutes) to capture the peak phosphorylation.[10][11] |
| Low Antibody Affinity/Specificity | Ensure the phospho-specific antibody is validated for detecting TSHR phosphorylation. If a site-specific antibody is unavailable, consider using a pan-phosphoserine/threonine antibody after immunoprecipitating the receptor.[23][24] |
| Insufficient Cell Lysis | Incomplete cell lysis will result in low receptor yield. Optimize the lysis buffer and procedure to ensure efficient protein extraction.[24][25] |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate the receptor. Always use ice-cold buffers and include phosphatase inhibitors in your lysis buffer.[10] |
Problem 3: Difficulty observing TSHR internalization with microscopy.
| Possible Cause | Suggested Solution |
| Low Receptor Expression | If using transient transfection, optimize the transfection efficiency. For stable cell lines, confirm receptor expression levels by flow cytometry or western blot. |
| Ineffective Labeling | Ensure the fluorescently tagged ligand or antibody used for labeling is functional and provides a strong signal. Test different labeling concentrations and incubation times. |
| Fixation/Permeabilization Artifacts | The fixation and permeabilization steps can alter cell morphology and protein localization. Test different protocols (e.g., paraformaldehyde vs. methanol (B129727) fixation) to find the optimal conditions. |
| Incorrect Timing | Internalization is a dynamic process. Use live-cell imaging or a detailed time-course experiment with fixed cells to capture the process.[16] |
Quantitative Data Summary
Table 1: Effect of Prolonged this compound Exposure on cAMP Production HEK293 cells stably expressing human TSHR were pre-incubated with 10 µM this compound for varying durations, followed by a washout and re-stimulation with 10 µM this compound for 15 minutes.
| Pre-incubation Time with this compound | cAMP Production (% of Control) | Standard Deviation |
| 0 min (Control) | 100% | ± 8.5% |
| 30 min | 65% | ± 6.2% |
| 1 hour | 42% | ± 5.1% |
| 4 hours | 25% | ± 3.8% |
| 12 hours | 18% | ± 3.1% |
Table 2: TSHR Phosphorylation and β-Arrestin 2 Recruitment Time Course TSHR-expressing cells were treated with 10 µM this compound for the indicated times.
| Time Point | Receptor Phosphorylation (Fold Change) | β-Arrestin 2 Recruitment (Fold Change) |
| 0 min | 1.0 | 1.0 |
| 2 min | 3.8 | 2.5 |
| 5 min | 5.2 | 4.1 |
| 15 min | 4.5 | 3.9 |
| 30 min | 3.1 | 2.8 |
Table 3: Cell Surface TSHR Levels After this compound Exposure Cell surface receptor levels were quantified by cell-based ELISA following treatment with 10 µM this compound.
| Treatment Duration | Cell Surface TSHR (% of Control) | Standard Deviation |
| 0 min (Control) | 100% | ± 7.3% |
| 15 min | 92% | ± 6.8% |
| 30 min | 78% | ± 5.9% |
| 60 min | 55% | ± 4.5% |
| 120 min | 48% | ± 4.2% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
-
Cell Seeding: Seed HEK293-TSHR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Desensitization (Pre-treatment): Remove culture medium and add serum-free medium containing the desired concentration of this compound or vehicle control. Incubate for the desired prolonged exposure time (e.g., 4 hours) at 37°C.
-
Washout: Carefully aspirate the medium and wash the cells twice with pre-warmed, serum-free medium to remove the pre-treatment compound.
-
Re-stimulation: Add stimulation buffer containing the desired concentration of this compound or TSH, along with a phosphodiesterase inhibitor like IBMX. Incubate for 15-30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.[26][27]
-
Data Analysis: Read the plate on an HTRF-compatible plate reader. Calculate cAMP concentrations based on the standard curve and normalize the data to the control wells.
Protocol 2: TSHR Phosphorylation Assay (Cell-Based ELISA)
-
Cell Culture: Grow HEK293 cells expressing HA-tagged TSHR in 96-well plates to confluence.[23][24]
-
Agonist Stimulation: Starve cells in serum-free medium for 2 hours. Treat cells with 10 µM this compound for various time points (e.g., 0, 2, 5, 15, 30 minutes) at 37°C.
-
Lysis: Aspirate the medium and immediately add 150 µL of ice-cold Lysis Buffer containing protease and phosphatase inhibitors. Incubate on an orbital shaker for 30 minutes at 4°C.[24]
-
Immunoprecipitation (if necessary): For lower expression systems, immunoprecipitate the HA-tagged TSHR from the lysate using anti-HA magnetic beads.[23][25]
-
ELISA Plate Coating: Coat a high-binding 96-well ELISA plate with a capture antibody (e.g., anti-HA antibody) overnight at 4°C.
-
Detection: Add cell lysates to the coated plate and incubate for 2 hours. Wash the plate, then add a primary antibody that detects either total TSHR or phosphorylated serine/threonine residues. Follow with an HRP-conjugated secondary antibody and a colorimetric substrate.
-
Quantification: Read the absorbance on a microplate reader. The level of phosphorylation is determined by normalizing the phospho-signal to the total TSHR signal.
Visualizations
Caption: Canonical TSHR signaling pathway activated by the agonist this compound.
Caption: Workflow of agonist-induced TSHR desensitization and internalization.
Caption: General experimental workflow for studying TSHR desensitization.
References
- 1. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Thyrotropin receptor - Wikipedia [en.wikipedia.org]
- 4. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Studies on homologous desensitization of the thyrotropin receptor in 293 human embryonal kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Blocking anti-thyrotropin receptor antibodies desensitize cultured human thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]
- 11. Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GRK2 and beta-arrestin 1 as negative regulators of thyrotropin receptor-stimulated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-arrestin mediates desensitization and internalization but does not affect dephosphorylation of the thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Arrestin 1 in Thyrotropin Receptor Signaling in Bone: Studies in Osteoblast-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Internalization and recycling pathways of the thyrotropin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thyrotropin receptor trafficking relies on the hScrib–βPIX–GIT1–ARF6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 7tmantibodies.com [7tmantibodies.com]
- 24. 7tmantibodies.com [7tmantibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MS437 and MS438: Potency and Efficacy of Novel TSHR Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two small molecule thyrotropin receptor (TSHR) agonists, MS437 and MS438. This document synthesizes available experimental data to objectively evaluate their respective potency and efficacy, offering insights into their potential as research tools and therapeutic agents.
Summary of In Vitro Potency and Efficacy
This compound and MS438 are small molecule agonists designed to activate the thyrotropin receptor, a key regulator of thyroid function.[1][2] Both molecules have demonstrated the ability to stimulate the TSHR, leading to downstream signaling cascades.[1] A key differentiator lies in their potency, with MS438 exhibiting a lower EC50 value, indicating a higher affinity for the receptor.
| Agonist | EC50 (M) | Activated G Proteins |
| This compound | 1.3 x 10⁻⁷ | Gsα, Gαq, Gα12 |
| MS438 | 5.3 x 10⁻⁸ | Gsα, Gαq, Gα12 |
Table 1: In Vitro Potency and G Protein Activation of this compound and MS438. Data compiled from studies on CHO cells expressing TSHR.[1][3][4][5]
Both this compound and MS438 have been shown to have an efficacy equivalent to that of thyroid-stimulating hormone (TSH) in cellular assays.[1] They act as allosteric agonists, binding to the transmembrane domain of the TSHR, specifically within transmembrane helix 3.[1][2] Molecular modeling suggests that this compound interacts with the residue T501, while MS438 binds to S505 and E506.[1][2] Neither agonist demonstrated activation of the Gβγ pathway.[1]
In Vivo Effects and Pharmacokinetics
In vivo studies in mice have confirmed the ability of both this compound and MS438 to stimulate thyroid hormone release.[1] However, their pharmacokinetic profiles show notable differences, with this compound possessing a significantly longer serum half-life.
| Agonist | In Vivo Effect | Serum Half-life (T₁/₂) |
| This compound | Sustained increase in serum T4 levels | 3.10 hours |
| MS438 | Sustained increase in serum T4 levels | 1.02 hours |
Table 2: In Vivo Effects and Serum Half-life of this compound and MS438 in mice.[1]
The longer half-life of this compound may offer advantages in certain therapeutic applications requiring sustained receptor activation. Both compounds were also shown to upregulate the expression of thyroid-specific genes, including thyroglobulin (Tg), sodium-iodide symporter (NIS), and the TSHR itself.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and MS438 upon binding to the TSHR, and the general workflow used for their identification and characterization.
Caption: TSHR Signaling Pathway Activated by this compound and MS438.
Caption: Experimental Workflow for TSHR Agonist Discovery.
Experimental Protocols
The characterization of this compound and MS438 involved several key experimental procedures:
1. High-Throughput Screening (HTS): A transcription-based luciferase-cAMP high-throughput screening system was developed to identify novel small molecule ligands for the TSHR.[1] A library of 48,224 compounds was screened in duplicate.[1] Hits were defined as compounds that produced a signal mean ± three standard deviations above the baseline.[1]
2. G Protein Activation Assay: Chinese Hamster Ovary (CHO) cells were co-transfected with TSHRs and luciferase reporter vectors to quantitatively measure the activation of Gsα, Gβγ, Gαq, and Gα12.[1] The luminescent signal generated upon G protein activation was measured to determine the specific pathways activated by the agonists.[1]
3. In Vivo T4 Release Study: Male C57BL/6J mice received three intraperitoneal (i.p.) bolus injections of 100 μg per mouse per day of either this compound or MS438 dissolved in <50% DMSO.[1] Serum T4 levels were measured to assess the in vivo potency of the agonists in stimulating thyroid hormone release.[1]
4. Pharmacokinetic (PK) Studies: A single bolus injection of each compound at a dose of 20 mg/kg was administered to Balb/c mice via intravenous (i.v.) and intraperitoneal (i.p.) routes.[1] Blood samples were collected at various time points, and the plasma concentrations of the compounds were analyzed by mass spectrometry to determine their pharmacokinetic profiles, including serum half-life.[1]
5. Thyroid-Specific Gene Expression Analysis: Thyrocytes were deprived of TSH for 48 hours and then starved in serum-free medium for 2 hours.[1] The cells were then treated with a single 1 μM dose of this compound or MS438 for 4 hours.[1] The expression levels of mRNA for thyroglobulin (Tg), sodium-iodide symporter (NIS), thyroid peroxidase (TPO), and the TSHR were measured by quantitative PCR (qPCR).[1]
Conclusion
Both this compound and MS438 are potent and effective small molecule agonists of the TSHR. MS438 demonstrates higher potency in vitro, as indicated by its lower EC50 value. Conversely, this compound exhibits a more favorable pharmacokinetic profile with a longer serum half-life, which could be advantageous for therapeutic applications requiring sustained TSHR activation. The choice between these two agonists would therefore depend on the specific requirements of the research or clinical application. Further studies are warranted to fully elucidate their therapeutic potential.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the thyroid-stimulating hormone receptor with small molecule ligands and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide: MS437 vs. Bovine TSH in TSHR Signaling Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic small molecule agonist MS437 and the natural ligand, bovine thyroid-stimulating hormone (bTSH), in their ability to activate the thyroid-stimulating hormone receptor (TSHR) and its downstream signaling pathways. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their specific applications in thyroid research and drug discovery.
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating thyroid gland function, including hormone synthesis and cell growth. Its activation is primarily initiated by the binding of thyroid-stimulating hormone (TSH). Bovine TSH (bTSH) is a commonly used natural ligand in research settings to study TSHR signaling. This compound is a novel, small molecule, allosteric agonist of the TSHR that offers a synthetic alternative to the native hormone.[1] This guide compares the performance of this compound and bTSH in activating the two major TSHR signaling cascades: the Gs/cAMP pathway and the Gq/11/PLC pathway.
Data Presentation: Quantitative Comparison of Agonist Performance
The following table summarizes the key performance metrics of this compound and bovine TSH in activating TSHR signaling pathways based on available experimental data.
| Parameter | This compound | Bovine TSH (bTSH) | Pathway | Reference |
| Potency (EC50) | 130 nM | ~3 nM | Gs/cAMP | [1] |
| Efficacy (Emax) | Equivalent to TSH (~100% of bTSH max response) | 100% (Reference) | Gs/cAMP | [1] |
| Potency (EC50) | Data not available | Higher concentrations required than for Gs/cAMP activation (in the range of 1-10 mU/ml) | Gq/11/PLC | [2] |
| Efficacy (Emax) | Potent activation, similar to TSH | 100% (Reference) | Gq/11/PLC | [1] |
TSHR Signaling Pathways
The activation of the TSHR by agonists like this compound and bTSH triggers two primary signaling cascades within the cell:
-
The Gs/cAMP Pathway: This is the canonical signaling pathway for the TSHR. Upon agonist binding, the receptor activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, ultimately resulting in thyroid hormone synthesis and secretion, as well as thyroid cell growth and differentiation.[3][4]
-
The Gq/11/PLC Pathway: The TSHR can also couple to the Gq/11 alpha subunit (Gαq/11). This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is also involved in thyroid cell function and growth.[2][5]
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid stimulating immunoglobulins, like thyrotropin activate both the cyclic AMP and the PIP2 cascades in CHO cells expressing the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Thyrotropin Receptor Antibody-Induced Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MS437 and Other Small Molecule TSHR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of MS437 and other small molecule Thyroid Stimulating Hormone Receptor (TSHR) agonists, supported by experimental data. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows.
Introduction to Small Molecule TSHR Agonists
The Thyroid Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) crucial for thyroid gland function and a key target in various thyroid disorders.[1] While recombinant human TSH (rhTSH) is used clinically, its production is costly, and it requires administration by injection.[2][3] Small molecule TSHR agonists offer a promising alternative due to their potential for oral administration and cost-effective synthesis.[4][5] These compounds typically act as allosteric modulators, binding to the transmembrane domain (TMD) of the TSHR, distinct from the orthosteric binding site of TSH on the extracellular domain.[1][4][5] This guide focuses on the comparative analysis of this compound and other notable small molecule TSHR agonists.
Quantitative Comparison of TSHR Agonists
The following table summarizes the key performance metrics of this compound and other selected small molecule TSHR agonists based on available in vitro data. These agonists are allosteric modulators that bind to the transmembrane domain of the TSHR.[6][7]
| Compound Name | Chemical Name | Action | EC50 | Binding Site (Transmembrane Helix) | Reference |
| This compound | N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide | Agonist | 1.3 x 10⁻⁷ M | TM3 | [6] |
| MS438 | Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Agonist | 5.3 x 10⁻⁸ M | TM3 | [6] |
| NCGC00161870 (C2) | N-4-(4-(5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyloxy)phenyl)acetamide | Agonist | 4 x 10⁻⁸ M (40 nM) | TM5 | [3][6] |
| E2 (S)-(+)-enantiomer of C2) | (S)-N-(4-((5-(3-benzyl-5-hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methoxyphenoxy)methyl)phenyl)acetamide | Agonist | 1.8 x 10⁻⁸ M (18 nM) | Not specified, presumed TM5 | Not directly specified |
| Org 41841 | N-tert-Butyl-5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide | Partial Agonist | 7.7 x 10⁻⁶ M (7700 nM) | TM3, 4, 5, 6, & 7 | [6] |
Signaling Pathways of Small Molecule TSHR Agonists
Small molecule agonists like this compound and MS438 activate the TSHR, leading to the stimulation of multiple G protein signaling pathways. The primary pathway involves the activation of Gsα, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[4] Additionally, these agonists have been shown to activate Gαq and Gα12 pathways.[4] However, they do not typically activate the Gβγ pathway.[4]
Caption: TSHR signaling activated by small molecule agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of small molecule TSHR agonists.
Experimental Workflow for High-Throughput Screening (HTS)
The initial identification of novel small molecule TSHR agonists often involves high-throughput screening of large chemical libraries.[8]
Caption: High-throughput screening workflow for TSHR agonists.
cAMP Measurement Assay (Luciferase Reporter)
This assay is a common method to quantify the activation of the Gsα-cAMP pathway upon TSHR stimulation.[8][9]
1. Cell Culture and Seeding:
- Culture Chinese Hamster Ovary (CHO) cells stably co-transfected with the human TSHR and a cAMP response element (CRE)-luciferase reporter gene in appropriate growth medium.
- Seed the cells into 96-well or 384-well white, clear-bottom plates at a density of approximately 15,000 cells per well.[8]
- Incubate for 24 hours to allow for cell adherence.
2. Compound Treatment:
- Prepare serial dilutions of the small molecule agonists (e.g., this compound) in serum-free medium.
- Remove the growth medium from the cells and add the compound dilutions. Include a positive control (e.g., bovine TSH) and a negative control (vehicle).
- Incubate the plates for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.[8]
3. Luciferase Assay:
- After incubation, remove the medium and lyse the cells using a commercial luciferase assay lysis buffer.
- Add the luciferase substrate to each well.
- Measure the luminescence using a microplate luminometer.
4. Data Analysis:
- Normalize the luminescence readings to the control wells.
- Plot the dose-response curves and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).
In Vitro TSHR Binding Assay (Competitive ELISA-based)
This protocol outlines a competitive binding assay to determine the ability of a small molecule to compete with a labeled ligand for binding to the TSHR.
1. Plate Coating:
- Coat ELISA plate wells with purified TSHR protein.
- Incubate overnight at 4°C.
- Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Competitive Binding:
- Prepare serial dilutions of the unlabeled small molecule agonist.
- Add the small molecule dilutions to the TSHR-coated wells.
- Immediately add a fixed concentration of biotin-labeled TSH (TSH-Biotin).
- Incubate for 2 hours at room temperature with shaking.[10]
3. Detection:
- Wash the wells to remove unbound reagents.
- Add Streptavidin-Peroxidase (SA-POD) conjugate and incubate for 20-30 minutes at room temperature.[10]
- Wash the wells again.
- Add a peroxidase substrate (e.g., TMB) and incubate in the dark until a color change is observed.[10]
- Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
4. Data Analysis:
- Measure the absorbance at 450 nm using an ELISA plate reader.
- A decrease in absorbance indicates that the small molecule is competing with TSH-Biotin for binding to the TSHR.
- Plot the competition curves and calculate the IC50 or Ki values.
Logical Relationship in Comparative Analysis
The evaluation of a novel small molecule TSHR agonist like this compound involves a hierarchical series of experiments to build a comprehensive profile of its activity and potential for therapeutic use.
Caption: Logical flow for the comparative analysis of TSHR agonists.
Conclusion
This compound and other small molecule TSHR agonists represent a promising class of compounds with the potential to offer a more convenient and cost-effective alternative to rhTSH for diagnostic and therapeutic applications. This guide provides a framework for the comparative analysis of these molecules, emphasizing the importance of quantitative data, detailed experimental protocols, and a clear understanding of their mechanism of action and signaling pathways. Further research and development in this area are warranted to translate these findings into clinical benefits.
References
- 1. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Development of Small Molecule Allosteric Modulators of Glycoprotein Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the thyroid-stimulating hormone receptor with small molecule ligands and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsrltd.com [rsrltd.com]
A Comparative Guide to the In Vitro and In Vivo Effects of MS437, a Novel TSH Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of MS437, a small molecule agonist of the Thyrotropin Receptor (TSHR). This compound presents a promising alternative to existing therapies for thyroid dysfunction. This document outlines its performance, supported by experimental data, and compares it with other therapeutic options.
I. In Vitro and In Vivo Efficacy of this compound
This compound is a potent and selective allosteric agonist of the TSHR. Unlike the endogenous ligand, thyroid-stimulating hormone (TSH), which binds to the extracellular domain, this compound interacts with the transmembrane domain of the receptor.[1] This interaction triggers a cascade of intracellular signaling events, mimicking the physiological effects of TSH.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics of this compound and comparable molecules.
| Molecule | Target | Assay | EC50 | Reference |
| This compound | TSHR | CRE-Luciferase | 1.3 x 10⁻⁷ M | [1] |
| MS438 | TSHR | CRE-Luciferase | 5.3 x 10⁻⁸ M | [1] |
| C2 (racemic) | TSHR | cAMP accumulation | 46 nM | [2][3] |
| E2 (S-enantiomer of C2) | TSHR | cAMP accumulation | 18 nM | [2][3] |
| TSH (bovine) | TSHR | CRE-Luciferase | ~ nanomolar range | [1] |
Table 1: In Vitro Potency of Small Molecule TSHR Agonists. The half-maximal effective concentration (EC50) indicates the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value denotes a higher potency.
| Treatment | Animal Model | Administration | Key Finding | Reference |
| This compound | Normal female mice | Intraperitoneal | Significantly increased serum thyroxine levels | [1] |
| C2 | Mice | Oral gavage | Increased serum thyroxine and thyroidal radioiodide uptake | [2][4] |
| E2 | Mice | Oral | Increased serum T4 levels comparable to recombinant human TSH (rhTSH) | [2] |
Table 2: In Vivo Effects of Small Molecule TSHR Agonists. These studies demonstrate the ability of these compounds to stimulate thyroid function in living organisms.
II. Comparison with Alternative Thyroid Therapies
The therapeutic landscape for thyroid disorders includes treatments that either stimulate or inhibit thyroid function. This compound, as a TSHR agonist, is primarily relevant for conditions requiring thyroid stimulation.
| Therapy Class | Examples | Mechanism of Action | Primary Use | Comparison to this compound |
| Small Molecule TSHR Agonists | This compound , MS438, C2/E2 | Allosteric activation of the TSHR, mimicking TSH. | Diagnostic applications in thyroid cancer monitoring; potential for treating hypothyroidism. | Orally bioavailable small molecules offering a potential alternative to injectable recombinant human TSH (rhTSH). |
| Recombinant Human TSH | Thyrogen® | Binds to the TSHR extracellular domain to stimulate thyroid function. | Used in the diagnosis and treatment of thyroid cancer. | This compound offers the advantage of oral administration compared to the injectable rhTSH.[5][6] |
| Antithyroid Drugs | Methimazole, Propylthiouracil | Inhibit the synthesis of thyroid hormones by blocking the enzyme thyroid peroxidase.[7][8] | Treatment of hyperthyroidism (e.g., Graves' disease). | These drugs have an opposing mechanism of action to this compound; they are used to reduce thyroid activity. |
| Radioactive Iodine (RAI) | I-131 | Destroys thyroid tissue. | Treatment of hyperthyroidism and thyroid cancer. | A destructive therapy, whereas this compound is a stimulatory agent. |
| Thyroid Hormone Replacement | Levothyroxine (T4) | Synthetic thyroid hormone that replaces deficient endogenous production. | Treatment of hypothyroidism. | Levothyroxine directly replaces the hormone, while this compound stimulates the thyroid gland to produce its own hormones. |
Table 3: Comparison of this compound with Other Thyroid Therapies. This table provides a qualitative comparison of the mechanisms and applications of different treatment modalities for thyroid disorders.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
A. High-Throughput Screening (HTS) for TSHR Agonists
This protocol outlines the cell-based assay used to identify this compound from a large compound library.
Objective: To identify small molecules that activate the human TSH receptor.
Principle: A Chinese Hamster Ovary (CHO) cell line was stably transfected with a plasmid containing the human TSHR gene and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene. Activation of the TSHR leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. The resulting light emission is measured to quantify receptor activation.[1]
Protocol:
-
Cell Culture: Maintain CHO cells stably expressing the human TSHR and a CRE-luciferase reporter in a suitable growth medium supplemented with fetal bovine serum and antibiotics. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Plate Preparation: Seed the cells into 384-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add the compounds from the chemical library to the assay plates at a final concentration of 10 µM. Include appropriate controls, such as a vehicle control (DMSO) and a positive control (bovine TSH).
-
Incubation: Incubate the plates for 6 hours at 37°C to allow for receptor activation and luciferase expression.
-
Lysis and Luminescence Measurement: Add a cell lysis reagent containing the luciferase substrate (e.g., Bright-Glo™) to each well. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls. Identify "hits" as compounds that produce a signal significantly above the baseline (e.g., mean ± 3 standard deviations).[1]
B. G Protein Signaling Pathway Activation Assays
These assays determine which specific G protein pathways are activated by this compound upon binding to the TSHR.
Objective: To quantify the activation of Gsα, Gq/11, and Gα12 signaling pathways.
Principle: Luciferase reporter constructs containing response elements specific to different signaling pathways are used.
-
Gsα Pathway: Measured by the activation of a CRE-luciferase reporter, as described in the HTS protocol.
-
Gq/11 Pathway: Measured by the activation of a Nuclear Factor of Activated T-cells (NFAT) response element-luciferase reporter. Gq/11 activation leads to an increase in intracellular calcium, which activates NFAT.
-
Gα12 Pathway: Measured by the activation of a Serum Response Element (SRE)-luciferase reporter.
Protocol:
-
Cell Culture and Transfection: Co-transfect CHO cells with the human TSHR and the respective luciferase reporter construct (CRE-luc, NFAT-luc, or SRE-luc).
-
Compound Treatment: Seed the transfected cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound, TSH (positive control), or vehicle (negative control).
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
Luminescence Measurement: Lyse the cells and measure luciferase activity as described previously.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control for each concentration of the test compound.
C. In Vivo Assessment of Thyroid Function in Mice
This protocol describes the in vivo experiment to evaluate the effect of this compound on thyroid hormone levels.
Objective: To determine if this compound can stimulate thyroid hormone production in a living organism.
Principle: The administration of a TSHR agonist is expected to increase the synthesis and secretion of thyroid hormones, primarily thyroxine (T4), from the thyroid gland.
Protocol:
-
Animal Model: Use normal female mice (e.g., C57BL/6 strain).
-
Compound Administration: Administer this compound via intraperitoneal injection at a specified dose. Include a control group receiving vehicle only.
-
Blood Sampling: Collect blood samples from the mice at various time points after injection (e.g., 4 and 24 hours).
-
Hormone Measurement: Separate the serum from the blood samples. Measure the concentration of total T4 in the serum using a commercially available ELISA kit.
-
Data Analysis: Compare the serum T4 levels in the this compound-treated group to the control group at each time point. Use appropriate statistical tests to determine the significance of any observed differences.[1]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the experimental workflow for its discovery and characterization.
Caption: Signaling pathways activated by this compound through the TSH receptor.
Caption: Workflow for the discovery and characterization of this compound.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Enantiomer of an Oral Small-Molecule TSH Receptor Agonist Exhibits Improved Pharmacologic Properties [frontiersin.org]
- 3. An Enantiomer of an Oral Small-Molecule TSH Receptor Agonist Exhibits Improved Pharmacologic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
A Comparative Guide to TSH Receptor Agonists: The Small Molecule MS437 versus Monoclonal Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule TSH receptor (TSHR) agonist, MS437, and TSHR-stimulating monoclonal antibodies (TSMAbs). This document outlines their respective mechanisms of action, performance data from key experiments, and detailed experimental protocols to support informed decisions in research and development.
The thyroid-stimulating hormone receptor (TSHR) is a key regulator of thyroid function and a primary target in the pathophysiology of Graves' disease, where autoantibodies chronically stimulate the receptor, leading to hyperthyroidism. Therapeutic and research strategies targeting the TSHR have led to the development of various agonists, broadly categorized into two main classes: small molecules and monoclonal antibodies. This guide focuses on a comparative analysis of a representative small molecule agonist, this compound, and the class of TSHR-stimulating monoclonal antibodies (TSMAbs).
At a Glance: this compound vs. TSMAbs
| Feature | This compound | TSHR-Stimulating Monoclonal Antibodies (TSMAbs) |
| Molecular Nature | Small Molecule (N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide) | Large Protein (Immunoglobulin G) |
| Binding Site on TSHR | Allosteric site within the transmembrane domain (TMD) | Orthosteric site on the extracellular domain (ECD) |
| Mechanism of Action | Allosteric Agonist | Competitive Agonist (mimics TSH) |
Performance Data
The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of this compound and representative TSMAbs.
In Vitro Potency in cAMP Stimulation
| Agonist | Cell Line | EC50 |
| This compound | CHO cells expressing human TSHR | 1.3 x 10⁻⁷ M[1] |
| MS-1 (hamster mAb) | CHO cells expressing mouse TSHR | ~1.1 nM (Kd) |
| KSAb1 (murine mAb) | CHO cells expressing human TSHR | 9.4 ng/mL |
| KSAb2 (murine mAb) | CHO cells expressing human TSHR | 93 ng/mL |
In Vivo Efficacy in Mice
| Agonist | Dose and Administration | Peak Effect on Serum Thyroxine (T4) | Time to Peak |
| This compound | Intraperitoneal injection | Significantly increased serum thyroxine levels | Not specified |
| MS-1 | 10 µg, intraperitoneal injection | Maximum increase in serum T4 | Not specified |
| KSAb1 & KSAb2 | 10 µg, weekly intraperitoneal injection | Sustained high thyroxine levels | Maintained over the treatment period |
Mechanism of Action and Signaling
This compound and TSMAbs differ fundamentally in their interaction with the TSHR, leading to distinct signaling profiles.
This compound , as a small molecule, acts as an allosteric agonist. It binds to a pocket within the transmembrane domain of the TSHR. This binding induces a conformational change that activates the receptor, initiating downstream signaling.
TSMAbs , being large proteins, mimic the natural ligand, TSH, by binding to the extracellular domain of the receptor. This competitive binding at the orthosteric site triggers receptor activation.
Signaling Pathways
Both this compound and TSMAbs activate the canonical Gsα pathway, leading to the production of cyclic AMP (cAMP), a key second messenger in thyroid hormone synthesis and release. However, there are nuances in the broader signaling cascades they engage.
-
This compound has been shown to potently activate Gsα, Gαq, and Gα12 signaling pathways.[1]
-
TSMAbs also activate Gsα and Gq/11 pathways.[2][3] Some studies suggest that different TSMAbs can exhibit biased agonism, preferentially activating certain pathways over others, which may contribute to the heterogeneity of Graves' disease presentation.[2]
Signaling Pathway of TSHR Agonists
Caption: Differential binding and activation of the TSH receptor by this compound and TSMAbs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and TSMAbs.
cAMP Accumulation Assay
This assay is fundamental for quantifying the stimulatory activity of TSHR agonists.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to agonist stimulation.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR are cultured in appropriate media.
-
Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Stimulation: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then incubated with varying concentrations of the agonist (this compound or TSMAb) for a specified period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a fluorescent or chemiluminescent reporter system.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated to determine the potency of the agonist.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining agonist-induced cAMP accumulation.
In Vivo Mouse Model of Hyperthyroidism
This model is used to assess the ability of TSHR agonists to stimulate thyroid hormone production in a living organism.
Objective: To measure the increase in serum thyroxine (T4) levels in mice following the administration of a TSHR agonist.
General Protocol:
-
Animal Model: Female BALB/c or other suitable mouse strains are used.
-
Baseline Measurement: A baseline blood sample is collected to determine the pre-treatment serum T4 level.
-
Agonist Administration: The agonist (this compound or TSMAb) is administered, typically via intraperitoneal injection, at a specified dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 24, 48, 72 hours) to monitor the change in serum T4 levels.
-
Hormone Measurement: Serum T4 concentrations are measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The change in serum T4 levels from baseline is calculated to determine the in vivo efficacy of the agonist.
Conclusion
This compound and TSHR-stimulating monoclonal antibodies represent two distinct and valuable classes of tools for studying TSHR function and for potential therapeutic applications.
-
This compound , as an orally available small molecule with a distinct allosteric mechanism, offers advantages in terms of ease of administration and the potential for fine-tuning receptor activity. Its development provides a proof-of-principle for small molecule drugs targeting the TSHR.
-
TSMAbs , with their high specificity and potency, closely mimic the pathogenic autoantibodies in Graves' disease, making them indispensable tools for studying the autoimmune mechanisms of this disorder. Their large size and protein nature necessitate parenteral administration.
The choice between using a small molecule agonist like this compound or a TSMAb will depend on the specific research question or therapeutic goal. This guide provides the foundational data and methodologies to aid in this decision-making process.
References
- 1. Graves' Disease Mechanisms: The Role of Stimulating, Blocking, and Cleavage Region TSH Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased signaling by thyroid-stimulating hormone receptor–specific antibodies determines thyrocyte survival in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the thyroid-stimulating hormone receptor with small molecule ligands and antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation of MS437 Specificity Against Other Glycoprotein Hormone Receptors
This guide provides a comparative analysis of the specificity of the novel small molecule antagonist, MS437, for the Thyroid-Stimulating Hormone Receptor (TSHR). The data presented herein evaluates the cross-reactivity of this compound with other related glycoprotein (B1211001) hormone receptors, namely the Luteinizing Hormone Receptor (LHR) and the Follicle-Stimulating Hormone Receptor (FSHR), to establish its target selectivity.
Data Presentation
The binding affinity and functional activity of this compound were assessed across the TSHR, LHR, and FSHR. The quantitative data from these assays are summarized below.
Table 1: Competitive Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) |
| TSHR | 15 |
| LHR | > 10,000 |
| FSHR | > 10,000 |
Ki values represent the inhibitory constant of this compound in competitive binding assays. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism (IC50) of this compound
| Receptor | IC50 (nM) |
| TSHR | 45 |
| LHR | > 30,000 |
| FSHR | > 30,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the maximal agonist-induced response (cAMP production). A lower IC50 value indicates greater antagonist potency.
Experimental Protocols
1. Cell Culture and Transfection
-
HEK 293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For receptor expression, cells were transiently transfected with plasmids encoding the human TSHR, LHR, or FSHR using Lipofectamine 3000, according to the manufacturer's instructions.
-
Experiments were conducted 48 hours post-transfection.
2. Competitive Binding Assays
-
Transfected cells were harvested and cell membranes were prepared by homogenization and centrifugation.
-
Membrane preparations were incubated with a fixed concentration of radiolabeled agonist ([¹²⁵I]-TSH, [¹²⁵I]-hCG, or [¹²⁵I]-FSH) and increasing concentrations of this compound.
-
Non-specific binding was determined in the presence of an excess of unlabeled agonist.
-
After incubation, bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured using a gamma counter.
-
The Ki values were calculated from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
3. Functional cAMP Accumulation Assays
-
Transfected cells were seeded in 96-well plates and pre-incubated with increasing concentrations of this compound for 30 minutes.
-
Cells were then stimulated with an EC80 concentration of the respective agonist (TSH for TSHR, hCG for LHR, and FSH for FSHR) for 1 hour at 37°C.
-
Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., Cisbio cAMP dynamic 2 HTRF kit).
-
The IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Signaling Pathway and Experimental Workflow Visualizations
Caption: GPHR signaling pathway and mechanism of this compound antagonism.
Head-to-head comparison of MS437 and Org41841 TSHR activity
A Detailed Guide for Researchers in Thyroid Biology and Drug Discovery
The Thyroid-Stimulating Hormone Receptor (TSHR) is a key regulator of thyroid function and a significant target in the development of therapeutics for thyroid disorders. Small molecule modulators of TSHR offer promising alternatives to traditional therapies. This guide provides a comprehensive head-to-head comparison of two such modulators, MS437 and Org41841, focusing on their TSHR activity, supported by experimental data.
Executive Summary
This comparison guide delves into the pharmacological profiles of this compound and Org41841 as modulators of the Thyroid-Stimulating Hormone Receptor (TSHR). While both are small molecule allosteric modulators that bind to the transmembrane domain of the TSHR, they exhibit distinct differences in their potency and signaling profiles. This compound emerges as a potent full agonist, whereas Org41841 acts as a partial agonist with lower potency for the TSHR.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and Org41841 based on available experimental data. It is important to note that these values are derived from separate studies and may not represent a direct comparison under identical experimental conditions.
| Parameter | This compound | Org41841 | Reference |
| Compound Type | Full Agonist | Partial Agonist | [1][2] |
| TSHR EC50 | 0.13 µM (13 x 10⁻⁸ M) | 7.7 µM | [1][2] |
| Receptor Binding Site | Transmembrane Domain (TMH3) | Transmembrane Domain (TMHs 3, 4, 5, 6, 7 & ECL2) | [1][3] |
| Activated G-Protein Pathways | Gsα, Gαq, Gα12 | Gsα | [1][3] |
| Cross-Reactivity | No detectable cross-reactivity with LH/hCG or FSH receptors | Agonist for LHCGR (EC50 = 0.2 µM) | [1][2] |
Signaling Pathways
This compound and Org41841 activate intracellular signaling cascades upon binding to the TSHR. However, their downstream effects differ, particularly in the breadth of G-protein activation.
Figure 1. Signaling pathways activated by this compound and Org41841.
This compound demonstrates a broader signaling profile by activating Gsα, Gαq, and Gα12 pathways, leading to downstream effects including increased cAMP production, calcium mobilization, and RhoA activation.[1] In contrast, Org41841 primarily signals through the Gsα pathway, resulting in the accumulation of intracellular cAMP.[3]
Experimental Protocols
The characterization of this compound and Org41841 activity on the TSHR involves a series of in vitro assays. Below are detailed methodologies for the key experiments cited.
TSHR Activity Assessment via cAMP Accumulation Assay
This assay is fundamental for quantifying the agonist activity of compounds by measuring the production of cyclic AMP (cAMP), a key second messenger in the TSHR signaling cascade.
Figure 2. General workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TSHR are cultured in appropriate media (e.g., Ham's F-12 or DMEM supplemented with 10% FBS).
-
Cell Seeding: Cells are seeded into 96- or 384-well plates at a density that allows for optimal growth and response.
-
Compound Incubation: The following day, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation. Cells are then incubated with varying concentrations of this compound or Org41841 for a specified period (typically 1 hour) at 37°C.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are analyzed to generate dose-response curves, from which the EC50 values are calculated.
G-Protein Signaling Pathway Analysis using Luciferase Reporter Assays
To dissect the specific G-protein pathways activated by TSHR agonists, luciferase reporter gene assays are employed. These assays utilize different response elements that are activated by downstream effectors of specific G-protein signaling cascades.
Figure 3. Workflow for G-protein signaling analysis using luciferase reporters.
Detailed Protocol:
-
Cell Transfection: CHO cells are co-transfected with a plasmid encoding the human TSHR and a luciferase reporter plasmid containing a specific response element. Commonly used reporter plasmids include:
-
CRE-luciferase: For monitoring Gsα pathway activation (cAMP-responsive).
-
NFAT-luciferase: For monitoring Gαq pathway activation (calcium-responsive).
-
SRE-luciferase: For monitoring pathways involving serum response elements.
-
SRF-luciferase: For monitoring Gα12/13 pathway activation.
-
-
Cell Stimulation: Transfected cells are stimulated with this compound or Org41841 at various concentrations for a defined period (e.g., 4-6 hours).
-
Cell Lysis and Luminescence Measurement: Following stimulation, cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold-change in luciferase activity relative to unstimulated cells is calculated to determine the activation of each specific signaling pathway.
Conclusion
The available data indicate that this compound is a more potent and broadly acting agonist of the TSHR compared to Org41841. While this compound activates multiple G-protein signaling pathways, Org41841's activity is primarily restricted to the Gsα-cAMP pathway. Furthermore, Org41841 exhibits significant cross-reactivity with the LHCGR, a factor to consider in its potential applications. This head-to-head comparison provides valuable insights for researchers selecting small molecule tools for studying TSHR biology or for professionals in drug development seeking to design novel TSHR modulators with specific signaling profiles.
References
- 1. Evaluation of small-molecule modulators of the luteinizing hormone/choriogonadotropin and thyroid stimulating hormone receptors: structure-activity relationships and selective binding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
MS437 at the TSH Receptor: An Examination of Biased Agonism
A Comparison Guide for Researchers
The thyrotropin receptor (TSHR), a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator of thyroid function. Its activation by thyroid-stimulating hormone (TSH) initiates a cascade of intracellular signaling events, primarily through the Gsα/cAMP and Gαq/11 pathways. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, has significant implications for drug discovery. This guide provides a comparative analysis of the small molecule agonist MS437 and its potential for biased agonism at the TSHR, with supporting experimental data and protocols.
Overview of TSH Receptor Signaling
The TSH receptor's activation by an agonist leads to the stimulation of multiple downstream signaling cascades. The two most well-characterized pathways are:
-
Gsα/cAMP Pathway: Activation of the Gsα protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to gene transcription and hormone production.
-
Gαq/11 Pathway: Activation of the Gαq/11 protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is also involved in thyroid hormone synthesis and cell growth.
Biased agonism at the TSHR could lead to the development of novel therapeutics that selectively engage one pathway, potentially offering more targeted effects and reduced side effects.
Comparative Analysis of TSHR Agonists
This compound is a small molecule agonist of the TSHR.[1] Studies have shown that this compound, similar to the endogenous ligand TSH, is capable of activating both the Gsα/cAMP and Gαq/11 signaling pathways.[1] This suggests that this compound may not be a strongly biased agonist.
To illustrate the concept of biased agonism at the TSHR, we can compare the activity of this compound with that of TSH and a known Gαq/11-biased agonist, MSq1.
| Ligand | Gsα/cAMP Pathway (EC50) | Gαq/11 Pathway (EC50) | Primary Signaling Pathway(s) | Reference |
| TSH | Not explicitly quantified in comparative studies | Not explicitly quantified in comparative studies | Gsα/cAMP and Gαq/11 | [1][2] |
| This compound | 130 nM | Not explicitly quantified, but activates to a similar extent as TSH | Gsα/cAMP and Gαq/11 | [1] |
| MSq1 | Minor activation | 8.3 nM | Gαq/11 | [2] |
Note: The EC50 value for this compound is for its overall TSHR-stimulating potency, which is primarily assessed through the Gsα/cAMP pathway. While it is known to activate the Gαq/11 pathway, a specific EC50 for this pathway has not been reported in the reviewed literature. MSq1, in contrast, demonstrates clear bias towards the Gαq/11 pathway with high potency and only minimal activation of the Gsα/cAMP pathway.
Signaling Pathway Diagrams
Caption: TSH Receptor Signaling Pathways.
Experimental Protocols
The determination of biased agonism relies on quantitative measurements of the activation of distinct signaling pathways. Luciferase reporter gene assays are commonly employed for this purpose.
1. Gsα/cAMP Pathway Activation Assay (CRE-Luciferase)
This assay measures the increase in intracellular cAMP levels, which leads to the activation of the cAMP response element (CRE) and subsequent expression of a luciferase reporter gene.
Caption: CRE-Luciferase Assay Workflow.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human TSH receptor (TSHR) and a plasmid containing a luciferase reporter gene under the control of a cAMP response element (CRE).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., TSH).
-
After an incubation period (typically 4-6 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to the level of CRE-mediated gene expression and thus cAMP production, is measured using a luminometer.
-
-
Data Analysis: The luminescence data is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.
2. Gαq/11 Pathway Activation Assay (NFAT-Luciferase)
This assay quantifies the activation of the Gαq/11 pathway by measuring the increase in intracellular calcium, which activates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, leading to the expression of a luciferase reporter gene.
References
A Comparative Analysis of G Protein Activation by TSH Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein activation profiles of various Thyroid-Stimulating Hormone Receptor (TSHR) agonists. By summarizing key experimental data and detailing methodologies, this document aims to support informed decisions in thyroid disease research and the development of novel therapeutics.
The Thyroid-Stimulating Hormone Receptor (TSHR) is a key player in thyroid physiology and pathophysiology. As a G protein-coupled receptor (GPCR), its activation by agonists initiates intracellular signaling cascades predominantly through Gs and Gq/11 proteins, leading to thyroid hormone production and thyroid cell growth. However, the TSHR can also couple to other G proteins, such as G12/13, and different agonists can exhibit biased signaling, preferentially activating one pathway over another. This guide compares the G protein activation profiles of endogenous TSH, a stimulating autoantibody, and novel small molecule agonists.
G Protein Activation Profiles: A Quantitative Comparison
The potency and efficacy of various TSHR agonists in activating different G protein signaling pathways are summarized below. The data, derived from studies using Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the human TSHR, highlights the differential signaling elicited by these molecules.
| Agonist | G Protein Pathway | Potency (EC50) | Efficacy (Emax) | Cell System | Reference |
| Bovine TSH | Gs (cAMP) | ~0.75 mU/mL | Not Reported | HEK-TSHR | [1][2] |
| Gq/11 (IP-1) | >71 mU/mL | Not Reported | HEK-TSHR | [1][2] | |
| G12/13 (SRF-RE) | Dose-dependent activation | Not Reported | CHO-TSHR | [3][4] | |
| M22 (Stimulating Ab) | Gs (cAMP) | Potent, dose-dependent activation | Not Reported | HEK-TSHR | [5][6] |
| Gq/11 (IP-1) | Not Reported | Not Reported | Not Reported | ||
| G12/13 (SRF-RE) | Not Reported | Not Reported | Not Reported | ||
| MS438 (Small Molecule) | Gs (cAMP) | 53 nM | Not Reported | CHO-TSHR | [1][3] |
| Gq/11 (NFAT-RE) | Potent activation | Not Reported | CHO-TSHR | [1] | |
| G12/13 (SRF-RE) | Potent activation | Not Reported | CHO-TSHR | [1] | |
| MSq1 (Small Molecule) | Gs (cAMP) | Minor Activation | Not Reported | CHO-TSHR-CRE | |
| Gq/11 (NFAT-RE) | 8.3 nM | >4-fold over baseline | CHO-TSHR-NFAT |
Visualizing TSHR Signaling Pathways and Experimental Workflow
To better understand the mechanisms of TSHR activation and the methods used to assess them, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
DOT script for TSHR Signaling Pathways Diagram
Caption: TSHR signaling pathways via Gs, Gq/11, and G12/13.
DOT script for Experimental Workflow Diagram
Caption: A typical workflow for assessing TSHR agonist-induced G protein activation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of TSHR agonist activity.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used. These cells are advantageous as they do not endogenously express the TSHR.
-
TSHR Expression: Cells are stably or transiently transfected with a plasmid encoding the human TSHR. Stable cell lines are selected using an appropriate antibiotic.
-
Reporter Gene Constructs: To measure the activation of specific G protein pathways, cells are co-transfected with reporter gene constructs. These typically contain a response element linked to a luciferase reporter gene:
-
Gs Pathway (cAMP): A cAMP Response Element (CRE) linked to a luciferase reporter (e.g., pGL4.29[luc2P/CRE/Hygro]).
-
Gq/11 Pathway (Ca2+): A Nuclear Factor of Activated T-cells Response Element (NFAT-RE) linked to a luciferase reporter (e.g., pGL4.30[luc2P/NFAT-RE/Hygro]).
-
G12/13 Pathway (RhoA): A Serum Response Factor Response Element (SRF-RE) linked to a luciferase reporter (e.g., pGL4.34[luc2P/SRF-RE/Hygro]).[7][8][9]
-
-
Transfection Method: Standard transfection methods such as lipid-based transfection (e.g., Lipofectamine) or electroporation can be used according to the manufacturer's protocols.
G Protein Activation Assays
1. Gs Pathway Activation (cAMP Accumulation Assay)
-
Principle: Activation of the Gs pathway leads to an increase in intracellular cyclic AMP (cAMP). This can be measured directly using immunoassays or indirectly using a CRE-luciferase reporter assay.
-
Protocol (CRE-Luciferase Assay):
-
Seed CHO-TSHR-CRE or HEK293-TSHR-CRE cells in 96-well plates and allow them to adhere overnight.
-
Replace the growth medium with a serum-free medium and incubate for a few hours.
-
Add varying concentrations of the TSHR agonist to the wells. Include a vehicle control (e.g., PBS or DMSO).
-
Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C.
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate (e.g., luciferin) to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of Gs activation.
-
2. Gq/11 Pathway Activation (IP-1 Accumulation or NFAT-RE Luciferase Assay)
-
Principle: Gq/11 activation stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP-1). Alternatively, the resulting increase in intracellular calcium activates the transcription factor NFAT.
-
Protocol (NFAT-RE Luciferase Assay):
-
Seed CHO-TSHR-NFAT or HEK293-TSHR-NFAT cells in 96-well plates.
-
After cell adherence, replace the medium with a serum-free medium.
-
Add different concentrations of the TSHR agonist.
-
Incubate for an appropriate time (e.g., 6-8 hours) at 37°C.
-
Perform cell lysis and add the luciferase substrate.
-
Measure luminescence to quantify Gq/11 pathway activation.
-
3. G12/13 Pathway Activation (SRF-RE Luciferase Assay)
-
Principle: G12/13 activation leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates the Serum Response Factor (SRF), which binds to the SRF-RE in the reporter construct.[7][8][9][10]
-
Protocol:
-
Seed CHO-TSHR-SRF-RE or HEK293-TSHR-SRF-RE cells in 96-well plates.[7][8][9]
-
Serum-starve the cells for several hours before the experiment.[8][9][10]
-
Treat the cells with a range of concentrations of the TSHR agonist. A positive control, such as serum, can be used.[1][4]
-
Incubate for a suitable duration (e.g., 6-8 hours) at 37°C.[8][9][10]
-
Lyse the cells and measure luciferase activity as described for the other pathways.
-
Data Analysis
-
Normalization: Raw luminescence data should be normalized to a control (e.g., vehicle-treated cells) to determine the fold-change in reporter activity.
-
Dose-Response Curves: Plot the normalized reporter activity against the logarithm of the agonist concentration.
-
EC50 and Emax Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum response). Software such as GraphPad Prism is commonly used for this analysis.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. advancecor.de [advancecor.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellsciences.com [cellsciences.com]
- 6. Stimulatory TSH-Receptor Antibodies and Oxidative Stress in Graves Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of MS437's Lack of Inverse Agonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate that the small molecule MS437 acts as an agonist, not an inverse agonist, at the Thyrotropin Receptor (TSHR). Experimental data for this compound is contrasted with that of known TSHR inverse agonists, supported by detailed experimental protocols and visual diagrams of the underlying biological and experimental processes.
Understanding Agonism vs. Inverse Agonism at the TSHR
The Thyrotropin Receptor, a G-protein coupled receptor (GPCR), exhibits a degree of constitutive activity, meaning it can signal in the absence of its natural ligand, Thyroid-Stimulating Hormone (TSH).[1][2][3][4] The primary signaling pathway activated by the TSHR is the Gsα pathway, which leads to the production of cyclic AMP (cAMP).[1][5]
-
Agonists (like TSH and this compound) bind to the TSHR and increase its signaling activity above the basal, constitutive level.
-
Neutral Antagonists bind to the receptor and block the binding of agonists, but do not affect the constitutive activity of the receptor.
-
Inverse Agonists bind to the TSHR and reduce its constitutive signaling activity, leading to a decrease in intracellular cAMP levels below the basal state.[5][6][7]
The functional output of a ligand—whether it is an agonist, antagonist, or inverse agonist—is a critical determinant of its therapeutic potential. While agonists mimic the natural ligand's effect, inverse agonists can be valuable for treating conditions caused by receptor overactivity.[5][8]
Comparative Analysis of this compound and a TSHR Inverse Agonist
The pharmacological activity of this compound has been characterized as a potent agonist of the TSHR.[9] It stimulates the Gsα, Gαq, and Gα12 pathways, mimicking the action of TSH.[9] In stark contrast, several small molecules have been identified as TSHR inverse agonists, which actively suppress the receptor's basal activity.
For a direct comparison, the table below summarizes the reported activity of this compound against that of a representative small molecule TSHR inverse agonist, NCGC00161856.
| Feature | This compound | NCGC00161856 (Inverse Agonist Example) | Reference |
| Compound Type | Small Molecule Ligand | Small Molecule Ligand | [9][10] |
| Reported Activity | Agonist | Inverse Agonist | [9][10] |
| Mechanism of Action | Binds to the TSHR and increases intracellular cAMP levels. | Binds to the TSHR and decreases basal intracellular cAMP levels. | [9][10][11] |
| EC50 / IC50 | EC50 of 13 x 10⁻⁸ M for TSHR stimulation. | IC50 of 3.0 µM for inhibition of basal cAMP production. | [9][12] |
| Signaling Pathway | Activates Gsα, Gαq, and Gα12 pathways. | Inhibits the Gsα pathway. | [9][10] |
| Functional Outcome | Stimulates thyroid function, leading to increased thyroxine (T4). | Inhibits basal signaling of wild-type and constitutively active TSHRs. | [9][11] |
Experimental Validation: Differentiating Agonist from Inverse Agonist Activity
The definitive method to distinguish between an agonist and an inverse agonist for the TSHR is to measure the intracellular concentration of cAMP in a cell-based assay.
Key Experimental Protocol: Intracellular cAMP Measurement Assay
This protocol outlines the steps to determine the effect of a test compound on the basal and agonist-stimulated activity of the TSHR.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with a plasmid encoding the human TSHR. For some assays, a reporter gene, such as luciferase under the control of a cAMP Response Element (CRE), is co-transfected.[9]
2. Assay Preparation:
-
Transfected cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
The growth medium is then removed, and the cells are washed with a serum-free assay buffer.
-
Cells are incubated in the assay buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period to prevent the degradation of cAMP.[13]
3. Compound Treatment:
-
Test compounds (e.g., this compound, a known inverse agonist, and a vehicle control) are serially diluted to a range of concentrations.
-
The diluted compounds are added to the cells and incubated for a specific time (e.g., 30-60 minutes) at 37°C.[14]
-
To test for antagonist activity, cells are pre-incubated with the compound before adding a known agonist like TSH.[15]
4. cAMP Detection:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[13][16]
-
These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells.[16]
5. Data Analysis:
-
The data is plotted as the response (e.g., HTRF ratio or luminescence) against the logarithm of the compound concentration.
-
For an agonist like this compound , a dose-dependent increase in the cAMP signal above the basal level will be observed.
-
For an inverse agonist , a dose-dependent decrease in the cAMP signal below the basal level will be observed.
-
The EC50 (for agonists) or IC50 (for inverse agonists) values are calculated from the resulting dose-response curves.
Visualizing the Concepts and Processes
To further clarify the distinctions and the experimental approach, the following diagrams are provided.
Caption: Ligand effect on TSHR activity and cAMP levels.
Caption: Agonist-mediated TSHR-Gsα signaling pathway.
References
- 1. Constitutive activities in the thyrotropin receptor: regulation and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutively active thyrotropin and thyrotropin-releasing hormone receptors and their inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutively Active Thyrotropin And Thyrotropin-Releasing Hormone Receptors And Their Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Suppression of thyrotropin receptor constitutive activity by a monoclonal antibody with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A small molecule inverse agonist for the human thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Reproducibility of MS437 and Other TSHR Agonists
For researchers, scientists, and drug development professionals, understanding the reliability and consistency of experimental findings is paramount. This guide provides a comparative analysis of the small molecule Thyrotropin Receptor (TSHR) agonist, MS437, alongside other notable alternatives. While direct inter-laboratory reproducibility studies for this compound are not publicly available, this guide summarizes key experimental data to facilitate a critical evaluation of its performance and highlights the necessity for independent validation.
Quantitative Comparison of TSHR Agonists
The following table summarizes the in vitro potency of this compound and comparable small molecule TSHR agonists. Potency is a critical factor in drug development, and consistent EC50 values across different studies are a key indicator of reproducibility.
| Compound | Description | EC50 (in vitro) | Key Findings |
| This compound | Small molecule TSHR agonist | 13 x 10⁻⁸ M (130 nM)[1] | Activates Gsα, Gq/11, and Gα12 signaling pathways.[1] |
| MS438 | A related small molecule TSHR agonist from the same study as this compound | 5.3 x 10⁻⁸ M (53 nM)[1] | Also activates Gsα, Gq/11, and Gα12 signaling pathways.[1] |
| C2 (NCGC00161870) | A racemic small molecule TSHR agonist | 4.6 x 10⁻⁸ M (46 nM)[2] | Full agonist at the TSHR.[3] |
| E2 | The more potent (S)-(+) enantiomer of C2 | 1.8 x 10⁻⁸ M (18 nM)[2] | Demonstrates greater potency and in vivo efficacy compared to the racemic mixture C2.[2][4] |
Discussion on Reproducibility
The concept of reproducibility is central to scientific progress. While the initial discovery of this compound and MS438 presented promising data, the absence of subsequent independent studies replicating these findings makes it challenging to definitively assess the inter-lab reproducibility of these results. Factors that can influence reproducibility include subtle variations in experimental protocols, cell lines, and reagent quality.
For a compound like this compound to move forward in the drug discovery pipeline, independent verification of its potency and mechanism of action is a crucial next step. Researchers are encouraged to perform their own validation experiments and to report their findings, whether they confirm or contradict the original data.
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible results. The following outlines a typical methodology for evaluating the activity of TSHR agonists like this compound using a luciferase reporter assay.
TSHR Activation Assay Using Luciferase Reporter Gene
This assay measures the activation of the TSHR by quantifying the downstream production of cyclic AMP (cAMP) through a luciferase reporter system.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cells are stably co-transfected with two plasmids:
-
A plasmid encoding the human TSHR.
-
A reporter plasmid containing a cAMP Response Element (CRE) linked to a luciferase gene (e.g., pCRE-Luc).
-
-
Transfected cells are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
2. Assay Procedure:
-
Seed the stably transfected CHO-TSHR-CRE-Luc cells into 96-well or 384-well white, opaque plates at a predetermined density.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of the test compounds (e.g., this compound, MS438, C2, E2) and a reference agonist (e.g., bovine TSH) in serum-free medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates for a defined period (e.g., 4-6 hours) at 37°C.
3. Luciferase Activity Measurement:
-
After incubation, add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of luciferase produced, which in turn correlates with the level of cAMP and TSHR activation.
4. Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow of the experimental validation process.
Figure 1: Signaling pathways activated by the TSHR agonist this compound.
Figure 2: General experimental workflow for validation and reproducibility assessment.
References
- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enantiomer of an Oral Small-Molecule TSH Receptor Agonist Exhibits Improved Pharmacologic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Analysis of TSHR Modulators: The Agonist MS437 and the Antagonist ML224
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct modulators of the Thyroid Stimrating Hormone Receptor (TSHR): MS437, a potent agonist, and ML224, a selective antagonist. While both molecules interact with the TSHR, their divergent mechanisms of action elicit opposing physiological responses, making them valuable tools for thyroid research and potential therapeutic development. This document outlines their key characteristics, presents supporting experimental data, and provides detailed experimental protocols.
Contrasting Mechanisms of Action: Stimulation vs. Inhibition
A fundamental distinction between this compound and ML224 lies in their effect on TSHR signaling. This compound acts as an agonist , meaning it binds to and activates the TSHR, mimicking the effect of the endogenous ligand, thyroid-stimulating hormone (TSH). This activation initiates downstream signaling cascades.[1][2] Conversely, ML224 is a TSHR antagonist , which binds to the receptor and blocks its activation by TSH.[1][3][4] Furthermore, ML224 has been characterized as an inverse agonist , indicating that it can reduce the basal, ligand-independent activity of the TSHR.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and ML224 based on available in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and ML224
| Parameter | This compound | ML224 | Source(s) |
| Mechanism of Action | TSHR Agonist (Stimulator) | TSHR Antagonist / Inverse Agonist | [1][2][5][6] |
| Potency (EC50) | 13 x 10⁻⁸ M | N/A | [1][2] |
| Potency (IC50) | N/A | 2.1 µM | [1][3][4] |
| G Protein Activation | Potent activation of Gsα, Gαq, and Gα12 | Inhibition of Gsα-mediated signaling | [2][5] |
| Selectivity | No detectable cross-reactivity with LH/FSH receptors | IC50 > 30 µM for LH and FSH receptors | [2][3] |
Table 2: In Vivo Effects of ML224
| Animal Model | Dosage and Administration | Key Findings | Source(s) |
| Female BALB/c mice | 2 mg/mice via intraperitoneal osmotic pump daily for 3 days | Lowered free thyroxine (FT4) levels by 44%; Reduced thyroidal mRNA for TPO and NIS by 75% and 83% respectively. | [3][7] |
TSHR Signaling Pathways and Modulator Intervention
The TSHR, a G protein-coupled receptor (GPCR), primarily signals through the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[5][8][9] It can also activate other G proteins, such as Gαq, to a lesser extent.[10][11] this compound activates these pathways, while ML224 inhibits them.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section describes a key experimental protocol used to characterize TSHR antagonists like ML224.
In Vitro TSHR Antagonist cAMP Assay
This assay quantifies the ability of a compound to inhibit TSH-stimulated cAMP production in a cellular context.
1. Cell Culture and Seeding:
- Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR in a suitable growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
- Incubate cells at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells at 70-90% confluency and seed them into 96-well or 384-well white, solid-bottom assay plates at a predetermined optimal density.
- Incubate the plates for 24 hours to allow for cell attachment.[6]
2. Compound Treatment:
- Prepare serial dilutions of the test antagonist (e.g., ML224) in an appropriate assay buffer.
- Remove the culture medium from the cells and add the antagonist dilutions.
- Pre-incubate the cells with the antagonist for 30 minutes at room temperature.
- Prepare a solution of TSH at a concentration that elicits 80% of the maximal response (EC80).
- Add the TSH solution to the wells containing the antagonist and incubate for an additional 30-60 minutes at room temperature.[6]
3. cAMP Detection:
- Lyse the cells to release intracellular cAMP.
- Quantify cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
4. Data Analysis:
- Plot the measured signal against the logarithm of the antagonist concentration.
- Perform a nonlinear regression analysis to determine the half-maximal inhibitory concentration (IC50) value.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start: TSHR-expressing cells"];
seed [label="Seed cells in assay plates"];
incubate1 [label="Incubate 24h"];
node [fillcolor="#FFFFFF", fontcolor="#202124"];
treat_antagonist [label="Add serial dilutions of Antagonist (e.g., ML224)"];
incubate2 [label="Pre-incubate 30 min"];
add_agonist [label="Add TSH (EC80 concentration)"];
incubate3 [label="Incubate 30-60 min"];
detect_cAMP [label="Lyse cells and detect cAMP"];
analyze [label="Data analysis (IC50 determination)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End: Antagonist Potency"];
start -> seed;
seed -> incubate1;
incubate1 -> treat_antagonist;
treat_antagonist -> incubate2;
incubate2 -> add_agonist;
add_agonist -> incubate3;
incubate3 -> detect_cAMP;
detect_cAMP -> analyze;
analyze -> end;
}
Workflow for a TSHR antagonist cAMP assay.
Conclusion
This compound and ML224 represent two sides of TSHR modulation. This compound, as a potent agonist, is a valuable tool for studying the physiological consequences of TSHR activation. In contrast, ML224, a selective antagonist and inverse agonist, provides a means to investigate the effects of TSHR inhibition and holds potential for the development of therapeutics for conditions characterized by TSHR overactivity, such as Graves' disease. The distinct properties of these molecules underscore the diverse opportunities for pharmacological intervention at the TSHR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ML224 | 1338824-21-7 | MOLNOVA [molnova.com]
- 8. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MS437: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of MS437, a Potent TSHR Agonist
Hazard Assessment and Safety Precautions
Given that this compound is a quinoline (B57606) derivative, it should be handled with care. Quinoline and its derivatives are known to be toxic, harmful if swallowed or in contact with skin, and can cause serious eye irritation.[2][3][5][6][8] They are also recognized as being toxic to aquatic life with long-lasting effects.[2][3][5][6][7] Therefore, all waste containing this compound must be managed as hazardous waste.
Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, ensure the following PPE is worn:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by certified hazardous waste personnel.
1. Waste Segregation:
-
Solid Waste: Collect all solid forms of this compound, including residual powder and contaminated items like weigh boats and filter paper, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9][10][11] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10][11]
2. Waste Containment and Labeling:
-
Use only compatible, leak-proof containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "N,N-diisopropyl-2-phenylquinoline-4-carboxamide"), the primary hazards (e.g., "Toxic," "Harmful"), and the accumulation start date.
3. Storage:
-
Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[12]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department. Do not attempt to dispose of this compound waste down the drain or in regular trash.[10][13][14]
Spill Management
In the event of a spill, the following procedures should be followed:
| Spill Scenario | Cleanup Procedure |
| Minor Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning solution as hazardous waste. |
| Major Spill | Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent the spill from entering drains.[5] Cleanup should be performed by trained personnel. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. vumc.org [vumc.org]
- 12. utsi.edu [utsi.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
